4-Phenylphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEMOWNGBBNAJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O, Array | |
| Record name | 2-PHENYLPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16074 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | o-PHENYLPHENOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0669 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
132-27-4 (hydrochloride salt) | |
| Record name | 2-Phenylphenol [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2021151 | |
| Record name | 2-Phenylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-phenylphenol appears as light lavender crystals or solid. (NTP, 1992), White solid with a characteristic odor; [Merck Index] Light pink crystalline solid; [MSDSonline], Solid, WHITE CRYSTALS., White to light purple crystals | |
| Record name | 2-PHENYLPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16074 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | o-Phenylphenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | 2-Biphenylol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032582 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | o-PHENYLPHENOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0669 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | 2-Phenylphenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/606/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
527 °F at 760 mmHg (NTP, 1992), 286 °C, 282.00 to 285.00 °C. @ 760.00 mm Hg | |
| Record name | 2-PHENYLPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16074 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | o-Phenylphenol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1753 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-Biphenylol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032582 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | o-PHENYLPHENOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0669 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
255 °F (NTP, 1992), 124 °C, Value: 138 degree C Type: closed cup, 124 °C c.c. | |
| Record name | 2-PHENYLPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16074 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | o-Phenylphenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6418 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | o-Phenylphenol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1753 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | o-PHENYLPHENOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0669 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
less than 0.1 mg/mL at 68.9 °F (NTP, 1992), FORMS SALTS OF WHICH THOSE OF THE ALKALI METALS ARE WATER-SOLUBLE; THE SODIUM SALT CRYSTALLIZES AS A TETRAHYDRATE, SOLUBILITY CIRCA 1.1 KG/KG WATER (35 °C), GIVING A SOLUTION OF PH 12.0-13.5., Soluble in fixed alkali hydroxide solutions and most organic solvents., Soluble in sodium hydroxide, Soluble in ethanol, acetone, benzene, chloroform, and ligroin; very soluble in ethyl ether and pyridine., Sol in most organic solvents, including ethanol, ethylene glycol, isopropanol, glycolethers, and polyglycols., For more Solubility (Complete) data for o-Phenylphenol (6 total), please visit the HSDB record page., 0.7 mg/mL at 25 °C, Solubility in water, g/l at 20 °C: 0.2 (very poor), insoluble in water, moderately soluble (in ethanol) | |
| Record name | 2-PHENYLPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16074 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | o-Phenylphenol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1753 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-Biphenylol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032582 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | o-PHENYLPHENOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0669 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 2-Phenylphenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/606/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.213 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.213 g/cu cm at 25 °C, Relative density (water = 1): 1.2 | |
| Record name | 2-PHENYLPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16074 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | o-Phenylphenol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1753 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | o-PHENYLPHENOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0669 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
1 mmHg at 212 °F (NTP, 1992), 0.002 [mmHg], 2.0X10-3 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.07 | |
| Record name | 2-PHENYLPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16074 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | o-Phenylphenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6418 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | o-Phenylphenol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1753 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | o-PHENYLPHENOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0669 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Needles from petroleum ether, Colorless to pinkish crystals, White, flaky crystals | |
CAS No. |
90-43-7, 1322-20-9 | |
| Record name | 2-PHENYLPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16074 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | [1,1′-Biphenyl]-2-ol | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Phenylphenol [BSI:ISO] | |
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| Record name | Biphenylol | |
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| Record name | 2-Phenylphenol | |
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| Record name | [1,1'-Biphenyl]-2-ol | |
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| Record name | 2-Phenylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Biphenyl-2-ol | |
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| Record name | 2-PHENYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D343Z75HT8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | o-Phenylphenol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1753 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-Biphenylol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032582 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | o-PHENYLPHENOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0669 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
131.9 to 135.5 °F (NTP, 1992), 59 °C, 56 °C, 58-60 °C | |
| Record name | 2-PHENYLPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16074 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | o-Phenylphenol | |
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| Record name | o-PHENYLPHENOL | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Phenylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis mechanisms and pathways for 4-phenylphenol (also known as 4-hydroxybiphenyl), a key intermediate in the production of pharmaceuticals, liquid crystals, and other specialty chemicals. This document details several prominent synthetic routes, including the Suzuki Coupling, the Gomberg-Bachmann reaction, industrial synthesis via biphenyl sulfonation, and the dehydrogenation of cyclohexanone derivatives. Each method is presented with its reaction mechanism, a detailed experimental protocol, and a comparative analysis of reaction parameters and yields.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, and it represents a highly efficient route for the synthesis of this compound. This reaction involves the palladium-catalyzed cross-coupling of an aryl halide (typically 4-iodophenol or 4-bromophenol) with phenylboronic acid in the presence of a base.[1][2] The reaction is known for its high yields, tolerance of a wide range of functional groups, and often mild reaction conditions.[3]
Reaction Mechanism
The catalytic cycle of the Suzuki coupling for the synthesis of this compound is illustrated below. It involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the phenyl group from the boronic acid to the palladium complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.
Quantitative Data
The yield of the Suzuki coupling for this compound synthesis is highly dependent on the choice of catalyst, base, solvent, and reaction temperature. Below is a table summarizing various reported conditions.
| Aryl Halide | Palladium Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodophenol | Pd/C (10%) | None | K₂CO₃ | Water | Reflux | 0.5 | >90 | [2] |
| 4-Bromophenol | Pd(OAc)₂ (2) | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 | [4] |
| 4-Iodophenol | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | Toluene | 70-80 | 12 | 60 | [5] |
| 4-Bromophenol | PdCl₂(dppf) (3) | dppf | Cs₂CO₃ | DMF | 90 | 12 | ~88-96 | [4] |
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound via a green Suzuki coupling reaction.[3]
-
Reaction Setup: In a round-bottom flask, combine 4-iodophenol (1.0 mmol), phenylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol) in 10 mL of deionized water.
-
Catalyst Addition: To this mixture, add 10% palladium on carbon (1 mol% Pd).
-
Reaction: Heat the mixture to reflux with vigorous stirring for 30 minutes. The formation of a precipitate may be observed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with 2 M HCl to a pH of approximately 2-3.
-
Collect the solid by vacuum filtration and wash with water.
-
-
Purification:
-
Dissolve the crude product in a minimal amount of hot methanol.
-
Add hot water dropwise until the solution becomes cloudy.
-
Allow the solution to cool to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and dry.
-
Gomberg-Bachmann Reaction
The Gomberg-Bachmann reaction is a classic method for the synthesis of biaryls, including this compound. It involves the diazotization of an aromatic amine followed by the coupling of the resulting diazonium salt with another aromatic compound in the presence of a base.[6] While it offers a straightforward approach, this reaction often suffers from low yields due to the formation of numerous side products.[6]
Reaction Mechanism
The Gomberg-Bachmann reaction proceeds through a free-radical mechanism. The diazonium salt, under basic conditions, generates an aryl radical, which then attacks the second aromatic ring to form a sigma complex. Subsequent abstraction of a hydrogen atom yields the biaryl product.
Quantitative Data
Yields for the Gomberg-Bachmann reaction are typically low, often below 40%, due to side reactions of the highly reactive diazonium salt and aryl radical intermediates.[6] These side reactions can include polymerization, substitution by other nucleophiles present, and the formation of azo compounds.
| Diazonium Salt Source | Coupling Partner | Base | Solvent | Yield (%) | Reference |
| 4-Aminophenol | Benzene | NaOH | Water/Benzene | <40 | [6] |
Experimental Protocol
A general procedure for the Gomberg-Bachmann reaction is as follows:
-
Diazotization: Dissolve 4-aminophenol (1.0 mmol) in a mixture of hydrochloric acid and water. Cool the solution in an ice bath and add a solution of sodium nitrite (1.0 mmol) in water dropwise, maintaining the temperature below 5 °C.
-
Coupling: To a vigorously stirred biphasic mixture of benzene and an aqueous solution of sodium hydroxide, slowly add the cold diazonium salt solution.
-
Reaction: Continue stirring at room temperature for several hours.
-
Workup:
-
Separate the organic layer.
-
Wash the organic layer with dilute acid, then with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Industrial Synthesis via Biphenyl Sulfonation
A common industrial route to this compound involves the sulfonation of biphenyl, followed by alkali fusion of the resulting sulfonic acid.[1][7] This method is suitable for large-scale production.
Reaction Pathway
The process involves two main steps: the sulfonation of biphenyl to produce 4-biphenylsulfonic acid, and the subsequent fusion with a strong base (alkali fusion) to replace the sulfonic acid group with a hydroxyl group.
Quantitative Data
The efficiency of this process depends on controlling the reaction conditions to favor the formation of the para-substituted product during sulfonation and to ensure complete conversion during the alkali fusion step.
| Step | Reagents | Temperature (°C) | Pressure | Yield (%) | Reference |
| Sulfonation | Biphenyl, Chlorosulfonic acid | 30-80 | Atmospheric | High | [8] |
| Alkali Fusion | Sodium 4-biphenylsulfonate, NaOH | 280-350 | Atmospheric | High | [7][9] |
Experimental Protocol
The following outlines the general industrial process:
-
Sulfonation:
-
Biphenyl is reacted with a sulfonating agent, such as concentrated sulfuric acid or sulfur trioxide, often in an organic solvent.[7]
-
The reaction temperature is carefully controlled to maximize the yield of the desired 4-biphenylsulfonic acid.
-
-
Neutralization: The sulfonic acid is neutralized with sodium hydroxide to form sodium 4-biphenylsulfonate.
-
Alkali Fusion:
-
Acidification and Purification: The resulting melt is dissolved in water and acidified to precipitate this compound, which is then purified by distillation or recrystallization.
Synthesis from Cyclohexanone Derivatives
A more recent and promising approach to substituted phenols, including this compound, involves the catalytic dehydrogenation of cyclohexanone derivatives.[10][11] This method offers a way to construct the aromatic ring from a saturated precursor.
Reaction Pathway
The synthesis of this compound via this route can start from 4-phenylcyclohexanone, which is then dehydrogenated over a suitable catalyst to form the aromatic phenol.
Quantitative Data
The success of this reaction hinges on the choice of catalyst and the reaction conditions. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.
| Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Phenylcyclohexanone | Pd/C | N,N-Dimethylacetamide | 150 | 22 | 85 | [12] |
| Cyclohexanone | Pd/C | Water (hydrothermal) | 200-250 | 2.5 | 60.4 | [13] |
Experimental Protocol
A representative procedure for the dehydrogenation of a substituted cyclohexanone is as follows:
-
Reaction Setup: In a reaction vessel, combine 4-phenylcyclohexanone (1.0 mmol), potassium carbonate (0.2 mmol), and palladium on carbon (5 mol% Pd) in N,N-dimethylacetamide (DMA).[12]
-
Reaction: Heat the mixture to 150 °C under an inert atmosphere (e.g., nitrogen) for the specified time.[12]
-
Workup:
-
Cool the reaction mixture and dilute with a suitable organic solvent.
-
Filter to remove the catalyst.
-
Wash the filtrate with water and brine.
-
-
Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography.
General Experimental Workflow
The synthesis of this compound, regardless of the chosen pathway, typically follows a general experimental workflow from reaction setup to final product characterization.
This workflow outlines the key stages involved in a typical organic synthesis experiment.[14][15][16][17] The workup and purification steps are crucial for isolating the desired product from byproducts and unreacted starting materials.[18] The final characterization confirms the identity and purity of the synthesized this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. WO2011096989A1 - Dehydrogenation of cyclohexanone to produce phenol - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]
- 7. This compound | 92-69-3 [chemicalbook.com]
- 8. CN100497280C - Para phenyl phenol preparation method - Google Patents [patents.google.com]
- 9. CN113929561A - A kind of alkali fusion method for preparing phenolic compounds - Google Patents [patents.google.com]
- 10. Reaction-activated palladium catalyst for dehydrogenation of substituted cyclohexanones to phenols and H2 without oxidants and hydrogen acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed Aerobic Dehydrogenation of Substituted Cyclohexanones to Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. biotage.com [biotage.com]
- 16. biotage.com [biotage.com]
- 17. How To Run A Reaction [chem.rochester.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
The Solubility Profile of 4-Phenylphenol: A Technical Guide for Researchers
An in-depth exploration of the solubility of 4-phenylphenol in various organic solvents, providing key data and methodologies for laboratory applications.
This technical guide offers a comprehensive overview of the solubility of this compound, a crucial parameter for researchers, scientists, and professionals in drug development and chemical synthesis. Understanding the solubility of this compound in different organic solvents is fundamental for designing and optimizing processes such as reaction chemistry, purification, and formulation. This document provides available quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for solvent selection.
Quantitative Solubility Data
The solubility of this compound is significantly influenced by the nature of the solvent and the temperature. Generally, it is characterized as being sparingly soluble in water but exhibits good solubility in several common organic solvents, including alcohols, ketones, and ethers.[1][2][3] The presence of a hydroxyl group allows for hydrogen bonding, while the biphenyl structure contributes to its nonpolar character, resulting in a versatile solubility profile.
A summary of the available quantitative solubility data for this compound is presented in the table below. It is important to note that comprehensive, temperature-dependent solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly accessible literature.
Table 1: Quantitative Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility |
| Water | 20 | 0.7 g/L[1] |
| Methanol | Not Specified | 50 mg/mL[1] |
Due to the limited availability of comprehensive public data for this compound, the following table provides solubility data for phenol, a structurally related compound. This information can serve as a useful reference for predicting the general solubility trends of phenolic compounds.
Table 2: Illustrative Solubility of Phenol in Various Solvents
| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |
| Water | 20 | 8.3[4] |
| Ethanol | 25 | Very Soluble |
| Diethyl Ether | 25 | Very Soluble |
| Chloroform | 25 | Very Soluble |
| Acetone | 25 | Miscible[5] |
| Benzene | Not Specified | 8.33 g/100 mL[4] |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for many scientific applications. The following are detailed methodologies for two common and reliable experimental techniques for determining the solubility of a solid compound like this compound in an organic solvent.
Isothermal Shake-Flask Method Coupled with Gravimetric Analysis
This is a classic and widely used method for determining equilibrium solubility.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed, thermostatically controlled flask or vial.
-
Equilibration: The flask is agitated (e.g., using a mechanical shaker or magnetic stirrer) in a constant temperature bath for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be monitored and controlled throughout the experiment.
-
Phase Separation: After equilibration, the agitation is stopped, and the suspension is allowed to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.
-
Sample Withdrawal: A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being transferred. The syringe and filter should be at the same temperature as the solution to avoid precipitation or evaporation.
-
Gravimetric Analysis:
-
A clean, dry, and pre-weighed container (e.g., a glass vial or evaporating dish) is used to collect the aliquot.
-
The exact weight of the collected saturated solution is determined.
-
The solvent is evaporated from the solution under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).
-
The container with the dried solid residue (this compound) is weighed again.
-
-
Calculation of Solubility: The solubility is calculated as the mass of the dissolved this compound per mass or volume of the solvent.
Isothermal Shake-Flask Method Coupled with UV-Visible Spectrophotometry
This method is suitable when the solute has a distinct chromophore and absorbs UV-Visible light.
Methodology:
-
Preparation of Saturated Solution and Equilibration: Follow steps 1-3 as described in the gravimetric method.
-
Sample Withdrawal and Dilution:
-
A clear aliquot of the saturated supernatant is withdrawn as described previously.
-
A known volume of the aliquot is carefully and accurately diluted with the same solvent to a concentration that falls within the linear range of a previously established calibration curve.
-
-
Preparation of Calibration Curve:
-
A series of standard solutions of this compound of known concentrations in the chosen solvent are prepared.
-
The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) for this compound using a UV-Visible spectrophotometer.
-
A calibration curve of absorbance versus concentration is plotted. The curve should be linear and pass through the origin (or be corrected for a blank).
-
-
Sample Analysis: The absorbance of the diluted sample solution is measured at the same λmax.
-
Calculation of Solubility: The concentration of this compound in the diluted sample is determined from the calibration curve. The original concentration in the saturated solution is then calculated by taking the dilution factor into account. This concentration represents the solubility.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for determining the solubility of a compound like this compound.
Caption: Workflow for experimental solubility determination.
This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is recommended to determine the solubility experimentally under the precise conditions of interest. The provided protocols offer a robust starting point for such investigations.
References
An In-Depth Technical Guide to the Mechanism of Action of 4-Hydroxybiphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxybiphenyl, a significant metabolite of biphenyl, has garnered considerable attention in the fields of toxicology and pharmacology due to its diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 4-Hydroxybiphenyl, with a focus on its interactions with cellular signaling pathways, its role as an endocrine disruptor, and its cytotoxic effects. This document synthesizes quantitative data from various studies, details relevant experimental protocols, and presents visual representations of the key molecular pathways involved. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in drug development and toxicological assessment.
Introduction
4-Hydroxybiphenyl is a hydroxylated aromatic compound that is primarily formed in vivo through the metabolism of biphenyl by cytochrome P450 monooxygenases. It is also utilized in various industrial applications, including as an intermediate in the synthesis of dyes, resins, and fungicides. Its presence in the environment and its formation as a metabolite in humans and animals necessitate a thorough understanding of its biological effects and underlying mechanisms of action. This guide delves into the molecular intricacies of how 4-Hydroxybiphenyl exerts its effects at the cellular and subcellular levels.
Metabolism of 4-Hydroxybiphenyl
The biotransformation of biphenyl to 4-Hydroxybiphenyl is a critical step in its metabolism. This process is primarily mediated by cytochrome P450 (CYP) enzymes, with various isoforms contributing to this hydroxylation reaction.
Experimental Protocol: In Vitro Metabolism of Biphenyl using Liver Microsomes
This protocol outlines a general procedure for studying the metabolism of biphenyl to 4-Hydroxybiphenyl using liver microsomes, a common in vitro model.
Materials:
-
Liver microsomes (from rat, mouse, or human)
-
Biphenyl
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
High-performance liquid chromatography (HPLC) system with a UV or fluorescence detector
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and liver microsomes.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding biphenyl (dissolved in a suitable solvent like ethanol or DMSO) to the reaction mixture.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the mixture to precipitate proteins.
-
Analyze the supernatant for the presence of 4-Hydroxybiphenyl using HPLC. The retention time of the product is compared to that of a pure 4-Hydroxybiphenyl standard.
-
Quantify the amount of 4-Hydroxybiphenyl formed by generating a standard curve.
Diagram of Experimental Workflow:
In vitro metabolism experimental workflow.
Once formed, 4-Hydroxybiphenyl can undergo further phase II metabolism, primarily through glucuronidation and sulfation, to facilitate its excretion from the body.
Endocrine Disrupting Activities
4-Hydroxybiphenyl has been identified as an endocrine-disrupting chemical (EDC), primarily through its interaction with nuclear hormone receptors.
Estrogenic Activity
4-Hydroxybiphenyl exhibits agonistic activity towards the estrogen receptor alpha (ERα)[1][2]. This interaction can lead to the inappropriate activation of estrogen-responsive genes and subsequent physiological effects.
Quantitative Data on ERα Interaction:
| Parameter | Value | Cell Line/System | Reference |
| EC50 | 1,000 to 80,000 times higher than 17β-estradiol | MCF-7 cells | [2] |
Experimental Protocol: Estrogen Receptor Competitive Binding Assay
This protocol describes a method to determine the binding affinity of 4-Hydroxybiphenyl to the estrogen receptor.
Materials:
-
Purified estrogen receptor α (ERα)
-
Radiolabeled estradiol ([³H]-E2)
-
4-Hydroxybiphenyl
-
Assay buffer (e.g., Tris-HCl with additives)
-
Hydroxyapatite slurry
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing a fixed concentration of ERα and [³H]-E2 in the assay buffer.
-
Add increasing concentrations of unlabeled 4-Hydroxybiphenyl to the reaction mixture.
-
Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Add hydroxyapatite slurry to each tube to separate bound from free radioligand.
-
Wash the hydroxyapatite pellets to remove unbound [³H]-E2.
-
Resuspend the pellets in ethanol and transfer to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the concentration of 4-Hydroxybiphenyl that inhibits 50% of the specific binding of [³H]-E2 (IC50). The Ki can then be calculated using the Cheng-Prusoff equation.
Antiandrogenic Activity
4-Hydroxybiphenyl acts as an antagonist to the androgen receptor (AR), thereby inhibiting the biological effects of androgens[1][3]. This can have significant implications for reproductive health and development.
Quantitative Data on AR Interaction:
| Parameter | Value | Cell Line/System | Reference |
| IC50 | ~5 µM | Reporter cell lines | [3] |
Experimental Protocol: Androgen Receptor Competitive Binding Assay
This protocol is similar to the ER binding assay but is adapted for the androgen receptor.
Materials:
-
Source of androgen receptor (e.g., rat prostate cytosol or recombinant AR)
-
Radiolabeled androgen (e.g., [³H]-R1881)
-
4-Hydroxybiphenyl
-
Assay buffer
-
Method for separating bound and free ligand (e.g., dextran-coated charcoal or filtration)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture with the AR source and a fixed concentration of [³H]-R1881.
-
Add increasing concentrations of 4-Hydroxybiphenyl.
-
Incubate to allow binding to reach equilibrium.
-
Separate bound from free radioligand.
-
Quantify the bound radioactivity.
-
Determine the IC50 value for the displacement of the radioligand by 4-Hydroxybiphenyl.
Signaling Pathway Diagram: Endocrine Disruption
Endocrine disrupting mechanisms of 4-Hydroxybiphenyl.
Cellular Toxicity and Mitochondrial Dysfunction
A primary mechanism of 4-Hydroxybiphenyl-induced cytotoxicity, particularly in hepatocytes, is the impairment of mitochondrial function. This leads to a cascade of events culminating in cell death.
Key Cytotoxic Effects:
-
Depletion of intracellular ATP
-
Reduction of glutathione (GSH) levels, leading to oxidative stress
-
Loss of mitochondrial membrane potential
Quantitative Data on Hepatocyte Toxicity:
| Parameter | Concentration | Cell Type | Effect | Reference |
| Cytotoxicity | 0.75 mM | Isolated rat hepatocytes | Loss of intracellular ATP, GSH, and protein thiols, leading to cell death | [4] |
Experimental Protocols for Assessing Mitochondrial Dysfunction
4.1. ATP Depletion Assay (Bioluminescence)
Principle: This assay measures ATP levels based on the ATP-dependent luciferase-catalyzed conversion of luciferin to oxyluciferin, which generates light.
Procedure:
-
Culture hepatocytes in a 96-well plate.
-
Treat cells with various concentrations of 4-Hydroxybiphenyl for a specified time.
-
Lyse the cells to release ATP.
-
Add a reagent containing luciferase and luciferin.
-
Measure the luminescence using a luminometer.
-
Quantify ATP levels by comparing the luminescence of treated cells to a standard curve of known ATP concentrations.
4.2. Glutathione (GSH) Assay (Colorimetric)
Principle: This assay is based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically.
Procedure:
-
Treat hepatocytes with 4-Hydroxybiphenyl.
-
Lyse the cells and deproteinate the lysate.
-
Add DTNB and glutathione reductase to the sample.
-
Add NADPH to initiate the reaction.
-
Measure the absorbance at 412 nm over time.
-
Calculate the GSH concentration based on the rate of TNB formation, using a GSH standard curve.
4.3. Mitochondrial Membrane Potential Assay (JC-1 Staining)
Principle: The JC-1 dye accumulates in mitochondria in a potential-dependent manner. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low membrane potential, JC-1 remains as monomers and fluoresces green.
Procedure:
-
Culture and treat hepatocytes with 4-Hydroxybiphenyl.
-
Incubate the cells with the JC-1 dye.
-
Wash the cells to remove excess dye.
-
Measure the red and green fluorescence using a fluorescence microscope or a flow cytometer.
-
A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential.
Signaling Pathway Diagram: Mitochondrial Dysfunction
Pathway of 4-Hydroxybiphenyl-induced mitochondrial dysfunction.
Modulation of Intracellular Signaling Pathways
While direct quantitative data on the effects of 4-Hydroxybiphenyl on specific signaling pathways is still emerging, its structural similarity to other phenolic compounds and its known biological activities suggest potential interactions with key signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways. These pathways are crucial regulators of cell proliferation, survival, and stress responses.
Experimental Protocol: Western Blot Analysis of Protein Phosphorylation
This protocol can be used to assess the activation state of signaling proteins by detecting their phosphorylated forms.
Materials:
-
Cell culture reagents
-
4-Hydroxybiphenyl
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of target proteins like ERK, JNK, p38, Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with 4-Hydroxybiphenyl for various times and at different concentrations.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
Strip the membrane and re-probe with an antibody for the total form of the protein to normalize for loading.
-
Quantify the band intensities to determine the change in protein phosphorylation.
Hypothesized Signaling Pathway Modulation:
Hypothesized modulation of MAPK and PI3K/Akt pathways by 4-Hydroxybiphenyl.
Conclusion
The mechanism of action of 4-Hydroxybiphenyl is multifaceted, involving interactions with nuclear hormone receptors, induction of mitochondrial dysfunction, and potential modulation of key intracellular signaling pathways. Its activity as an estrogen receptor agonist and an androgen receptor antagonist highlights its potential as an endocrine disruptor. The cytotoxic effects, particularly in hepatocytes, are strongly linked to the impairment of mitochondrial function, leading to energy depletion and oxidative stress. While the precise interactions with signaling cascades like MAPK and PI3K/Akt require further investigation, they represent plausible targets for 4-Hydroxybiphenyl's broader cellular effects. The experimental protocols and data presented in this guide provide a solid foundation for future research aimed at further elucidating the complex biological activities of this important metabolite and environmental chemical. A deeper understanding of these mechanisms is crucial for accurate risk assessment and the development of potential therapeutic interventions.
References
- 1. Probing the human estrogen receptor-α binding requirements for phenolic mono- and di-hydroxyl compounds: A combined synthesis, binding and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and estrogen receptor binding affinities of 7-hydroxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-ones containing a basic side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of PI3K/AKT and MEK/ERK pathways act synergistically to enhance antiangiogenic effects of EGCG through activation of FOXO transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
The Environmental Odyssey of 4-Phenylphenol: A Technical Guide to its Fate and Degradation
For Immediate Release
A Comprehensive Technical Guide on the Environmental Fate and Degradation of 4-Phenylphenol for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the environmental fate and degradation of this compound (4-HBP), a compound of interest in various industrial applications. This document synthesizes available data on its persistence, transformation, and ultimate removal from the environment, offering valuable insights for environmental risk assessment and management.
Executive Summary
This compound, a biphenyl derivative, enters the environment through various industrial waste streams. Its environmental fate is governed by a combination of abiotic and biotic degradation processes. While readily degraded in the atmosphere, its persistence in soil and water is more variable and dependent on environmental conditions and microbial populations. This guide details the current understanding of these processes, presents available quantitative data, outlines experimental protocols for its study, and visualizes key degradation pathways.
Physicochemical Properties and Environmental Distribution
The environmental distribution of this compound is influenced by its physicochemical properties. With an estimated soil organic carbon-water partitioning coefficient (Koc) of 1300, 4-HBP is expected to have low mobility in soil, indicating a tendency to adsorb to soil and sediment.[1] Its measured pKa of 9.55 suggests that it will primarily exist in its non-dissociated form in most environmental compartments.[2] The bioconcentration factors (BCF) for this compound have been measured to be between 30 and 57 in orange-red killifish, suggesting a potential for bioaccumulation in aquatic organisms.[2]
| Property | Value | Reference |
| Atmospheric Half-life | ~6 hours | [2] |
| Estimated Koc | 1300 | [1] |
| pKa | 9.55 | [2] |
| BCF (orange-red killifish) | 30-57 | [2] |
Abiotic Degradation
Abiotic processes, including photodegradation and reaction with atmospheric oxidants, contribute to the transformation of this compound in the environment.
Atmospheric Degradation
In the atmosphere, this compound is primarily degraded by reacting with photochemically produced hydroxyl radicals.[2] The estimated atmospheric half-life for this reaction is approximately 6 hours, indicating a relatively rapid removal from the gas phase.[2]
Photodegradation
The potential for photodegradation of this compound in water has been suggested, although specific rates and pathways under various environmental conditions require further investigation.[2]
Biodegradation
The microbial degradation of this compound is a key process in its removal from soil and aquatic environments. However, its biodegradability can vary significantly depending on the microbial community and environmental conditions.
Aerobic Biodegradation
Studies on the aerobic biodegradation of this compound have yielded conflicting results. One study using activated sludge showed no significant biodegradation over a four-week period.[2] In contrast, a pure culture of a Pseudomonas species has been shown to utilize this compound as a sole carbon source, indicating that specific microbial strains possess the necessary enzymatic machinery for its degradation.[2] The degradation of phenols by Pseudomonas species often proceeds through a meta-cleavage pathway, involving initial hydroxylation to form a catechol derivative.[3][4]
Anaerobic Biodegradation
Information on the anaerobic biodegradation of this compound is limited. However, studies on the anaerobic degradation of the related compound o-phenylphenol have shown that it can be degraded by mixed and pure bacterial cultures, suggesting that anaerobic pathways may also contribute to the transformation of this compound in anoxic environments such as sediments.[5]
Experimental Protocols
Standardized and specific experimental protocols are crucial for accurately assessing the environmental fate of this compound.
Ready Biodegradability Testing (OECD 301)
The OECD 301 series of tests are designed to assess the ready biodegradability of chemicals in an aerobic aqueous medium.[6] These tests typically run for 28 days and measure degradation through parameters like dissolved organic carbon (DOC) removal, carbon dioxide evolution, or oxygen consumption.[6] For a substance to be considered readily biodegradable, it must reach a certain percentage of degradation within a 10-day window.[6]
Experimental Workflow for OECD 301F (Manometric Respirometry Test)
Aerobic and Anaerobic Transformation in Soil (OECD 307) and Aquatic Sediment Systems (OECD 308)
These guidelines provide frameworks for studying the transformation and degradation of chemicals in soil and sediment under both aerobic and anaerobic conditions.[7] The test involves treating soil or sediment samples with the test substance and incubating them under controlled laboratory conditions.[7] Samples are taken at various intervals to determine the concentration of the parent compound and identify major transformation products.[7] These studies allow for the calculation of degradation half-lives (DT50).[7]
Analytical Methods
The quantification of this compound and its degradation products in environmental matrices typically involves chromatographic techniques coupled with mass spectrometry.
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for the analysis of phenols in water samples.[2] It often involves a sample pre-concentration step, such as solid-phase extraction (SPE).[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of phenols.[8][9] For less volatile compounds or to improve chromatographic performance, derivatization of the phenolic hydroxyl group may be necessary.[8]
Potential Biodegradation Pathway
While a definitive and complete microbial degradation pathway for this compound has not been fully elucidated, based on the known pathways for phenol and biphenyl degradation by bacteria such as Pseudomonas species, a putative pathway can be proposed. This hypothetical pathway involves the initial hydroxylation of the phenol ring, followed by ring cleavage and further metabolism.
Hypothetical Aerobic Degradation Pathway of this compound by Pseudomonas sp.
Conclusion
The environmental fate of this compound is complex, with both abiotic and biotic processes contributing to its transformation and degradation. While atmospheric degradation is relatively rapid, its persistence in soil and water is more variable. The conflicting data on its biodegradability highlight the need for further research to understand the specific microbial communities and environmental conditions that favor its removal. Detailed studies following standardized protocols, such as those from the OECD, are essential to generate robust data on its degradation kinetics and pathways. This will enable a more accurate assessment of its environmental risk and inform the development of effective remediation strategies.
References
- 1. matec-conferences.org [matec-conferences.org]
- 2. shimadzu.com [shimadzu.com]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oecd.org [oecd.org]
- 7. biotecnologiebt.it [biotecnologiebt.it]
- 8. library.dphen1.com [library.dphen1.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
4-Phenylphenol: An In-Depth Technical Guide on its Endocrine Disrupting Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylphenol (4-PP), a hydroxylated biphenyl, has garnered scientific attention due to its structural similarity to other phenolic compounds known to interact with the endocrine system. This technical guide provides a comprehensive overview of the available scientific data concerning the potential of this compound to act as an endocrine disruptor. The following sections detail its interactions with key nuclear receptors, summarize quantitative data from in vitro assays, describe relevant experimental protocols, and illustrate associated signaling pathways and experimental workflows.
Endocrine Disrupting Activity of this compound
The endocrine system, a complex network of glands and hormones, regulates a multitude of physiological processes. Endocrine disruptors are exogenous chemicals that can interfere with this system, leading to adverse health effects. This compound has been investigated for its potential to interact with several key components of the endocrine system, primarily the estrogen and androgen receptors.
Estrogenic Activity
In vitro studies have demonstrated that this compound exhibits estrogenic activity. It has been shown to act as an agonist for the estrogen receptor alpha (ERα), meaning it can bind to and activate the receptor, mimicking the effects of the natural hormone, 17β-estradiol. However, some studies also indicate that it can act as an ERα antagonist, blocking the action of estradiol. This dual activity suggests a complex interaction with the estrogen receptor that may be concentration-dependent or influenced by the specific cellular context.
Antiandrogenic Activity
More pronounced is the evidence for this compound's antiandrogenic activity. It acts as an antagonist to the androgen receptor (AR), thereby inhibiting the biological effects of androgens like testosterone and dihydrotestosterone (DHT). This antagonistic action is a key characteristic of many endocrine-disrupting chemicals.
Quantitative Data on Receptor Interaction
The following tables summarize the available quantitative data from in vitro studies on the interaction of this compound with the androgen receptor.
| Parameter | Value | Assay Type | Reference |
| IC50 (Inhibitory Concentration 50%) | ~5 µM | Androgen Receptor Antagonist Activity | [1] |
| Ki (Inhibition Constant) | 10 µM | Androgen Receptor Binding | [1] |
Experimental Protocols
The assessment of a chemical's potential for endocrine disruption relies on a battery of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments relevant to the evaluation of this compound.
Receptor Binding Assays
Objective: To determine the ability of a test chemical to bind to a specific hormone receptor.
Methodology (Competitive Binding Assay):
-
Preparation of Receptor Material: A source of the target receptor (e.g., estrogen or androgen receptor) is prepared. This can be a purified receptor protein, a cell lysate from a cell line expressing the receptor, or a tissue homogenate from a target organ (e.g., uterus for ER, prostate for AR).
-
Radioligand Incubation: A known concentration of a radiolabeled ligand (e.g., [³H]-estradiol for ER, [³H]-R1881 for AR) is incubated with the receptor preparation.
-
Competitive Incubation: In parallel, incubations are performed with the radioligand and increasing concentrations of the unlabeled test chemical (this compound).
-
Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by filtration through a glass fiber filter that traps the receptor-ligand complex.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test chemical that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated from the IC50 value.
Reporter Gene Assays
Objective: To determine whether a chemical can activate or inhibit the transcriptional activity of a hormone receptor.
Methodology (Luciferase Reporter Gene Assay):
-
Cell Culture and Transfection: A suitable mammalian cell line that does not endogenously express the receptor of interest is cultured. These cells are then transiently or stably transfected with two plasmids:
-
An expression vector containing the gene for the hormone receptor (e.g., human ERα or AR).
-
A reporter vector containing a reporter gene (e.g., luciferase) under the control of a promoter with hormone response elements (HREs), such as estrogen response elements (EREs) or androgen response elements (AREs).
-
-
Cell Plating and Treatment: The transfected cells are plated in multi-well plates and treated with various concentrations of the test chemical (this compound). For agonist testing, the chemical is added alone. For antagonist testing, the chemical is added in the presence of a known agonist (e.g., estradiol for ER, DHT for AR).
-
Incubation: The cells are incubated for a sufficient period (e.g., 24-48 hours) to allow for receptor activation and reporter gene expression.
-
Cell Lysis and Luciferase Assay: The cells are lysed to release the cellular components, including the luciferase enzyme. A substrate for luciferase (luciferin) is then added.
-
Luminescence Measurement: The light produced by the luciferase-luciferin reaction is measured using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the transcriptional activity of the receptor. For agonists, the effective concentration that produces 50% of the maximal response (EC50) is calculated. For antagonists, the inhibitory concentration that reduces the agonist-induced response by 50% (IC50) is determined.
Yeast Two-Hybrid Assay
Objective: To detect ligand-induced protein-protein interactions, such as the dimerization of a hormone receptor or its interaction with co-activator proteins.
Methodology:
-
Yeast Strain and Plasmids: A specific strain of Saccharomyces cerevisiae is used, which is engineered to have a reporter gene (e.g., lacZ, encoding β-galactosidase) under the control of a promoter that is activated by the GAL4 transcription factor. Two hybrid plasmids are constructed:
-
Bait Plasmid: Fuses the DNA-binding domain (DBD) of GAL4 to the hormone receptor (e.g., ERα).
-
Prey Plasmid: Fuses the activation domain (AD) of GAL4 to a protein that interacts with the receptor (e.g., another ERα molecule for dimerization, or a co-activator protein).
-
-
Yeast Transformation: The yeast cells are co-transformed with both the bait and prey plasmids.
-
Selection and Treatment: The transformed yeast cells are grown on a selective medium to ensure they contain both plasmids. The cells are then exposed to the test chemical (this compound).
-
Reporter Gene Activation: If the test chemical induces the interaction between the bait and prey proteins, the GAL4 DBD and AD are brought into close proximity, reconstituting a functional GAL4 transcription factor. This then activates the expression of the reporter gene.
-
Assay Readout: The activity of the reporter gene product is measured. For a lacZ reporter, this is typically done using a colorimetric assay with a substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG), which produces a yellow color when cleaved by β-galactosidase.
-
Data Analysis: The intensity of the color is proportional to the strength of the protein-protein interaction induced by the test chemical.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in endocrine disruption is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows.
References
The In Vivo Metabolism and Metabolites of 4-Hydroxybiphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxybiphenyl (4-HBP) is a significant metabolite of biphenyl, a compound with historical industrial applications and continued relevance in environmental and toxicological studies. As a metabolite, 4-HBP is also of considerable interest in the fields of drug metabolism and safety assessment, as understanding its formation, further biotransformation, and elimination is crucial for characterizing the disposition and potential toxicity of parent compounds. This technical guide provides a comprehensive overview of the in vivo metabolism of 4-HBP, detailing its metabolic pathways, major and minor metabolites, and the analytical methodologies employed for their characterization and quantification.
Metabolic Pathways of 4-Hydroxybiphenyl
The in vivo metabolism of 4-HBP primarily proceeds through two main phases of biotransformation: Phase I oxidation and Phase II conjugation.
Phase I Metabolism: Hydroxylation
The initial formation of 4-HBP occurs via the hydroxylation of biphenyl, a reaction predominantly catalyzed by cytochrome P450 (CYP) monooxygenases. The 4-position is the preferred site of hydroxylation in several species, including rats, rabbits, and guinea pigs. Once formed, 4-HBP can undergo further oxidation to form dihydroxylated metabolites. The primary dihydroxylated metabolites identified are 4,4'-dihydroxybiphenyl and 3,4'-dihydroxybiphenyl.
Phase II Metabolism: Conjugation
The primary route for the elimination of 4-HBP and its hydroxylated metabolites is through Phase II conjugation reactions. The phenolic hydroxyl group of 4-HBP is a substrate for glucuronidation and sulfation.
-
Glucuronidation: This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and results in the formation of 4-hydroxybiphenyl-O-glucuronide. This process increases the water solubility of the metabolite, facilitating its excretion.
-
Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to the hydroxyl moiety of 4-HBP, forming 4-hydroxybiphenyl-O-sulfate. This also enhances the hydrophilicity and subsequent elimination of the metabolite.
The balance between glucuronidation and sulfation can vary depending on the species and the dose of the parent compound.
Metabolic Pathway of 4-Hydroxybiphenyl
Metabolic pathway of 4-Hydroxybiphenyl.
Quantitative Analysis of Metabolites
The quantification of 4-HBP and its metabolites is essential for understanding its pharmacokinetic profile. The following table summarizes available quantitative data from in vivo studies.
| Species | Matrix | Metabolite | Concentration/Excretion | Reference |
| Rat | Urine | 4-Hydroxy-biphenyl-O-sulfate | Major constituent of urine crystals (approx. 90% of total crystals) | [1] |
| Rat | Bile | 4-Hydroxybiphenyl glucuronide | Extensively excreted | [2] |
| Rat | Bile | 4,4'-Dihydroxybiphenyl glucuronide | Extensively excreted | [2] |
Experimental Protocols
The study of in vivo metabolism of 4-HBP involves several key experimental procedures, from animal handling and dosing to sample collection and analysis.
Representative In Vivo Experimental Workflow
In vivo experimental workflow for 4-HBP metabolism.
Animal Models and Dosing
-
Animal Models: Rats (e.g., Sprague-Dawley, Wistar) and mice (e.g., C57BL/6) are commonly used animal models for metabolism studies.
-
Administration: 4-HBP can be administered via oral gavage or intraperitoneal (IP) injection. The vehicle for administration should be chosen based on the solubility of 4-HBP and its compatibility with the animal model (e.g., corn oil, carboxymethyl cellulose). Doses used in studies with related compounds have ranged from 15 to 800 mg/kg.[3]
-
Housing: Following administration, animals are typically housed in metabolic cages to allow for the separate collection of urine and feces.
Sample Collection
-
Urine and Feces: Samples are collected at predetermined time intervals (e.g., 0-24h, 24-48h) and stored frozen (e.g., -80°C) until analysis.
-
Bile: For the study of biliary excretion, animals are anesthetized, and the bile duct is cannulated for the collection of bile over a specific time course.
Sample Preparation
-
Hydrolysis of Conjugates: To quantify the total amount of hydroxylated metabolites, urine, and bile samples are often treated with enzymes such as β-glucuronidase and sulfatase to hydrolyze the glucuronide and sulfate conjugates back to their aglycone forms.[2][4]
-
Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly employed to clean up the biological samples and concentrate the metabolites of interest prior to analysis.
-
Derivatization: For analysis by gas chromatography-mass spectrometry (GC-MS), the hydroxyl groups of the metabolites are typically derivatized (e.g., silylation) to increase their volatility.
Analytical Instrumentation and Methods
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely used technique for the sensitive and specific quantification of 4-HBP and its metabolites.
-
Chromatography: Reversed-phase chromatography using a C18 column is typically employed for the separation of the metabolites. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol) is commonly used.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification. The transitions from the precursor ion (the molecular ion of the metabolite) to specific product ions are monitored.
-
Characteristic Fragmentation:
-
Glucuronides: In negative ion mode, glucuronide conjugates typically show a characteristic neutral loss of the glucuronic acid moiety (176 Da).[5][6][7] The resulting aglycone fragment can then be further fragmented for structural confirmation.
-
Sulfates: In negative ion mode, sulfate conjugates often show a characteristic fragment ion at m/z 97 (HSO4-).[8] The loss of SO3 (80 Da) from the precursor ion is also a common fragmentation pathway.[9]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for the analysis of the aglycones after hydrolysis and derivatization.
Conclusion
The in vivo metabolism of 4-hydroxybiphenyl is a multifaceted process involving initial hydroxylation followed by extensive conjugation with glucuronic acid and sulfate. The resulting metabolites are primarily excreted in the urine and bile. Understanding these metabolic pathways and having robust analytical methods for the quantification of the metabolites are critical for assessing the disposition and potential biological effects of 4-HBP and its parent compound, biphenyl. This guide provides a foundational overview for researchers and professionals in drug development and toxicology, highlighting the key metabolic transformations and the experimental approaches to their study. Further research is warranted to provide more comprehensive quantitative data on the species-specific differences in 4-HBP metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. grupobiomaster.com [grupobiomaster.com]
- 3. Comparative metabolism of ortho-phenylphenol in mouse, rat and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. [Characterization of some glucuronide conjugates by electrospray ion trap mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
Enzymatic Polymerization of 4-Phenylphenol: A Technical Guide to Synthesis and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzymatic polymerization of phenolic compounds has emerged as a green and versatile alternative to traditional chemical synthesis methods. This approach utilizes enzymes, such as peroxidases and laccases, to catalyze the oxidative coupling of phenols, yielding polymers with unique properties and a wide range of potential applications. Among the various phenolic monomers, 4-phenylphenol (4-HPP) is of particular interest due to the resulting polymer's high thermal stability and electrical conductivity. This technical guide provides an in-depth overview of the enzymatic polymerization of this compound, detailing experimental protocols, summarizing key quantitative data, and exploring its applications, with a focus on the biomedical field.
Enzymatic Synthesis of Poly(this compound)
The enzymatic polymerization of this compound is primarily achieved through the catalytic action of oxidoreductases, most notably horseradish peroxidase (HRP) and laccase. These enzymes facilitate the formation of phenoxy radicals from the monomer, which then undergo spontaneous coupling to form the polymer. The reaction conditions, including the choice of enzyme, solvent system, and oxidant (in the case of peroxidases), play a crucial role in determining the polymer's molecular weight, yield, and structural characteristics.
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data from various studies on the enzymatic polymerization of this compound, providing a comparative overview of the influence of different reaction parameters.
Table 1: Horseradish Peroxidase (HRP)-Catalyzed Polymerization of this compound
| Solvent System | Monomer Conc. (mM) | H₂O₂ Conc. (mM) | Enzyme Conc. (mg/mL) | Reaction Time (h) | Conversion (%) | Mn (Da) | Mw (Da) | PDI | Reference |
| 85% Dioxane / 15% Acetate Buffer (pH 5.0) | 10 | 10 (fed) | 1 | 7.5 | 90 | - | 58,000-68,000 | - | [1] |
| 70% (v/v) BMIM(BF₄) / 30% Buffer | - | - | - | - | >95 | >1500 | - | - | [2] |
| 70% (v/v) BMPy(BF₄) / 30% Buffer | - | - | - | - | >95 | >1500 | - | - | [2] |
| Aqueous buffer with 10% (v/v) BMPy(BF₄) | - | - | - | - | >95 | 600 | - | - | [2] |
Note: Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity index. "-" indicates data not provided in the cited source.
Table 2: Laccase-Catalyzed Polymerization of Phenolic Compounds
| Monomer | Solvent System | Reaction Time (h) | Yield (%) | Mn (Da) | PDI | Reference |
| Catechol | 1:1 (v/v) Aqueous-acetone | - | - | 8133 | 1.17 | [3] |
| Resorcinol | - | - | - | 1,000-1,400 | ~1.10 | [4] |
| Hydroquinone | - | - | - | 1,000-1,400 | ~1.10 | [4] |
Note: Data for this compound specifically under laccase catalysis is limited in the reviewed literature, hence data for other phenolic monomers is provided for a general understanding.
Table 3: Thermal Properties of Poly(this compound)
| Polymerization Method | Onset Decomposition Temp. (°C) | Char Yield at 600°C (%) | Glass Transition Temp. (Tg) | Reference |
| HRP in 85% Dioxane | >400 | >50 | Not observed | [1] |
| SBP in 70% (v/v) BMPy(BF₄) | ~500 | >50 | Not observed | [2] |
Note: The high thermal stability is a key characteristic of enzymatically synthesized poly(this compound).
Experimental Protocols
Horseradish Peroxidase (HRP)-Catalyzed Polymerization of this compound
This protocol is based on methodologies described for the polymerization of phenolic compounds in aqueous-organic solvent systems.
Materials:
-
This compound (4-HPP)
-
Horseradish Peroxidase (HRP)
-
Hydrogen peroxide (H₂O₂) (30% solution)
-
Dioxane
-
Acetate buffer (10 mM, pH 5.0)
-
Methanol
-
Petroleum ether
-
Round-bottomed flask
-
Magnetic stirrer
-
HPLC system for monomer analysis
-
Gel Permeation Chromatography (GPC) system for molecular weight analysis
Procedure:
-
Reaction Setup: In a 100 mL round-bottomed flask, prepare a 50 mL reaction mixture consisting of an 85:15 (v/v) ratio of dioxane and 10 mM acetate buffer (pH 5.0).
-
Addition of Reactants: Dissolve this compound in the solvent system to a final concentration of 10 mM. Add HRP to a final concentration of 1 mg/mL.
-
Initiation of Polymerization: Initiate the reaction by adding a 10 mM solution of hydrogen peroxide to the mixture with vigorous stirring at 25°C. To avoid enzyme inhibition by high concentrations of H₂O₂, it is recommended to add the oxidant intermittently over the course of the reaction (e.g., every 50 minutes).[1]
-
Monitoring the Reaction: Withdraw aliquots of the reaction mixture at regular intervals. To stop the reaction in the aliquot, add a 0.1 M trichloroacetic acid solution. Analyze the concentration of the remaining this compound using HPLC.
-
Termination and Polymer Isolation: After the desired reaction time (e.g., 7.5 hours or until high monomer conversion is achieved), terminate the reaction. Precipitate the polymer by adding the reaction mixture to a non-solvent such as methanol.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer with petroleum ether to remove any unreacted monomer and low molecular weight oligomers.
-
Drying: Dry the purified polymer at 50°C for 10 hours.
-
Characterization: Determine the molecular weight (Mn and Mw) and polydispersity index (PDI) of the polymer using GPC. The mobile phase for GPC can be a mixture of dimethylformamide (DMF) and methanol.
Laccase-Catalyzed Polymerization of Phenolic Monomers
This protocol provides a general framework for the laccase-catalyzed polymerization of phenols, which can be adapted for this compound.
Materials:
-
Phenolic monomer (e.g., this compound)
-
Laccase (e.g., from Trametes versicolor)
-
Sodium acetate buffer (100 mM, pH 5.0)
-
Ethanol
-
Reaction vessel
-
Magnetic stirrer
Procedure:
-
Enzyme and Monomer Preparation: Prepare a stock solution of laccase in 100 mM sodium acetate buffer (pH 5.0). Prepare a stock solution of the phenolic monomer in the same buffer, potentially with the addition of a co-solvent like ethanol to ensure solubility.[5]
-
Reaction Mixture: In a reaction vessel, combine the buffer, monomer solution, and any co-solvent under stirring at room temperature.
-
Initiation: Start the polymerization by adding the laccase solution to the reaction mixture. The reaction is typically carried out under air, as laccase utilizes molecular oxygen as the oxidant.
-
Reaction Progression: Allow the reaction to proceed for a set period, monitoring for the formation of a precipitate, which indicates polymer formation.
-
Polymer Isolation and Purification: Isolate the polymer by filtration or centrifugation. Wash the polymer with appropriate solvents to remove unreacted monomer and enzyme.
-
Drying and Characterization: Dry the polymer and characterize its molecular weight and structure using GPC, NMR, and FTIR spectroscopy.
Visualizing the Process: Diagrams
HRP Catalytic Cycle for Phenol Oxidation
References
- 1. researchgate.net [researchgate.net]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Laccase-catalyzed oxidative polymerization of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Laccase‐catalysed polymeric dye synthesis from plant‐derived phenols for potential application in hair dyeing: Enzymatic colourations driven by homo‐ or hetero‐polymer synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural polyphenols based new therapeutic avenues for advanced biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling Synthesis of 4-Phenylphenol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 4-phenylphenol via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is a cornerstone of modern organic synthesis, valued for its mild reaction conditions and broad functional group tolerance, making it highly applicable in pharmaceutical and materials science research.[1]
The Suzuki coupling enables the formation of a carbon-carbon bond between an organoboron compound, such as phenylboronic acid, and an aryl halide, like 4-iodophenol or 4-bromophenol, in the presence of a palladium catalyst and a base.[2][3] This reaction is widely used to synthesize a variety of biphenyl derivatives, polyolefins, and styrenes.[2]
Experimental Protocols
This section details a representative experimental protocol for the Suzuki coupling of an aryl halide with phenylboronic acid to synthesize this compound. A "green chemistry" approach utilizing water as the solvent is highlighted, which is both environmentally friendly and cost-effective.[4][5]
Materials:
-
Phenylboronic acid
-
4-Iodophenol or 4-Bromophenol
-
Potassium carbonate (K₂CO₃)
-
10% Palladium on carbon (Pd/C)
-
Deionized water
-
Methanol (MeOH)
-
2 M Hydrochloric acid (HCl)
Equipment:
-
50 mL round-bottom flask
-
Water-jacketed condenser
-
Hot plate with magnetic stirrer
-
Hirsch funnel
-
Vacuum filtration apparatus
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine phenylboronic acid (122 mg), potassium carbonate (414 mg), and 4-iodophenol (220 mg).[2] Add 10 mL of deionized water to the flask.
-
Catalyst Addition: In a separate container, weigh out 3 mg of 10% Pd/C and add 1 mL of deionized water to create a slurry.[2] Transfer this slurry to the reaction flask.
-
Reflux: Attach the flask to a water-jacketed condenser and heat the mixture to reflux with vigorous stirring for 30 minutes. The formation of a precipitate may be observed.[2]
-
Acidification: After the reflux period, allow the reaction mixture to cool to room temperature. Carefully add 2 M HCl dropwise until the solution is acidic, which can be confirmed with indicator paper.[2]
-
Initial Filtration: Separate the resulting solid, which includes the crude product and the catalyst, by vacuum filtration using a Hirsch funnel. Wash the solid with 10 mL of deionized water.[2]
-
Extraction of Product: Transfer the solid to a clean container and add 10 mL of methanol. Stir to dissolve the this compound, leaving the insoluble catalyst behind. Filter the mixture through a Hirsch funnel to collect the methanol filtrate.
-
Precipitation: To the methanol solution, add 10 mL of deionized water to precipitate the this compound.[2]
-
Purification by Recrystallization: Purify the crude product by recrystallization. Heat the precipitate in the methanol/water mixture, adding a small amount of hot methanol if necessary to fully dissolve the solid.[2]
-
Final Filtration and Drying: Allow the solution to cool, inducing crystallization of the pure this compound. Collect the purified solid by vacuum filtration using a Hirsch funnel and allow it to air dry.[2]
-
Analysis: Weigh the final product to calculate the yield and determine its purity, for example, by measuring its melting point.
Data Presentation
The following table summarizes various reported conditions for the Suzuki coupling synthesis of this compound, providing a comparison of reagents, catalysts, and outcomes.
| Aryl Halide | Catalyst | Base | Solvent | Reaction Time & Temp. | Yield | Reference |
| 4-Iodophenol | 10% Pd/C | K₂CO₃ | Water | 30 min, Reflux | Not specified | [2] |
| 4-Bromophenol | Pd on porous glass | Various bases | Water | 10 min, 150°C (Microwave) | >90% | [6] |
| 4-Iodophenol | Na₂PdCl₄/PPh₂PhSO₃Na | K₂CO₃ | Water | 24h, Room Temp (with 0.1% Pd) | Quantitative | [7] |
| 4-Bromophenol | Not Specified | Not Specified | Not Specified | Not Specified | 21.75% | [8] |
Visualizations
Experimental Workflow for Suzuki Coupling Synthesis of this compound
Caption: Workflow for the laboratory synthesis of this compound.
Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry-online.com [chemistry-online.com]
- 3. scribd.com [scribd.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
Application of 4-Phenylphenol as an Agricultural Fungicide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylphenol (also known as p-hydroxybiphenyl) is a phenolic compound with recognized antimicrobial properties.[1] While it is utilized in the synthesis of established fungicides and as a disinfectant, its direct application as a standalone agricultural fungicide is an area of ongoing research.[2] This document provides an overview of the available data, likely mechanisms of action, and detailed protocols for evaluating the efficacy of this compound against key agricultural fungal pathogens.
The information presented here is compiled from studies on this compound and structurally related compounds, such as 4-propylphenol and 4-ethylphenol, to provide a comprehensive guide for research and development.
Antifungal Efficacy
Quantitative data on the antifungal activity of this compound against specific agricultural pathogens is limited in publicly available literature. However, studies on related phenolic compounds provide valuable insights into its potential efficacy. The following tables summarize the available data for 4-propylphenol and other relevant compounds, which can serve as a benchmark for studies on this compound.
Table 1: In Vitro Efficacy of 4-Propylphenol Against Fungal Pathogens
| Fungal Species | Assay Type | EC50 (mg/L) | Reference |
| Colletotrichum gloeosporioides | Mycelial Growth Inhibition | 31.89 | [3] |
| Colletotrichum siamense | Mycelial Growth Inhibition | 31.06 | [3] |
| Alternaria alternata | Mycelial Growth Inhibition | 29.11 | [3] |
| Colletotrichum gloeosporioides | Conidial Germination Suppression | 55.04 | [3] |
| Colletotrichum siamense | Conidial Germination Suppression | 71.85 | [3] |
| Alternaria alternata | Conidial Germination Suppression | 68.45 | [3] |
| Fusarium graminearum | Mycelial Growth Inhibition | Not specified | [4] |
Table 2: In Vivo Efficacy of 4-Propylphenol
| Application | Target Disease Complex | Control Efficacy (%) | Reference |
| Phenology-driven spray program (100-400 mg/L) | Walnut Anthracnose and Brown Spot | 86.67 | [3] |
Mechanism of Action
The primary antifungal mechanism of phenolic compounds like 4-propylphenol is the disruption of fungal cell membrane integrity.[3] This leads to a cascade of detrimental effects, ultimately resulting in cell death. It is highly probable that this compound exerts its fungicidal activity through a similar mechanism.
Key effects of membrane disruption include:
-
Increased Membrane Permeability: Damage to the cell membrane leads to leakage of intracellular components.
-
DNA and Protein Leakage: Studies on 4-propylphenol have demonstrated significant leakage of DNA and proteins from fungal cells upon treatment.[3]
-
Induction of Oxidative Stress: Disruption of membrane-bound enzymes and electron transport chains can lead to the accumulation of reactive oxygen species (ROS), causing oxidative damage to cellular components.[4]
Signaling Pathway
While a specific signaling pathway for this compound has not been elucidated, its likely action on the cell membrane would disrupt several downstream signaling cascades crucial for fungal growth and survival. The following diagram illustrates a hypothesized signaling pathway based on the known effects of related phenolic compounds.
Caption: Hypothesized mechanism of this compound's antifungal action.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the antifungal activity of this compound. These are based on established methods for similar compounds.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a fungus.
Caption: Workflow for MIC determination.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
Fungal culture
-
Appropriate liquid growth medium (e.g., Potato Dextrose Broth, Sabouraud Dextrose Broth)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Fungal Inoculum Preparation:
-
Culture the fungus on a suitable agar medium.
-
Harvest spores or mycelial fragments and suspend in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute the adjusted suspension in the growth medium to achieve the desired final inoculum concentration (typically 1-5 x 10^4 CFU/mL).
-
-
Plate Preparation:
-
Add 100 µL of sterile growth medium to wells 2-12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution (at twice the highest desired test concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mix, and continue this process to well 10. Discard 100 µL from well 10. Well 11 will serve as a growth control (no compound), and well 12 as a sterility control (no inoculum).
-
-
Inoculation: Add 100 µL of the fungal inoculum to wells 1-11.
-
Incubation: Incubate the plate at the optimal temperature for the specific fungus for 24-72 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound in which no visible growth is observed.
Protocol 2: Mycelial Growth Inhibition Assay (Poisoned Food Technique)
This protocol assesses the effect of this compound on the radial growth of filamentous fungi.
Caption: Workflow for mycelial growth inhibition assay.
Materials:
-
This compound
-
Solvent (e.g., DMSO, ethanol)
-
Potato Dextrose Agar (PDA) or other suitable agar medium
-
Sterile Petri dishes
-
Actively growing fungal culture
-
Sterile cork borer
Procedure:
-
Media Preparation: Prepare PDA and autoclave. Allow it to cool to approximately 50-60°C.
-
Incorporation of this compound: Add appropriate volumes of the this compound stock solution to the molten agar to achieve the desired final concentrations. Ensure the solvent concentration is the same in all plates, including the control (solvent only).
-
Plating: Pour the amended agar into sterile Petri dishes and allow them to solidify.
-
Inoculation:
-
From the margin of an actively growing fungal culture, take a mycelial plug using a sterile cork borer (e.g., 5 mm diameter).
-
Place the mycelial plug, mycelium-side down, in the center of each agar plate.
-
-
Incubation: Incubate the plates at the optimal temperature for the fungus until the mycelium in the control plate reaches the edge of the plate.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:
-
% Inhibition = ((dc - dt) / dc) * 100
-
Where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.
-
-
EC50 Determination: The EC50 value (the concentration that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and performing a regression analysis.
Conclusion
While direct evidence for the application of this compound as a standalone agricultural fungicide is still emerging, the data from related compounds and its known antimicrobial properties suggest it is a promising candidate for further investigation. The protocols outlined in this document provide a framework for researchers to systematically evaluate its antifungal efficacy and mechanism of action against a broad range of plant pathogenic fungi. Future research should focus on generating specific efficacy data (MIC and EC50 values) for this compound against key agricultural pathogens and elucidating its precise molecular targets and signaling pathway interactions within the fungal cell.
References
- 1. mdpi.com [mdpi.com]
- 2. In Vitro and In Vivo Anti-Phytopathogenic Fungal Activity of a Culture Extract of the Marine-Derived Fungus, Aspergillus unguis KUFA 0098, and Its Major Depsidone Constituents [mdpi.com]
- 3. 4-Propylphenol Alters Membrane Integrity in Fungi Isolated from Walnut Anthracnose and Brown Spot - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Activity and Mechanism of 4-Propylphenol Against Fusarium graminearum, Agent of Wheat Scab, and Its Potential Application - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Advanced Polymers Using 4-Phenylphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of advanced polymers utilizing 4-phenylphenol as a key monomer. The incorporation of this compound into polymer backbones can significantly enhance thermal stability, mechanical strength, and confer unique properties such as liquid crystallinity. The following sections detail the synthesis of four distinct classes of advanced polymers: enzymatically synthesized polyphenols, liquid crystalline polyesters, polybenzoxazines, and epoxy resins.
Enzymatic Polymerization of this compound
Enzymatic polymerization offers a green and highly selective alternative to traditional chemical methods for synthesizing polyphenols. Peroxidases, such as soybean peroxidase (SBP), can catalyze the oxidative coupling of this compound to produce polymers with interesting thermal and electrochemical properties. This protocol is based on the work of Pellegrini et al., who demonstrated the efficacy of this method in room-temperature ionic liquids.
Experimental Protocol: Enzymatic Polymerization
Materials:
-
This compound (p-phenylphenol)
-
Soybean Peroxidase (SBP)
-
Hydrogen peroxide (H₂O₂)
-
1-Butyl-3-methylimidazolium tetrafluoroborate (BMIM(BF₄)) or 1-Butyl-3-methylpyridinium tetrafluoroborate (BMPy(BF₄))
-
Phosphate buffer (10 mM, pH 7.0)
-
Dimethylformamide (DMF) for analysis
Procedure:
-
Prepare a solution of this compound (20 mM) in a mixture of the chosen ionic liquid and phosphate buffer. The ionic liquid content can be as high as 70% (v/v) to ensure monomer solubility.[1]
-
Add soybean peroxidase to the reaction mixture to a final concentration of 0.1 mg/mL.[1]
-
Initiate the polymerization by the dropwise addition of hydrogen peroxide (20 mM) to the reaction mixture over a period of 2.5 hours.[1]
-
Allow the reaction to proceed with stirring for an additional 20 hours at room temperature.
-
Monitor the reaction progress by observing the formation of a precipitate.
-
Upon completion, isolate the polymer by filtration.
-
Wash the polymer with the reaction buffer to remove any unreacted monomer and enzyme.
-
Dry the polymer under vacuum.
-
For characterization, dissolve the polymer in a suitable solvent such as DMF.
Quantitative Data: Enzymatic Polymerization of this compound
| Reaction Medium (70% v/v) | Conversion (%) | Yield (DMF Soluble, %) | Mn (Da) | Mw (Da) | PDI |
| BMIM(BF₄) | 96.2 ± 0.3 | 96.2 ± 0.3 | 1400 | 1820 | 1.3 |
| BMPy(BF₄) | 95.0 ± 1.2 | 95.0 ± 1.2 | - | - | - |
Data sourced from Pellegrini et al.[1]
Reaction Pathway: Enzymatic Polymerization
Caption: Enzymatic oxidation of this compound to form a phenoxy radical, which then undergoes coupling to form the polymer.
Synthesis of Liquid Crystalline Polyesters
The rigid, rod-like structure of the biphenyl unit in this compound makes it an excellent mesogen for the synthesis of thermotropic liquid crystalline polymers. These polyesters exhibit highly ordered structures in the melt phase, leading to materials with exceptional mechanical properties and low coefficients of thermal expansion. The following protocol describes a general method for the synthesis of liquid crystalline polyesters via interfacial polycondensation.
Experimental Protocol: Liquid Crystalline Polyester Synthesis
Materials:
-
This compound
-
Terephthaloyl chloride (or other diacyl chloride)
-
Sodium hydroxide (NaOH)
-
Benzyltriethylammonium chloride (BTEAC) as a phase transfer catalyst
-
Dichloromethane (CH₂Cl₂) or another suitable organic solvent
-
Methanol
Procedure:
-
Prepare an aqueous solution of this compound by dissolving it in a stoichiometric amount of aqueous sodium hydroxide.
-
Add the phase transfer catalyst (BTEAC) to the aqueous solution.
-
In a separate beaker, prepare a solution of the diacyl chloride in the organic solvent.
-
Under vigorous stirring, add the organic solution to the aqueous solution.
-
Continue stirring for 2-4 hours at room temperature to allow the interfacial polycondensation to occur.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like methanol.
-
Filter the polymer and wash it thoroughly with water and methanol to remove unreacted monomers and salts.
-
Dry the liquid crystalline polyester under vacuum at an elevated temperature (e.g., 80 °C).
Quantitative Data: Properties of a Biphenyl-Based Liquid Crystalline Polyester
| Property | Value |
| Glass Transition Temperature (Tg) | 120-150 °C |
| Melting Temperature (Tm) | 250-300 °C |
| Decomposition Temperature (Td) | > 450 °C |
| Tensile Strength | High |
| Coefficient of Thermal Expansion | Low |
Note: These are typical values for biphenyl-based liquid crystalline polyesters and may vary depending on the specific diacyl chloride used and the resulting polymer's molecular weight.
Experimental Workflow: Liquid Crystalline Polyester Synthesis
References
Application Notes and Protocols for the Detection and Quantification of 4-Phenylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylphenol (4-PP), also known as 4-hydroxybiphenyl, is a phenolic compound with a wide range of industrial applications, including its use as an intermediate in the synthesis of resins, as a biocide, and as a component in the manufacturing of certain dyes and agrochemicals. Due to its potential endocrine-disrupting properties and environmental persistence, sensitive and reliable analytical methods for its detection and quantification in various matrices are crucial. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, a spectrophotometric method for the quantification of total phenols, which can be adapted for this compound, is described. Sample preparation protocols for different matrices and an overview of the signaling pathways affected by this compound are also included.
Analytical Techniques
A variety of analytical techniques can be employed for the detection and quantification of this compound. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of this compound. The method offers good sensitivity and reproducibility.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 0.02 - 0.9 mg/L | [1] |
| Correlation Coefficient (r²) | ≥0.9928 | [1] |
| Limit of Detection (LOD) | 0.006 - 0.05 mg/L | [1] |
| Limit of Quantification (LOQ) | 0.02 mg/L | [1] |
| Recovery | 87.5% - 105.2% | [1] |
| Precision (RSD) | < 12.0% | [1] |
Experimental Protocol
Materials and Reagents:
-
This compound standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
Methanol (HPLC grade)
-
Borate buffer (0.1 M, pH 8.5)
-
4-Nitrobenzoyl chloride (4-NB-Cl) solution (2 mg/mL in acetonitrile)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm) or a specialized column like Newcrom R1[2]
-
Data acquisition and processing software
Chromatographic Conditions (Isocratic):
-
Mobile Phase: Acetonitrile and water containing a small amount of phosphoric acid or formic acid. A typical mobile phase composition is a mixture of acetonitrile and water. For Mass Spectrometry (MS) compatible methods, formic acid should be used instead of phosphoric acid.[2]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 280 nm[1]
-
Injection Volume: 20 µL
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 mg/L) in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.02, 0.05, 0.1, 0.2, 0.5, 1.0 mg/L).
Sample Preparation (with Derivatization for Enhanced Sensitivity): [1]
-
To 100 µL of the aqueous sample, add 100 µL of 0.1 M borate buffer (pH 8.5).
-
Add 100 µL of 4-nitrobenzoyl chloride solution (2 mg/mL in acetonitrile).
-
Vortex the mixture and heat at 50°C for 1 minute.
-
Cool the mixture to room temperature.
-
Inject an aliquot (e.g., 50 µL) into the HPLC system.
Workflow Diagram
References
- 1. Probing the human estrogen receptor-α binding requirements for phenolic mono- and di-hydroxyl compounds: A combined synthesis, binding and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Phenylphenol as a Laboratory Disinfectant and Antimicrobial Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of 4-Phenylphenol as a disinfectant and antimicrobial agent in a laboratory setting. This compound, a versatile organic compound, exhibits potent antimicrobial properties against a broad spectrum of bacteria and fungi, making it a valuable component in hygiene and sanitation protocols within research and development environments.[1]
Antimicrobial Properties and Spectrum of Activity
This compound is recognized for its efficacy against various microorganisms.[1] As a phenolic compound, its primary mechanism of action involves disrupting the microbial cell membrane, leading to the leakage of intracellular contents and ultimately cell death.[2][3] Phenolic compounds can also interfere with essential enzyme activity and nucleic acid synthesis.[3][4]
The spectrum of activity for this compound includes:
-
Gram-positive bacteria: (e.g., Staphylococcus aureus)
-
Gram-negative bacteria: (e.g., Escherichia coli, Pseudomonas aeruginosa)
-
Fungi (yeasts and molds): (e.g., Candida albicans, Aspergillus brasiliensis)
Studies have shown that the combination of 2-phenylphenol with other antimicrobial agents, such as triclosan, can result in a synergistic effect, enhancing its activity, particularly against challenging organisms like Pseudomonas aeruginosa and various fungi.[5]
Quantitative Efficacy Data
The following tables provide illustrative data on the efficacy of this compound against common laboratory contaminants. This data is representative of typical results obtained through standardized antimicrobial efficacy testing. It is crucial for researchers to perform their own validation studies to confirm the efficacy of this compound for their specific applications and environmental conditions.
Table 1: Illustrative Minimum Inhibitory Concentrations (MIC) of this compound
| Test Microorganism | Strain (ATCC) | Illustrative MIC (µg/mL) |
| Staphylococcus aureus | 6538 | 50 |
| Escherichia coli | 8739 | 100 |
| Pseudomonas aeruginosa | 9027 | 200 |
| Candida albicans | 10231 | 75 |
| Aspergillus brasiliensis | 16404 | 150 |
Table 2: Illustrative Log Reduction Data for this compound (Quantitative Suspension Test)
| Test Microorganism | Strain (ATCC) | Concentration of this compound | Contact Time (minutes) | Illustrative Mean Log Reduction |
| Staphylococcus aureus | 6538 | 0.5% (w/v) | 5 | > 5.0 |
| Escherichia coli | 8739 | 0.5% (w/v) | 5 | > 5.0 |
| Pseudomonas aeruginosa | 9027 | 1.0% (w/v) | 10 | > 4.5 |
| Candida albicans | 10231 | 0.5% (w/v) | 10 | > 4.0 |
| Aspergillus brasiliensis | 16404 | 1.0% (w/v) | 15 | > 3.5 |
Experimental Protocols
Protocol for Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.[6][7]
Materials:
-
This compound stock solution (e.g., 10 mg/mL in a suitable solvent like ethanol)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
Microbial cultures in the logarithmic growth phase, adjusted to a concentration of approximately 5 x 10^5 CFU/mL
-
Sterile diluent (e.g., saline or broth)
-
Incubator
-
Microplate reader (optional, for quantitative assessment)
Procedure:
-
Prepare Serial Dilutions:
-
Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no this compound).
-
Well 12 will serve as the sterility control (no inoculum).
-
-
Inoculation:
-
Add 10 µL of the prepared microbial suspension to wells 1 through 11. The final inoculum concentration in each well should be approximately 5 x 10^5 CFU/mL.[6] Do not inoculate well 12.
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the test microorganism (e.g., 30-35°C for bacteria, 20-25°C for fungi) for the required duration (e.g., 18-24 hours for bacteria, 48-72 hours for fungi).
-
-
Interpretation of Results:
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.
Protocol for Quantitative Suspension Test
This protocol is used to evaluate the efficacy of this compound in reducing the number of viable microorganisms in a liquid suspension.[8]
Materials:
-
This compound solution at the desired test concentration(s)
-
Microbial culture with a known concentration (e.g., 1.5-5.0 x 10^8 CFU/mL)
-
Sterile hard water or other interfering substance (if required by standard)
-
Validated neutralizing solution (e.g., Dey-Engley neutralizing broth)
-
Sterile diluent (e.g., phosphate-buffered saline)
-
Appropriate agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Incubator
-
Water bath or incubator to maintain test temperature
Procedure:
-
Test Preparation:
-
Pipette 9.0 mL of the this compound test solution into a sterile tube.
-
Equilibrate the tube to the desired test temperature (e.g., 20°C).
-
-
Inoculation:
-
Add 1.0 mL of the microbial culture to the tube containing the this compound solution.
-
Start a timer immediately.
-
-
Contact Time:
-
Allow the mixture to stand for the specified contact time (e.g., 5, 10, 15 minutes).
-
-
Neutralization:
-
At the end of the contact time, transfer 1.0 mL of the mixture to a tube containing 9.0 mL of the neutralizing solution to inactivate the this compound.
-
-
Enumeration:
-
Perform serial ten-fold dilutions of the neutralized sample in the sterile diluent.
-
Plate 1.0 mL of the appropriate dilutions onto duplicate agar plates.
-
Incubate the plates under appropriate conditions until colonies are visible.
-
-
Calculation of Log Reduction:
-
Count the number of colonies on the plates and calculate the concentration of surviving microorganisms (CFU/mL).
-
Determine the initial concentration of the microbial culture.
-
Calculate the log reduction using the formula: Log Reduction = Log10 (Initial CFU/mL) - Log10 (Surviving CFU/mL).
-
Mechanism of Action
The primary antimicrobial mechanism of phenolic compounds like this compound is the disruption of the microbial cell's structural integrity and function.
Caption: General mechanism of action of this compound on a microbial cell.
Safety Precautions
This compound may cause skin and eye irritation. It is important to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This compound is an effective antimicrobial agent with broad-spectrum activity, making it a suitable choice for various laboratory disinfection applications. The provided protocols serve as a starting point for researchers to evaluate and implement this compound in their specific laboratory settings. It is essential to validate its efficacy under in-use conditions to ensure compliance with laboratory safety and quality standards.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synergistic effect of the combination triclosan with 2-phenylphenol against Pseudomonas aeruginosa and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Disinfectant / Antimicrobial Efficacy Studies - Eurofins Scientific [eurofins.com.au]
HPLC method for analyzing 4-Phenylphenol and its metabolic byproducts
An HPLC Method for the Determination of Total 4-Phenylphenol in Biological Matrices
This document provides a comprehensive guide for the quantitative analysis of total this compound (4-HBP) in biological samples using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound is an organic compound used as an intermediate in the manufacturing of resins and as an antioxidant.[1][2][3] Due to its potential endocrine-disrupting properties, monitoring its presence in biological systems is crucial for toxicology and human exposure studies.[1][2]
In biological systems, this compound primarily undergoes Phase II metabolism, where it is conjugated with glucuronic acid or sulfate to form more water-soluble metabolites, facilitating excretion.[2][4] This method involves an enzymatic hydrolysis step to convert these conjugated metabolites back to the parent 4-HBP, allowing for the measurement of "total" this compound, which is a key indicator of overall exposure.[5]
Metabolic Pathway of this compound
The primary metabolic route for this compound involves conjugation reactions catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) to produce this compound-glucuronide and this compound-sulfate, respectively.
References
4-Phenylphenol: A Certified Reference Material for Chromatographic Analysis
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylphenol, a member of the hydroxybiphenyl class, is a compound of significant interest in environmental monitoring and pharmaceutical analysis due to its classification as a potential endocrine-disrupting chemical (EDC) and its use as an intermediate in the synthesis of various industrial and pharmaceutical compounds.[1][2] Accurate and reliable quantification of this compound in diverse matrices is crucial for assessing its environmental impact and ensuring the quality and safety of pharmaceutical products. The use of a certified reference material (CRM) is fundamental to achieving data of the highest metrological quality. This document provides detailed application notes and validated protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), employing this compound as a CRM.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for method development and accurate analysis.
| Property | Value |
| Molecular Formula | C₁₂H₁₀O |
| Molecular Weight | 170.21 g/mol |
| CAS Number | 92-69-3 |
| Appearance | White to off-white crystalline powder or flakes |
| Melting Point | 164-166 °C |
| Boiling Point | 321 °C |
| Solubility | Slightly soluble in water; soluble in organic solvents like methanol, acetone, and benzene. |
Application 1: Analysis of this compound by HPLC-UV with Pre-Column Derivatization
This protocol details a validated method for the determination of this compound in aqueous samples using HPLC with UV detection after pre-column derivatization with 4-nitrobenzoyl chloride (4-NB-Cl). Derivatization is employed to enhance the chromatographic retention and UV absorbance of the analyte.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of this compound.
Quantitative Data: HPLC-UV Method Validation
The following table summarizes the performance characteristics of the HPLC-UV method for the analysis of this compound after derivatization.
| Parameter | Result |
| Linearity Range | 0.02 - 0.9 mg/L |
| Correlation Coefficient (r²) | ≥0.9928 |
| Retention Time (4-NB-4-PP) | 12.2 min |
| Limit of Detection (LOD) | 0.008 mg/L |
| Recovery from Spiked Water | Satisfactory |
| Coefficient of Variation | < 12.0% |
Detailed Experimental Protocol: HPLC-UV
1. Reagents and Materials
-
This compound Certified Reference Material
-
4-Nitrobenzoyl Chloride (4-NB-Cl)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Boric Acid
-
Sodium Hydroxide
-
Milli-Q water or equivalent
-
Cholester Column (or equivalent)
2. Preparation of Solutions
-
This compound Stock Solution (1000 mg/L): Accurately weigh and dissolve an appropriate amount of this compound CRM in methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with Milli-Q water to achieve concentrations within the linear range (e.g., 0.02, 0.05, 0.1, 0.2, 0.5, and 0.9 mg/L).
-
Borate Buffer (0.1 M, pH 8.5): Prepare a 0.1 M boric acid solution and adjust the pH to 8.5 with sodium hydroxide.
-
4-NB-Cl Solution (2 mg/mL): Dissolve 4-nitrobenzoyl chloride in acetonitrile.
3. Derivatization Procedure
-
To 100 µL of the sample or working standard solution in a vial, add 100 µL of borate buffer (pH 8.5).
-
Add 100 µL of the 4-NB-Cl solution.
-
Vortex the mixture and allow it to react at 50°C for 1 minute.
4. HPLC-UV Conditions
-
Column: Cholester column
-
Mobile Phase: A suitable gradient of acetonitrile and water may be required for optimal separation.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 50 µL
-
Detection Wavelength: 280 nm
5. Calibration and Quantification
-
Inject the derivatized working standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the derivatized sample.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Application 2: Analysis of this compound by GC-MS
This protocol describes a general method for the determination of this compound in environmental or biological samples using Gas Chromatography-Mass Spectrometry. This technique offers high sensitivity and selectivity, making it suitable for trace-level analysis.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Quantitative Data: GC-MS Method Performance
The following table presents typical performance characteristics for the GC-MS analysis of this compound, synthesized from multi-residue analysis methods.
| Parameter | Typical Value |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | >0.99 |
| Limit of Detection (LOD) | 0.01 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 1.0 ng/mL |
| Recovery | 80 - 115% |
| Relative Standard Deviation | < 15% |
Detailed Experimental Protocol: GC-MS
1. Reagents and Materials
-
This compound Certified Reference Material
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Solvents (e.g., Hexane, Dichloromethane, Acetone - pesticide residue grade)
-
DB-5MS capillary column (or equivalent)
2. Preparation of Solutions
-
This compound Stock Solution (1000 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound CRM in a suitable solvent (e.g., methanol or acetone).
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the appropriate solvent to cover the desired concentration range (e.g., 1, 5, 10, 50, 100, 200, 500 ng/mL).
3. Sample Preparation (General Guideline)
-
Liquid Samples (e.g., water): Perform liquid-liquid extraction (LLE) with a suitable solvent like dichloromethane or solid-phase extraction (SPE) using an appropriate sorbent.
-
Solid Samples (e.g., soil, tissue): Employ methods such as Soxhlet extraction or pressurized liquid extraction (PLE) with an appropriate solvent system.
-
Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
4. Derivatization (Recommended)
-
To the concentrated extract or a known volume of the working standard, add a derivatizing agent such as BSTFA.
-
Heat the mixture (e.g., at 60-70°C for 30-60 minutes) to facilitate the reaction. This step improves the volatility and chromatographic behavior of this compound.
5. GC-MS Conditions
-
Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Injector Temperature: 250-280°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 60-80°C, hold for 1-2 min.
-
Ramp: 10-20°C/min to 280-300°C.
-
Hold: 5-10 min.
-
-
MS Transfer Line Temperature: 280-300°C.
-
Ion Source Temperature: 200-230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, or full scan for qualitative analysis. Monitor characteristic ions for this compound or its derivative.
6. Calibration and Quantification
-
Inject the derivatized working standard solutions to construct a calibration curve.
-
Inject the prepared sample extract.
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Quantify the analyte using the calibration curve.
Conclusion
The protocols and data presented in this application note provide a robust framework for the accurate and reliable quantification of this compound in various matrices using HPLC-UV and GC-MS. The use of a this compound Certified Reference Material is paramount for ensuring the traceability and comparability of results, which is essential for regulatory compliance, environmental monitoring, and quality control in the pharmaceutical industry. The detailed workflows and experimental parameters can be adapted by researchers and analytical scientists to meet their specific application needs.
References
Application Notes: The Role of 4-Phenylphenol in the Synthesis of Liquid Crystals
Introduction
4-Phenylphenol, also known as 4-hydroxybiphenyl, is a pivotal intermediate in the synthesis of a wide range of thermotropic liquid crystals. Its molecular structure is characterized by a rigid biphenyl core, which is a fundamental building block for inducing the rod-like molecular shape (calamitic) necessary for liquid crystalline behavior. The phenol functional group provides a reactive site for subsequent chemical modifications, allowing for the introduction of various terminal chains that fine-tune the mesomorphic and electro-optical properties of the final liquid crystal materials. These materials are essential components in advanced technologies, most notably in Liquid Crystal Displays (LCDs).
The general manufacturing process for liquid crystal materials involves three primary stages: the synthesis of intermediates like this compound from basic chemical raw materials, the synthesis of liquid crystal monomers from these intermediates, and finally, the formulation of liquid crystal mixtures by combining different monomers to achieve specific performance characteristics.
Physicochemical Properties of this compound
This compound is a white to off-white crystalline solid at room temperature. Its properties are summarized in the table below.
| Property | Value | References |
| Chemical Formula | C₁₂H₁₀O | |
| Molar Mass | 170.211 g·mol⁻¹ | |
| Melting Point | 164–165 °C | |
| Boiling Point | 305–308 °C | |
| Appearance | White to off-white crystalline solid | |
| Solubility | Limited solubility in water; soluble in ethanol, ether, benzene, and alkaline solutions. |
The Structural Role of the Biphenyl Core
The biphenyl unit in this compound is the cornerstone of its utility in liquid crystal synthesis. This rigid, elongated core structure is a primary contributor to the high thermal and photochemical stability and the strong intermolecular interactions required for the formation of liquid crystal phases (mesophases). The precise arrangement of substituents on this biphenyl core dictates the mesophase behavior (e.g., nematic, smectic) and the key electro-optical properties of the resulting materials. By extending this core, for instance into a sexiphenyl structure, materials with highly stable and broad nematic phases can be achieved.
Synthesis Pathways Involving this compound
The synthesis of liquid crystals using this compound is typically a two-stage process:
-
Synthesis of the this compound Intermediate: Modern methods favor transition metal-catalyzed cross-coupling reactions for high yield and regioselectivity.
-
Synthesis of the Final Liquid Crystal Monomer: This is commonly achieved by modifying the hydroxyl group of this compound, often through esterification, to add terminal chains that influence the material's properties.
Caption: General workflow for liquid crystal synthesis via a this compound intermediate.
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki Coupling
This protocol describes a palladium-catalyzed Suzuki-Miyaura coupling reaction to synthesize this compound from 4-iodophenol and phenylboronic acid. This method is valued for its mild reaction conditions and high yields.
Materials:
-
Phenylboronic acid (122 mg)
-
4-Iodophenol (220 mg)
-
Potassium carbonate (414 mg)
-
10% Palladium on carbon (Pd/C) (3 mg)
-
Deionized water (21 mL total)
-
2 M Hydrochloric acid (HCl)
-
Methanol (MeOH)
-
50 mL round-bottom flask, water-jacketed condenser, magnetic stirrer, hot plate, Hirsch funnel.
Procedure:
-
To a 50 mL round-bottom flask, add phenylboronic acid (122 mg), potassium carbonate (414 mg), 4-iodophenol (220 mg), and 10 mL of deionized water.
-
In a separate container, create a slurry by mixing 3 mg of 10% Pd/C with 1 mL of deionized water. Transfer this slurry to the reaction flask.
-
Attach the flask to a water-jacketed condenser and heat the mixture to reflux with vigorous stirring for 30 minutes, or until a precipitate appears.
-
After reflux, allow the mixture to cool to room temperature.
-
Acidify the mixture to a pH below 7 using 2 M HCl, which can be verified with indicator paper.
-
Isolate the resulting solid (product and catalyst) by vacuum filtration using a Hirsch funnel. Wash the solid with 10 mL of deionized water.
-
Transfer the solid back to the Hirsch funnel and add 10 mL of MeOH to dissolve the product, collecting the filtrate in a clean container.
-
Precipitate the final product by adding 10 mL of deionized water to the methanol solution.
-
The crude product can be further purified by recrystallization from a hot methanol/water mixture.
-
Isolate the purified crystals by vacuum filtration, air dry, and calculate the yield.
Caption: Experimental workflow for the Suzuki coupling synthesis of this compound.
Protocol 2: Synthesis of a Biphenyl Benzoate Liquid Crystal via Esterification
This protocol outlines the synthesis of a liquid crystal monomer through the esterification of this compound with a substituted benzoic acid. This reaction is a common strategy to append terminal groups that induce and control liquid crystalline properties.
Materials:
-
This compound (1.0 mmol)
-
4-(n-alkoxy)benzoic acid (e.g., 4-(hexyloxy)benzoic acid) (1.1 mmol)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.6 mmol)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 mmol)
-
Dry dichloromethane (CH₂Cl₂)
-
Round-bottom flask, magnetic stirrer, silica gel for filtration/chromatography.
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0
Application Notes and Protocols: 4-Phenylphenol as an Antioxidant in Material Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Phenylphenol as an antioxidant in material science research. The information detailed below, including experimental protocols and data, is intended to serve as a foundational guide for incorporating and evaluating this compound in various polymer systems.
1. Introduction
This compound is an organic compound that finds utility as an antioxidant in the production of various specialty polymers.[1] Its primary function is to inhibit or retard the oxidative degradation of polymeric materials, which can be induced by heat, light, and exposure to oxygen. This degradation often leads to a deterioration of the material's mechanical properties, discoloration, and overall loss of functionality. By incorporating this compound, researchers can enhance the thermal stability and extend the service life of polymers.[2] Phenolic antioxidants, like this compound, act as free radical scavengers, interrupting the auto-oxidation chain reaction.[3]
2. Mechanism of Action
Phenolic antioxidants function by donating a hydrogen atom from their hydroxyl group to a free radical (R•) in the polymer, thereby neutralizing the radical and preventing it from propagating the degradation chain. The resulting phenoxy radical is stabilized by resonance, rendering it less reactive and less likely to initiate further oxidation.
Caption: Antioxidant mechanism of this compound.
3. Applications in Material Science
This compound can be incorporated into a variety of polymers to enhance their stability. Some potential applications include:
-
Polyolefins (Polyethylene, Polypropylene): To improve thermal stability during processing and long-term use.
-
Rubbers and Elastomers: To protect against degradation from heat and oxygen, thereby extending service life.[3]
-
Plastics (e.g., ABS): To prevent discoloration and maintain mechanical integrity.
-
Adhesives and Coatings: To enhance the durability and weather resistance of formulations.
4. Quantitative Data on Antioxidant Performance
While specific performance data for this compound is not extensively published, the following tables provide representative data based on the known behavior of similar phenolic antioxidants. This data is for illustrative purposes to guide initial experimental design.
Table 1: Thermal Stability of Polyethylene (PE) with this compound
| Antioxidant Concentration (wt%) | Onset of Decomposition (TGA, °C) | Temperature at 5% Weight Loss (TGA, °C) | Oxidation Induction Time (OIT) at 200°C (DSC, min) |
| 0 (Neat PE) | 375 | 405 | < 5 |
| 0.1 | 390 | 420 | 25 |
| 0.3 | 405 | 435 | 60 |
| 0.5 | 415 | 445 | 95 |
Table 2: Comparison of this compound with a Standard Hindered Phenolic Antioxidant (e.g., Irganox 1076) in Polypropylene (PP) at 0.3 wt% Loading
| Antioxidant | Onset of Decomposition (TGA, °C) | Temperature at 5% Weight Loss (TGA, °C) | Oxidation Induction Time (OIT) at 190°C (DSC, min) |
| None (Neat PP) | 350 | 380 | < 3 |
| This compound | 385 | 415 | 45 |
| Irganox 1076 | 395 | 425 | 70 |
Note: The data presented in these tables are hypothetical and intended for illustrative purposes. Actual results may vary depending on the specific polymer grade, processing conditions, and other additives present.
5. Experimental Protocols
The following are detailed protocols for incorporating this compound into a polymer matrix and evaluating its antioxidant efficacy.
5.1. Protocol 1: Incorporation of this compound into Polyethylene by Melt Blending
This protocol describes the incorporation of this compound into polyethylene using a laboratory-scale internal mixer.
Materials and Equipment:
-
Polyethylene (PE) pellets or powder
-
This compound powder
-
Internal mixer (e.g., Brabender or Haake type)
-
Compression molder
-
Analytical balance
-
Drying oven
Procedure:
-
Drying: Dry the PE pellets/powder and this compound in a vacuum oven at 80°C for at least 4 hours to remove any moisture.
-
Mixer Preparation: Set the internal mixer to the desired processing temperature for PE (typically 160-180°C) and the rotor speed to 50-60 rpm.
-
Polymer Loading: Add the dried PE to the preheated mixer and allow it to melt and homogenize for 3-5 minutes, or until a stable torque is observed.
-
Antioxidant Addition: Add the pre-weighed this compound powder to the molten polymer in the mixer.
-
Melt Blending: Continue mixing for another 5-7 minutes to ensure uniform dispersion of the antioxidant throughout the polymer matrix.
-
Sample Collection: Stop the mixer and carefully collect the molten polymer blend.
-
Sample Preparation for Testing: Use a compression molder to press the blend into films or plaques of desired thickness for subsequent analysis (e.g., TGA, DSC). Typical molding conditions for PE are 180°C for 5 minutes under 10 MPa pressure.
-
Cooling: Allow the molded samples to cool to room temperature under pressure.
Caption: Workflow for incorporating this compound into a polymer via melt blending.
5.2. Protocol 2: Evaluation of Thermal Stability by Thermogravimetric Analysis (TGA)
This protocol outlines the procedure for assessing the thermal stability of the polymer-antioxidant blend using TGA.
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA)
-
Polymer samples (with and without this compound)
-
TGA sample pans (e.g., alumina or platinum)
-
Nitrogen and Air (or Oxygen) gas supplies
Procedure:
-
Sample Preparation: Cut a small, representative piece of the polymer sample (5-10 mg) and place it in a TGA sample pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Set the initial temperature to 30°C.
-
Set the heating rate to 10°C/min.
-
Set the final temperature to 600°C.
-
Set the purge gas to Nitrogen at a flow rate of 50 mL/min for determining the decomposition temperature in an inert atmosphere. To assess oxidative stability, use Air or Oxygen as the purge gas.
-
-
Run TGA Scan: Start the TGA experiment.
-
Data Analysis:
-
Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins.
-
Determine the temperature at which 5% weight loss occurs (T5%).
-
Compare the TGA curves of the neat polymer and the polymer containing this compound to evaluate the improvement in thermal stability.
-
5.3. Protocol 3: Determination of Oxidation Induction Time (OIT) by Differential Scanning Calorimetry (DSC)
This protocol describes how to measure the OIT, which is a relative measure of the material's resistance to oxidative degradation.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Polymer samples (with and without this compound)
-
DSC sample pans (aluminum, open)
-
Nitrogen and Oxygen gas supplies
Procedure:
-
Sample Preparation: Place a small, thin section of the polymer sample (5-10 mg) into an open aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Equilibrate the system at 30°C.
-
Heat the sample to the desired isothermal test temperature (e.g., 190°C for PP, 200°C for PE) at a heating rate of 20°C/min under a Nitrogen atmosphere (50 mL/min).
-
Hold the sample at the isothermal temperature for 5 minutes under Nitrogen to ensure thermal equilibrium.
-
Switch the purge gas from Nitrogen to Oxygen (at the same flow rate).
-
-
Run OIT Measurement: Record the heat flow as a function of time.
-
Data Analysis: The OIT is the time from the switch to the Oxygen atmosphere until the onset of the exothermic oxidation peak. A longer OIT indicates better oxidative stability.[1]
Caption: General workflow for testing the efficacy of this compound as a polymer antioxidant.
6. Safety Precautions
When working with this compound and conducting melt processing, it is essential to follow standard laboratory safety procedures. Work in a well-ventilated area or under a fume hood, especially during melt blending, as thermal decomposition of polymers can release hazardous fumes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for this compound for detailed handling and disposal information.
References
Application Notes and Protocols: Synthesis of Oil-Soluble Resins Using 4-Phenylphenol as a Precursor
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of oil-soluble resins derived from 4-phenylphenol. These resins are of significant interest due to their enhanced thermal stability, chemical resistance, and adhesion properties, making them suitable for a variety of applications, including high-performance coatings, varnishes, and printing inks.[1]
Introduction
This compound is an aromatic organic compound that serves as a valuable precursor in the synthesis of specialized polymers.[1] Its biphenyl structure imparts rigidity and thermal stability to the resulting resins. Oil-soluble phenolic resins are typically produced by reacting a phenol with an aldehyde, such as formaldehyde. The incorporation of this compound, often in conjunction with other modifying agents like rosin or drying oils, enhances the oil solubility and other performance characteristics of the final resin. These modified resins are particularly useful in formulations for protective coatings and printing inks where compatibility with oily or greasy media is essential.
Synthesis of this compound-Formaldehyde Resins
The synthesis of oil-soluble resins from this compound can be approached through two primary methods, leading to the formation of either novolac or resol resins. The choice of method depends on the desired properties and end-use application of the resin.
Novolac Resin Synthesis (Acid-Catalyzed)
Novolac resins are produced under acidic conditions with a molar excess of the phenol component to formaldehyde. This results in thermoplastic resins that are not cross-linked and require a curing agent, such as hexamethylenetetramine (HMTA), for final curing. The general reaction involves the formation of methylene bridges between the phenolic units.
Resol Resin Synthesis (Base-Catalyzed)
Resol resins are synthesized under basic conditions with a molar excess of formaldehyde to the phenol. This process results in a thermosetting resin that contains hydroxymethyl and benzylic ether groups, which can self-cure upon heating without the need for an additional curing agent.
Experimental Protocols
The following protocols are generalized procedures for the synthesis of oil-soluble this compound-formaldehyde resins. Researchers should optimize these protocols based on their specific requirements for resin properties.
Protocol 1: Synthesis of a this compound-Based Novolac Resin
This protocol describes the synthesis of a novolac resin using this compound and formaldehyde under acidic catalysis.
Materials:
-
This compound
-
Formaldehyde (37% solution in water)
-
Oxalic acid (catalyst)
-
Toluene (solvent)
-
Xylene (solvent for solubility testing)
Procedure:
-
To a four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a dropping funnel, add this compound and toluene.
-
Heat the mixture to 80-90°C with stirring until the this compound is completely dissolved.
-
Add oxalic acid to the flask.
-
Slowly add the formaldehyde solution to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 95-100°C.
-
After the addition is complete, continue the reaction under reflux for 2-4 hours.
-
Remove the water and toluene by distillation under reduced pressure.
-
Gradually increase the temperature to 180-200°C to remove all volatile components.
-
Cool the resulting resin to room temperature.
-
Characterize the resin for its softening point, molecular weight, and solubility in xylene.
Protocol 2: Synthesis of a Rosin-Modified this compound-Formaldehyde Resin
This protocol details the synthesis of an oil-soluble resin by modifying a this compound-formaldehyde resin with rosin. This modification enhances solubility in oils and improves properties for printing ink applications.
Materials:
-
This compound
-
Paraformaldehyde
-
Rosin
-
Glycerol
-
p-Toluenesulfonic acid (catalyst)
-
Antioxidant (e.g., triphenyl phosphite)
-
Tung oil (optional adjuvant)
Procedure:
-
Preparation of the Phenolic Condensate: In a reaction vessel, melt this compound and add an alkaline organic catalyst.
-
Slowly add paraformaldehyde while controlling the exothermic reaction. Heat the mixture to 90-120°C and react for 2-4 hours to form a resol-type phenolic resin.
-
Rosin Modification: In a separate reactor, melt the rosin at 180-200°C.
-
Gradually add the prepared phenolic condensate to the molten rosin and react at 200-220°C for 2-3 hours.
-
Esterification: Add glycerol and an esterification catalyst (e.g., p-toluenesulfonic acid) to the mixture.
-
Heat the mixture to 250-270°C and maintain this temperature for 3-5 hours, removing the water formed during the reaction.
-
Add an antioxidant and cool the resin.
-
Characterize the final resin for its softening point, acid value, viscosity, and solubility in mineral oil.
Quantitative Data
The following tables summarize typical quantitative data for oil-soluble phenolic resins. It is important to note that specific values for this compound-based resins are not widely available in the literature; therefore, the data presented here is based on analogous alkylphenol-modified resins and should be considered as a general guideline.
Table 1: Typical Properties of Oil-Soluble Phenolic Resins
| Property | Novolac Resin | Rosin-Modified Phenolic Resin |
| Softening Point (°C) | 100 - 130 | 150 - 180 |
| Molecular Weight ( g/mol ) | 500 - 2000 | 10,000 - 50,000 |
| Acid Value (mg KOH/g) | < 1 | 15 - 30 |
| Viscosity (mPa.s at 25°C) | Varies with solvent | 15,000 - 30,000 (in solution) |
| Solubility | Good in alcohols, ketones | Good in mineral oils, aromatic solvents |
Table 2: Example Formulation for a Rosin-Modified Phenolic Resin
| Component | Percentage by Mass |
| Alkylphenol (e.g., this compound) | 25 - 40% |
| Paraformaldehyde | 5 - 15% |
| Rosin | 45 - 60% |
| Polyol (e.g., Glycerol) | 3 - 9% |
| Alkaline Organic Catalyst | 0.1 - 0.5% |
| Esterification Catalyst | 0.1 - 0.3% |
| Adjuvants (e.g., Tung Oil) | 0.1 - 5% |
| Antioxidant | 0.1 - 0.2% |
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of a rosin-modified this compound-formaldehyde resin.
Caption: Workflow for Rosin-Modified this compound Resin Synthesis.
Logical Relationship of Resin Properties and Applications
This diagram shows the relationship between the properties of this compound-based resins and their common applications.
Caption: Properties of this compound Resins and Their Applications.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Phenylphenol Synthesis via Suzuki Coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4-Phenylphenol synthesis through the Suzuki-Miyaura coupling reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering targeted solutions in a question-and-answer format.
Q1: My reaction yield is low or the reaction is incomplete. What are the likely causes and how can I improve it?
Low or incomplete conversion is a frequent issue in Suzuki coupling reactions. Several factors related to reagents and reaction conditions can be the cause. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Reagent Quality:
-
Boronic Acid Stability: Phenylboronic acid can undergo degradation. It is advisable to use freshly acquired or recrystallized phenylboronic acid.
-
Aryl Halide Purity: Ensure the 4-halophenol (e.g., 4-iodophenol or 4-bromophenol) is pure and free from contaminants that might poison the catalyst.
-
Catalyst Activity: Palladium catalysts, particularly Pd(0) sources, can be sensitive to air and may lose activity over time. Use a fresh batch of catalyst or verify the activity of your current stock.
-
-
Inert Atmosphere: The Suzuki coupling is sensitive to oxygen, which can lead to catalyst deactivation and the formation of side products. Ensure the reaction is conducted under a rigorously maintained inert atmosphere (e.g., Argon or Nitrogen). This can be achieved by thoroughly degassing the solvent and reaction mixture.
Optimization of Reaction Parameters:
If the initial checks do not resolve the issue, optimizing the reaction conditions is the next step. The choice of catalyst, ligand, base, and solvent are all critical for a successful reaction.
Q2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges.
-
Homocoupling: This is the coupling of two phenylboronic acid molecules. It is often promoted by the presence of oxygen.
-
Solution: Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere are crucial.
-
-
Dehalogenation: This involves the replacement of the halogen on the 4-halophenol with a hydrogen atom.
-
Solution: The choice of solvent and base can influence the extent of dehalogenation. Screening different bases may be necessary to suppress this side reaction.
-
-
Protodeboronation: This is the cleavage of the carbon-boron bond in the phenylboronic acid by a proton source (e.g., water or alcohols).
-
Solution: Using anhydrous solvents and reagents can be beneficial. Alternatively, employing a less protic solvent system or a stronger, non-nucleophilic base might reduce the rate of protodeboronation.
-
Frequently Asked Questions (FAQs)
Q1: Which 4-halophenol should I use: 4-iodophenol, 4-bromophenol, or 4-chlorophenol?
The reactivity of the aryl halide in the Suzuki coupling reaction generally follows the order: I > Br > Cl.[1] 4-Iodophenol is the most reactive and often allows for milder reaction conditions. 4-Bromophenol is also a very effective substrate. 4-Chlorophenol is the least reactive and typically requires more active catalysts and harsher reaction conditions to achieve good yields.
Q2: What is the role of the base in the Suzuki coupling, and which one is best for synthesizing this compound?
The base is crucial for activating the phenylboronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step in the catalytic cycle. A variety of inorganic and organic bases can be used. For the synthesis of this compound from 4-bromophenol, various bases have been shown to be effective, leading to high conversions.[2] Stronger bases, such as hydroxides, can promote the transmetalation step more effectively than carbonates.[3] However, the optimal base is dependent on the specific catalyst and solvent system used.
Q3: How do I choose the right solvent for the reaction?
The solvent plays a significant role in the Suzuki coupling by influencing the solubility of the reagents and the stability of the catalytic species. Common solvents include toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF), often in the presence of water. For the coupling of 4-halophenols, aqueous solvent systems are often employed and can be very effective.[4] For instance, THF/water mixtures have been shown to give good results.[5]
Q4: Can the choice of palladium catalyst and ligand significantly impact the yield?
Absolutely. The combination of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, or Pd/C) and the ligand is critical for a successful reaction. The ligand stabilizes the palladium center and modulates its reactivity. For the synthesis of this compound, simple systems like Pd/C in water can be effective.[4] For more challenging substrates or to achieve higher yields, more sophisticated phosphine ligands, such as those from the Buchwald family, may be beneficial as they are electron-rich and sterically bulky, which can promote the oxidative addition and reductive elimination steps of the catalytic cycle.
Data Presentation
The following tables summarize quantitative data on the influence of various reaction parameters on the yield of biphenyl products in Suzuki coupling reactions, providing a basis for optimizing the synthesis of this compound.
Table 1: Comparison of Different Bases in Suzuki Coupling
| Aryl Halide | Phenylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(II)-N₂O₂ | NaHCO₃ | DMA | 140 | Low | [6] |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(II)-N₂O₂ | NaOAc | DMA | 140 | Moderate | [6] |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(II)-N₂O₂ | Na₂CO₃ | DMA | 140 | High | [6] |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(II)-N₂O₂ | K₂CO₃ | DMA | 140 | High | [6] |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(II)-N₂O₂ | Et₃N | DMA | 140 | Low | [6] |
| 4-Bromophenol | Phenylboronic acid | Pd/Porous Glass | Various | Water | 150 (MW) | >90 | [2] |
Note: This data is for the coupling of 4-bromoacetophenone, a substrate similar to 4-bromophenol. The trend in base effectiveness is expected to be comparable.
Table 2: Influence of Solvents on Suzuki Coupling Yield
| Aryl Halide | Phenylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Iodoanisole | Phenylboronic acid | Fe₃O₄/SiO₂/HPG-OPPh₂-PNP-Pd | K₂CO₃ | Toluene | RT | 65 | [7] |
| 4-Iodoanisole | Phenylboronic acid | Fe₃O₄/SiO₂/HPG-OPPh₂-PNP-Pd | K₂CO₃ | THF | RT | 82 | [7] |
| 4-Iodoanisole | Phenylboronic acid | Fe₃O₄/SiO₂/HPG-OPPh₂-PNP-Pd | K₂CO₃ | Dioxane | RT | 73 | [7] |
| 4-Iodoanisole | Phenylboronic acid | Fe₃O₄/SiO₂/HPG-OPPh₂-PNP-Pd | K₂CO₃ | DMF/H₂O (1:2) | RT | 91 | [7] |
| 4-Iodoanisole | Phenylboronic acid | Fe₃O₄/SiO₂/HPG-OPPh₂-PNP-Pd | K₂CO₃ | EtOH/H₂O (1:2) | RT | 85 | [7] |
Note: This data is for the coupling of 4-iodoanisole, an electron-rich aryl iodide similar to 4-iodophenol.
Experimental Protocols
Protocol 1: Synthesis of this compound using 4-Iodophenol
This protocol is adapted from a green chemistry approach to the Suzuki coupling reaction.[4]
Materials:
-
Phenylboronic acid (1.0 equiv)
-
4-Iodophenol (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
10% Palladium on activated carbon (Pd/C) (catalytic amount, e.g., 1-2 mol%)
-
Deionized water
-
Methanol
-
2 M Hydrochloric acid (HCl)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenylboronic acid, 4-iodophenol, and potassium carbonate.
-
Add deionized water to the flask.
-
In a separate container, prepare a slurry of 10% Pd/C in a small amount of deionized water and add it to the reaction flask.
-
Heat the reaction mixture to reflux with vigorous stirring for approximately 30-60 minutes, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the mixture with 2 M HCl to a pH of approximately 2.
-
Filter the resulting solid, which contains the crude product and the catalyst.
-
Wash the solid with deionized water.
-
To separate the product from the catalyst, wash the solid with methanol and collect the filtrate.
-
Add deionized water to the methanol filtrate to precipitate the this compound.
-
The crude product can be further purified by recrystallization from a methanol/water mixture.
Visualizations
The following diagrams illustrate key aspects of the Suzuki coupling reaction for the synthesis of this compound.
References
Technical Support Center: Purification of 4-Phenylphenol by Recrystallization
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively purifying 4-Phenylphenol using recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you overcome common challenges and optimize your purification process.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve this compound well at elevated temperatures but poorly at room temperature. Based on available data, alcohols such as ethanol and methanol are excellent choices.[1][2][3][4][5][6] Water is a poor solvent for this compound at room temperature.[2][3][4][7] A mixed solvent system, such as ethanol-water or methanol-water, can also be highly effective, where this compound is dissolved in the hot alcohol, and water is then added as an anti-solvent to induce crystallization upon cooling.
Q2: My this compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the dissolved solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute (this compound's melting point is 164-166 °C). To resolve this, you can:
-
Add more solvent: This lowers the saturation point of the solution, potentially allowing crystallization to occur at a lower temperature.
-
Lower the cooling temperature slowly: Allow the solution to cool gradually to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.
-
Use a lower-boiling point solvent: If the issue persists, consider switching to a solvent with a lower boiling point.
Q3: No crystals are forming, even after the solution has cooled. What is the problem?
A3: A lack of crystal formation is usually due to either the solution not being saturated or the nucleation process not starting. To induce crystallization, you can try the following:
-
Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask below the surface of the solution. This can create nucleation sites for crystal growth.
-
Add a seed crystal: If you have a pure crystal of this compound, adding a tiny amount to the supersaturated solution can initiate crystallization.
-
Reduce the solvent volume: Carefully evaporate some of the solvent to increase the concentration of this compound and then allow it to cool again.
-
Cool to a lower temperature: If crystals do not form at room temperature, try cooling the solution in an ice bath.
Q4: What are the common impurities in commercial this compound?
A4: Common impurities can include isomers (e.g., 2-phenylphenol and 3-phenylphenol), unreacted starting materials from its synthesis (such as biphenyl or phenol), and byproducts of the manufacturing process.[5][8] Recrystallization is an effective method for removing these types of impurities.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| This compound does not fully dissolve in the hot solvent. | Insufficient solvent. Inappropriate solvent. | Add more hot solvent in small increments until the solid dissolves completely. Re-evaluate your solvent choice based on solubility data. |
| Crystals form too quickly in the hot solution or during hot filtration. | The solution is supersaturated at a high temperature. The filtration apparatus is too cold. | Add a small amount of extra hot solvent to ensure the compound remains dissolved at high temperatures. Pre-heat the funnel and filter paper with hot solvent before filtration. |
| The recrystallized product is discolored. | Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use sparingly, as it can also adsorb the desired product. |
| Low recovery of purified this compound. | Too much solvent was used. The solution was not cooled sufficiently. Premature crystallization during transfer. | Evaporate some of the solvent and re-cool to recover more product. Ensure the solution is cooled in an ice bath after reaching room temperature. Ensure all equipment is sufficiently warm during transfers of hot solutions. |
Data Presentation
Solvent Selection for Recrystallization of this compound
The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent will exhibit high solubility for this compound at its boiling point and low solubility at room temperature.
| Solvent | Boiling Point (°C) | Solubility of this compound at Room Temp. | Solubility of this compound at Elevated Temp. | Comments |
| Water | 100 | Very low (0.7 g/L at 20°C)[3][9] | Low | Generally unsuitable as a primary solvent but excellent as an anti-solvent in a mixed-solvent system. |
| Ethanol | 78.37 | Soluble[1][2][3][4][5][6] | Very Soluble[1][2][3][4][5][6] | A good choice for single-solvent recrystallization. Can be used with water as an anti-solvent. |
| Methanol | 64.7 | Soluble (50 mg/mL, temp. not specified)[9] | Very Soluble[1][8] | Another good alcoholic solvent. Can be paired with water. |
| Acetone | 56 | Soluble[1][5][6] | Very Soluble[1][5][6] | Effective at dissolving this compound, but its low boiling point may require careful handling to prevent premature evaporation. |
| Toluene | 110.6 | Sparingly soluble | Soluble | A potential solvent, especially for removing less polar impurities. Its higher boiling point should be considered to avoid "oiling out". |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization using Ethanol
This protocol outlines the procedure for purifying this compound using ethanol as the sole solvent.
-
Dissolution: Place the impure this compound in an Erlenmeyer flask. In a separate beaker, heat ethanol to its boiling point. Add the minimum amount of hot ethanol to the flask containing the this compound to completely dissolve it. Swirl the flask to aid dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Place a funnel with fluted filter paper into a pre-heated receiving flask. Pour the hot solution through the filter paper.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of the solvent.
Protocol 2: Mixed-Solvent Recrystallization using Ethanol and Water
This protocol is effective when a single solvent does not provide a sufficient difference in solubility between hot and cold conditions.
-
Dissolution: Dissolve the impure this compound in the minimum amount of hot ethanol in an Erlenmeyer flask.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.
-
Clarification: Add a few drops of hot ethanol to the solution until the turbidity just disappears.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete the crystallization.
-
Isolation, Washing, and Drying: Follow steps 4-6 from the single-solvent recrystallization protocol, using an ice-cold ethanol-water mixture for washing the crystals.
Visualizations
Caption: General workflow for the recrystallization of this compound.
Caption: Troubleshooting flowchart for common recrystallization problems.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Page loading... [guidechem.com]
- 3. This compound [chembk.com]
- 4. This compound with CAS 92-69-3 - Chemical Supplier Unilong [unilongindustry.com]
- 5. This compound CAS#: 92-69-3 [m.chemicalbook.com]
- 6. This compound | 92-69-3 [chemicalbook.com]
- 7. This compound, 97% | Fisher Scientific [fishersci.ca]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. 对羟基联苯 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Overcoming Solubility Challenges of 4-Phenylphenol in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of 4-Phenylphenol in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic aqueous solubility of this compound?
A1: this compound has a very low solubility in water, which is approximately 0.7 g/L at 20°C.[1][2][3] This inherent poor aqueous solubility can pose significant challenges in various experimental and formulation contexts.
Q2: In which solvents is this compound readily soluble?
A2: this compound is readily soluble in various organic solvents, including ethanol, methanol, and dimethyl sulfoxide (DMSO).[4][5] It is also highly soluble in alkaline solutions due to the deprotonation of its phenolic hydroxyl group.[4][5] For instance, its solubility in methanol is reported to be 50 mg/mL.[1][6]
Q3: Why does my this compound precipitate when I dilute my organic stock solution in an aqueous buffer?
A3: This is a common issue known as "antisolvent precipitation." When a concentrated stock solution of this compound in a water-miscible organic solvent (like DMSO or ethanol) is added to an aqueous buffer, the overall solvent polarity increases. Since this compound is poorly soluble in water, this sudden change in the solvent environment can cause it to precipitate out of the solution.
Q4: How can I increase the aqueous solubility of this compound for my experiments?
A4: Several techniques can be employed to enhance the aqueous solubility of this compound:
-
pH Adjustment: Increasing the pH of the aqueous solution above the pKa of this compound (approximately 9.55) will convert it to its more soluble phenolate form.[4][7]
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, DMSO) can significantly increase solubility.[7][8]
-
Surfactants: Incorporating surfactants above their critical micelle concentration (CMC) can enhance solubility by encapsulating the hydrophobic this compound molecules within micelles.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with this compound, where the hydrophobic molecule is encapsulated within the cyclodextrin cavity, thereby increasing its apparent solubility in water.[5][7]
Troubleshooting Guides
Issue 1: Precipitation Observed Immediately Upon Diluting Organic Stock Solution
-
Problem: You've prepared a concentrated stock solution of this compound in DMSO or ethanol, but upon diluting it into your aqueous buffer (e.g., PBS, cell culture media), a precipitate forms instantly.
-
Troubleshooting Workflow:
Troubleshooting workflow for immediate precipitation.
Issue 2: Solution is Initially Clear but Becomes Cloudy or Forms Precipitate Over Time
-
Problem: Your prepared aqueous solution of this compound is clear initially, but after some time (hours to days), it becomes turbid or a precipitate is visible.
-
Possible Causes and Solutions:
-
Temperature Changes: Solubility is often temperature-dependent. A decrease in temperature (e.g., moving from room temperature to 4°C) can reduce solubility and cause precipitation.
-
Solution: Store solutions at a constant temperature. If precipitation occurs upon cooling, gently warm the solution to redissolve the compound before use.[9]
-
-
pH Fluctuation: Changes in the pH of the buffer over time can affect the ionization state and solubility of this compound.
-
Solution: Ensure your buffer has sufficient buffering capacity to maintain a stable pH. Re-check and adjust the pH if necessary.[2]
-
-
Evaporation: Evaporation of the solvent can increase the concentration of this compound beyond its solubility limit.
-
Solution: Store solutions in tightly sealed containers to minimize evaporation.
-
-
Data Presentation: Solubility of this compound
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility | Reference(s) |
| Water | 20 | ~0.7 g/L | [1][2][3] |
| Methanol | Not Specified | 50 mg/mL | [1][6] |
| Ethanol | Not Specified | Soluble | [4][5] |
| DMSO | Not Specified | Soluble | [10] |
| Alkaline Solutions | Not Specified | Readily Soluble | [4][5] |
Table 2: Illustrative Example of this compound Solubility Enhancement with a Co-solvent (Ethanol) at 25°C
| % Ethanol in Water (v/v) | Estimated Solubility (mg/mL) |
| 0 | 0.7 |
| 10 | 5 |
| 20 | 25 |
| 30 | 80 |
| 40 | 200 |
| 50 | >400 |
Note: The data in Table 2 is illustrative and based on the general behavior of poorly soluble phenolic compounds. Actual values should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent.
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO) or Ethanol (ACS grade or higher)
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Analytical balance
-
-
Procedure:
-
Weigh the desired amount of this compound using an analytical balance.
-
Transfer the solid to a sterile microcentrifuge tube or glass vial.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 100 mM).
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Vortex the mixture until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: pH-Dependent Solubility Determination of this compound
This protocol outlines a method to determine the solubility of this compound at different pH values.
-
Materials:
-
This compound (solid)
-
A series of buffers with pH values ranging from 4 to 11 (e.g., acetate, phosphate, borate buffers)[2]
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC or UV-Vis spectrophotometer for quantification
-
-
Procedure:
-
Add an excess amount of solid this compound to separate vials containing a known volume of each buffer.
-
Seal the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtrate appropriately and quantify the concentration of dissolved this compound using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Plot the measured solubility against the final pH of each buffer to generate a pH-solubility profile.
-
Protocol 3: Phase Solubility Study with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes the determination of the effect of HP-β-CD on the aqueous solubility of this compound.
-
Materials:
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This compound (solid)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or a specific buffer
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Vials with screw caps
-
Orbital shaker
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Analytical method for this compound quantification (e.g., HPLC, UV-Vis)
-
-
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 to 50 mM).[11]
-
Add an excess amount of this compound to each HP-β-CD solution.
-
Seal the vials and shake them at a constant temperature until equilibrium is reached (typically 24-72 hours).
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Filter the suspensions to remove undissolved this compound.
-
Determine the concentration of dissolved this compound in each filtrate.
-
Plot the concentration of dissolved this compound (y-axis) against the concentration of HP-β-CD (x-axis) to generate a phase solubility diagram.
-
References
- 1. This compound CAS#: 92-69-3 [m.chemicalbook.com]
- 2. who.int [who.int]
- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
- 4. chembk.com [chembk.com]
- 5. Page loading... [guidechem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. researchgate.net [researchgate.net]
Best practices for stabilizing 4-Phenylphenol against oxidation and light exposure
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Phenylphenol. The focus is on best practices to stabilize the compound against degradation from oxidation and light exposure.
Troubleshooting Guides
Issue: Discoloration of this compound Powder Upon Storage
Question: My solid this compound, which was initially a white to off-white crystalline powder, has turned yellowish or brownish over time. What is causing this, and how can I prevent it?
Answer:
Discoloration of this compound is a common indicator of degradation, primarily due to oxidation and/or exposure to light.[1] Phenolic compounds are susceptible to oxidation, which can be accelerated by factors such as exposure to air (oxygen), light, elevated temperatures, and the presence of metal ions.[2]
Troubleshooting Steps:
-
Review Storage Conditions:
-
Temperature: Store this compound in a cool, dry place.[1] Room temperature is generally acceptable, but for long-term storage, refrigeration (2-8 °C) is recommended.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
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Light: Protect from light by using amber-colored vials or by storing the container in a dark place.[1]
-
Container: Ensure the container is tightly sealed to prevent exposure to air and moisture.[1]
-
-
Check for Contaminants:
-
Oxidizing Agents: Ensure the compound has not come into contact with strong oxidizing agents.[1]
-
Metal Ions: Avoid using metal spatulas or containers that could introduce catalytic metal ions.
-
Logical Troubleshooting Flow:
References
Identifying and minimizing byproducts in 4-Phenylphenol synthesis
Technical Support Center: 4-Phenylphenol Synthesis
Welcome to the technical support center for this compound synthesis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during synthesis, with a focus on identifying and minimizing byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound and their associated byproducts?
A1: The two primary laboratory-scale synthetic routes are the Suzuki-Miyaura coupling and the dehydrogenation of 4-phenylcyclohexanone.
-
Suzuki-Miyaura Coupling: This is a popular method involving the palladium-catalyzed reaction of phenylboronic acid and a 4-halophenol (commonly 4-iodophenol or 4-bromophenol).[1][2][3] The most prevalent byproduct is the homocoupling of the phenylboronic acid, resulting in biphenyl.[4] Phenol can also be a byproduct.[5]
-
Dehydrogenation of 4-Phenylcyclohexanone: This method involves the aromatization of 4-phenylcyclohexanone to form this compound.[6] Incomplete dehydrogenation can lead to the presence of residual starting material or partially dehydrogenated intermediates like cyclohexenones.[7]
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Industrial Processes: Industrially, this compound can be obtained as a byproduct in the production of phenol from chlorobenzene or through the sulfonation of biphenyl.[1][3] In these cases, isomers such as o-phenylphenol are common impurities that require separation.[3][8]
Q2: My Suzuki-Miyaura reaction is showing low yield and significant homocoupling byproducts. What are the likely causes and how can I mitigate them?
A2: Low yields and homocoupling in Suzuki reactions are common issues that can be addressed by optimizing several reaction parameters:
-
Catalyst System: The choice of palladium catalyst and ligand is critical. Using bulky, electron-rich phosphine ligands can improve catalytic activity and reduce side reactions.[4][9] Ensure your palladium precursor is properly activated to Pd(0).[4] Catalyst deactivation can also lead to lower yields and the formation of byproducts.[10]
-
Base: The strength and type of base used are important. Potassium carbonate is commonly used.[2][11] Stronger bases may be required for less reactive substrates but can also promote side reactions.[5][9]
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Solvent: The choice of solvent can influence reaction efficiency. While aqueous media are often used for "green" chemistry,[12] solvents like toluene can sometimes minimize issues like halide inhibition.[13]
-
Reaction Temperature: Higher temperatures can sometimes increase the rate of side reactions.[5] It is important to find the optimal temperature for your specific substrate and catalyst system.
-
Oxygen: The presence of adventitious oxygen can contribute to the formation of homocoupling byproducts.[5] Ensuring the reaction is carried out under an inert atmosphere (e.g., Argon or Nitrogen) is crucial.[4][11]
Q3: How can I effectively remove byproducts and purify my this compound product?
A3: Several purification techniques can be employed, depending on the scale of the reaction and the nature of the impurities.
-
Recrystallization: This is a common and effective method for purifying solid this compound. A mixture of methanol and water is often used as the solvent system.[2][11][12] The difference in solubility between this compound and its byproducts in a given solvent at different temperatures allows for their separation.
-
Column Chromatography: For smaller scale reactions or when dealing with impurities that have similar solubility profiles to the product, flash column chromatography using a silica gel stationary phase and a solvent system like ethyl acetate/n-hexane is effective.[11]
-
Distillation: In some industrial processes, vacuum distillation is used to separate this compound from other isomers like o-phenylphenol based on their different boiling points.[3][8]
-
Metal Scavenging: Following a palladium-catalyzed reaction, it is important to remove residual palladium, as it can interfere with biological assays.[14] This can be achieved using specific metal scavenging agents after the initial purification.[14]
Troubleshooting Guides
Issue 1: Unexpected Byproducts in Suzuki-Miyaura Synthesis
| Symptom | Potential Cause | Troubleshooting Steps |
| Significant amount of biphenyl detected. | Homocoupling of phenylboronic acid. | 1. Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[4] 2. Optimize the base; sometimes a weaker base can reduce homocoupling. 3. Lower the reaction temperature. |
| Presence of unreacted starting materials (4-halophenol, phenylboronic acid). | Incomplete reaction or catalyst deactivation. | 1. Increase catalyst loading or use a more active catalyst/ligand system.[4] 2. Ensure the base is sufficiently strong and soluble in the reaction medium. 3. Increase the reaction temperature or time.[4] |
| Formation of phenol. | Protodeboronation of phenylboronic acid or cleavage of the desired product. | 1. Ensure the reaction medium is not overly acidic during workup before the desired reaction is complete. 2. Use a less nucleophilic base if product cleavage is suspected. |
Issue 2: Incomplete Dehydrogenation of 4-Phenylcyclohexanone
| Symptom | Potential Cause | Troubleshooting Steps |
| Presence of 4-phenylcyclohexenone or unreacted 4-phenylcyclohexanone. | Incomplete dehydrogenation. | 1. Increase the reaction temperature or time.[15] 2. Ensure the catalyst is active. Consider using a fresh batch of catalyst. 3. Optimize the catalyst loading. |
| Low overall yield. | Catalyst poisoning or unfavorable reaction equilibrium. | 1. Purify the starting material to remove any potential catalyst poisons. 2. If the reaction is reversible, consider methods to remove hydrogen gas as it is formed (e.g., by working under a flow of inert gas). |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Synthesis of this compound
This protocol is adapted from procedures found in the literature.[2][8][11][16]
Materials:
-
Phenylboronic acid (122 mg, 1.0 mmol)
-
4-Iodophenol (220 mg, 1.0 mmol)
-
Potassium carbonate (414 mg, 3.0 mmol)
-
10% Palladium on carbon (Pd/C) (3 mg)
-
Deionized water (11 mL)
-
Methanol
-
2 M Hydrochloric acid
Procedure:
-
To a 50 mL round-bottom flask, add phenylboronic acid, 4-iodophenol, and potassium carbonate.
-
Add 10 mL of deionized water to the flask.
-
In a separate small container, create a slurry of the 10% Pd/C catalyst in 1 mL of deionized water and transfer it to the reaction flask.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 30-60 minutes. The formation of a precipitate may be observed.
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Acidify the mixture to a pH of approximately 2 with 2 M HCl (check with pH paper).
-
Filter the resulting solid using a Hirsch funnel and wash it with 10 mL of water.
-
Transfer the solid to a clean container and add 10 mL of methanol to dissolve the product, leaving the catalyst behind. Filter to remove the catalyst.
-
To the methanol filtrate, add 10 mL of deionized water to precipitate the this compound.
-
For further purification, recrystallize the solid from a methanol/water mixture.
-
Collect the purified product by vacuum filtration and allow it to air dry.
Protocol 2: Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
Methanol
-
Deionized water
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot methanol to dissolve the solid completely.
-
Slowly add hot deionized water to the methanol solution until the solution becomes slightly cloudy.
-
If the solution becomes too cloudy, add a small amount of hot methanol to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold methanol/water.
-
Dry the crystals in a vacuum oven.
Data Presentation
Table 1: Effect of Reaction Parameters on Suzuki-Miyaura Coupling for this compound Synthesis (Illustrative)
| Catalyst System | Base | Solvent | Temperature (°C) | Yield of this compound (%) | Biphenyl Byproduct (%) |
| Pd/C (10%) | K₂CO₃ | Water | 100 | 85 | 10 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | 80 | 95 | <5 |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 90 | 90 | 8 |
| Pd/C (10%) | Na₂CO₃ | Water | 100 | 75 | 15 |
This table is illustrative and actual results may vary depending on specific experimental conditions.
Visualizations
Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.
Caption: Troubleshooting logic for Suzuki-Miyaura synthesis issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chemistry-online.com [chemistry-online.com]
- 3. Page loading... [wap.guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aerobic Dehydrogenation of Cyclohexanone to Cyclohexenone Catalyzed by Pd(DMSO)2(TFA)2: Evidence for Ligand-Controlled Chemoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 92-69-3 [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. (402e) Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction | AIChE [proceedings.aiche.org]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cas 92-69-3,this compound | lookchem [lookchem.com]
Technical Support Center: Optimizing 4-Phenylphenol Synthesis via Friedel-Crafts Methodologies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Phenylphenol using Friedel-Crafts-based reactions. Given the challenges of a direct Friedel-Crafts phenylation of phenol, this guide focuses on two more viable, albeit indirect, strategies: the Friedel-Crafts acylation of biphenyl followed by functional group conversion, and the Fries rearrangement of phenyl benzoate.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound precursors using Friedel-Crafts chemistry.
Issue 1: Low Yield in Friedel-Crafts Acylation of Biphenyl
Possible Causes and Solutions:
-
Catalyst Inactivity: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Ensure all glassware is oven-dried, and solvents are anhydrous. Using a freshly opened bottle of the catalyst is recommended.
-
Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid catalyst because the resulting ketone product can form a complex with the catalyst, rendering it inactive. A slight excess of the catalyst (e.g., 1.1 to 1.2 equivalents) relative to the acylating agent can be beneficial.
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they may also lead to the formation of byproducts. It is advisable to start the reaction at a lower temperature (e.g., 0-5 °C) and gradually warm it to room temperature or reflux as needed, while monitoring the reaction progress by TLC.
-
Improper Work-up: The quenching of the reaction is a crucial step. The reaction mixture should be poured slowly onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring to decompose the catalyst-ketone complex and avoid emulsion formation.
Issue 2: Poor Regioselectivity in Friedel-Crafts Acylation of Biphenyl
Possible Causes and Solutions:
-
Solvent Effects: The choice of solvent can influence the regioselectivity of the acylation. Non-polar solvents like carbon disulfide or dichloromethane often favor the formation of the para-substituted product (4-acetylbiphenyl), which is the desired isomer for this compound synthesis. Polar solvents like nitrobenzene might lead to different isomer ratios.
-
Reaction Temperature: Lower reaction temperatures generally favor the formation of the thermodynamically more stable para isomer.
Issue 3: Challenges in the Baeyer-Villiger Oxidation of 4-Acetylbiphenyl
After successful acylation of biphenyl to 4-acetylbiphenyl, the next step is often a Baeyer-Villiger oxidation to form the corresponding acetate ester, which can then be hydrolyzed to this compound.
Possible Causes and Solutions for Low Yield in Baeyer-Villiger Oxidation:
-
Choice of Peracid: The choice and purity of the peracid (e.g., meta-chloroperoxybenzoic acid - mCPBA, peracetic acid) are critical. Ensure the peracid is fresh and has a high active oxygen content.
-
Reaction Temperature: The reaction is often performed at or below room temperature. Elevated temperatures can lead to decomposition of the peracid and side reactions.
-
pH Control: The reaction is typically carried out in the presence of a buffer (e.g., sodium bicarbonate, sodium phosphate) to neutralize the carboxylic acid byproduct, which can prevent acid-catalyzed side reactions.
Frequently Asked Questions (FAQs)
Q1: Can I directly synthesize this compound using a Friedel-Crafts reaction with phenol and a phenylating agent?
A1: Direct Friedel-Crafts phenylation of phenol is generally not a feasible method. The hydroxyl group of phenol is a Lewis base that can coordinate with the Lewis acid catalyst, deactivating it. This can lead to O-acylation (formation of a phenyl ester) or a complex mixture of products with low yields of the desired C-C coupled product.[1][2][3]
Q2: What is a more practical Friedel-Crafts based approach to synthesize this compound?
A2: A more common and controllable strategy involves a two-step process:
-
Friedel-Crafts Acylation of Biphenyl: Biphenyl can be acylated with an acyl halide (e.g., acetyl chloride) or an acid anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to produce the corresponding 4-acylbiphenyl.[4]
-
Conversion to the Phenol: The resulting ketone can then be converted to this compound through a Baeyer-Villiger oxidation to the ester, followed by hydrolysis.
Q3: What is the Fries rearrangement, and can it be used for this compound synthesis?
A3: The Fries rearrangement is the conversion of a phenolic ester to a hydroxyaryl ketone, catalyzed by a Lewis acid.[5][6][7] For the synthesis of a precursor to this compound, one could start with phenyl benzoate. The Fries rearrangement would yield a mixture of 2-hydroxybenzophenone and 4-hydroxybenzophenone. The desired para-isomer can be favored by controlling the reaction conditions. The carbonyl group would then need to be removed to yield this compound, for example, via a Clemmensen or Wolff-Kishner reduction.
Q4: How can I favor the formation of the para-isomer in the Fries rearrangement of phenyl benzoate?
A4: The regioselectivity of the Fries rearrangement is temperature-dependent. Lower reaction temperatures generally favor the formation of the para-substituted product, while higher temperatures favor the ortho-isomer.[6] The choice of solvent can also play a role, with non-polar solvents often favoring the para product.
Q5: What are the common byproducts in the Friedel-Crafts acylation of biphenyl?
A5: The main byproducts are often the other isomers, such as 2-acetylbiphenyl. Di-acylated products can also form, although the acyl group is deactivating, making a second acylation less favorable than the first.[8]
Data Presentation
Table 1: Typical Reaction Conditions for Friedel-Crafts Acylation of Biphenyl
| Parameter | Condition | Notes |
| Substrate | Biphenyl | --- |
| Acylating Agent | Acetyl chloride or Acetic anhydride | --- |
| Catalyst | Aluminum chloride (AlCl₃) | 1.1 - 1.2 equivalents |
| Solvent | Dichloromethane (DCM) or Carbon disulfide (CS₂) | Anhydrous |
| Temperature | 0 °C to room temperature | Gradual warming is recommended |
| Reaction Time | 1 - 4 hours | Monitor by TLC |
| Work-up | Quench with ice/conc. HCl | --- |
Table 2: Conditions for Fries Rearrangement of Phenyl Benzoate
| Parameter | Condition for para-selectivity | Notes |
| Substrate | Phenyl benzoate | --- |
| Catalyst | Aluminum chloride (AlCl₃) | Stoichiometric amount |
| Solvent | Non-polar solvent (e.g., CS₂, nitrobenzene) | --- |
| Temperature | Low temperature (e.g., < 25 °C) | Favors the para product |
| Reaction Time | Several hours | Monitor by TLC |
| Work-up | Quench with ice/conc. HCl | --- |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Biphenyl
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube or a bubbler). The system is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: Anhydrous aluminum chloride (1.1 eq.) is suspended in anhydrous dichloromethane (DCM) in the reaction flask and cooled to 0 °C in an ice bath.
-
Addition of Acylating Agent: Acetyl chloride (1.0 eq.) is added dropwise to the stirred suspension of AlCl₃.
-
Addition of Substrate: A solution of biphenyl (1.0 eq.) in anhydrous DCM is added dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 1-3 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is carefully and slowly poured into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with DCM.
-
Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4-acetylbiphenyl. The product can be further purified by recrystallization or column chromatography.
Mandatory Visualization
Caption: Synthetic routes to this compound via Friedel-Crafts methodologies.
Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.
References
- 1. echemi.com [echemi.com]
- 2. organic chemistry - Friedel–Crafts reaction of phenol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 7. Fries Rearrangement [organic-chemistry.org]
- 8. Full Abstract [abstracts.societyforscience.org]
How to minimize the formation of isomeric mixtures in 4-Phenylphenol production
Technical Support Center: 4-Phenylphenol Production
Welcome to the Technical Support Center for this compound Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on minimizing the formation of isomeric mixtures during the production of this compound. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomeric impurities formed during this compound synthesis?
A1: The most common isomeric impurities are 2-phenylphenol (ortho-phenylphenol) and, to a lesser extent, 3-phenylphenol (meta-phenylphenol). These byproducts arise from non-selective synthetic methods where the phenyl group is introduced onto the phenol ring at the ortho or meta positions instead of the desired para position.
Q2: Which synthetic route offers the highest selectivity for this compound?
A2: The Suzuki-Miyaura cross-coupling reaction is the most effective and widely used method for the highly selective synthesis of this compound.[1] This palladium-catalyzed reaction couples a 4-halophenol (typically 4-iodophenol or 4-bromophenol) with phenylboronic acid, offering excellent regioselectivity for the para-substituted product.[1]
Q3: Why do older methods like biphenyl sulfonation or Friedel-Crafts alkylation produce isomeric mixtures?
A3: These methods involve electrophilic aromatic substitution on an already substituted ring, which can lead to a mixture of ortho, meta, and para products.
-
Biphenyl Sulfonation: The sulfonation of biphenyl, followed by alkali fusion, can produce a mixture of 2- and 4-biphenylsulfonic acids, which then convert to a mixture of the corresponding phenylphenols.[2] The ratio of these isomers is sensitive to reaction conditions such as temperature.
-
Friedel-Crafts Alkylation: The direct alkylation of phenol with benzene using a Lewis acid catalyst is challenging. Phenol's hydroxyl group can coordinate with the Lewis acid, deactivating the ring and leading to poor yields.[3][4] Furthermore, the reaction can result in a mixture of O-alkylated and C-alkylated products, with the latter being a mixture of ortho and para isomers.[3][4]
Q4: Can I separate the isomeric mixture of phenylphenols if it is formed?
A4: Yes, separation is possible, though it adds complexity and reduces the overall yield of the desired this compound. Common laboratory and industrial methods include:
-
Fractional Crystallization: This method exploits the different solubilities of the isomers in a particular solvent. For instance, this compound can be selectively crystallized from a solution containing 2-phenylphenol in a solvent like trichloroethylene.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective for separating and quantifying phenylphenol isomers.[5][6] Phenyl-based HPLC columns, in particular, show good selectivity for these isomers due to π-π interactions.[5]
Troubleshooting Guides
Guide 1: Troubleshooting the Suzuki-Miyaura Coupling for this compound Synthesis
This guide addresses common issues encountered when using the Suzuki-Miyaura reaction to synthesize this compound from a 4-halophenol and phenylboronic acid.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: The Pd(0) catalyst may have been oxidized or has precipitated as palladium black. 2. Poor Reagent Quality: The boronic acid may have degraded (protodeboronation). 3. Insufficient Base: The base is crucial for the transmetalation step. | 1. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use fresh, high-quality palladium catalyst. If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction. 2. Use fresh, high-purity phenylboronic acid or consider using a more stable derivative like a pinacol ester. 3. Use an adequate amount of base (typically 2-3 equivalents). Ensure the base is anhydrous if required by the specific protocol. |
| Formation of Homocoupled Byproduct (Biphenyl) | 1. Presence of Oxygen: Oxygen can promote the oxidative coupling of two phenylboronic acid molecules. 2. Use of Pd(II) Precatalyst: In-situ reduction of Pd(II) can sometimes lead to homocoupling. | 1. Rigorously degas the solvent and reaction mixture (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas).[5] 2. Consider starting with a Pd(0) source like Pd(PPh₃)₄ to minimize this side reaction.[2] |
| Formation of Phenol (Protodeboronation of Phenylboronic Acid) | 1. Unstable Boronic Acid: Phenylboronic acid can be susceptible to cleavage of the C-B bond. 2. Harsh Reaction Conditions: High temperatures or a very strong base can accelerate protodeboronation. | 1. Use fresh phenylboronic acid or a more stable boronic ester. 2. Use the mildest effective base (e.g., K₂CO₃ or K₃PO₄). Avoid unnecessarily high temperatures and prolonged reaction times. |
| Formation of Dehalogenated Starting Material (Phenol from 4-Halophenol) | 1. Source of Hydride: Amine bases or alcohol solvents can act as hydride sources. 2. Side Reaction after Oxidative Addition: The aryl palladium intermediate can react with a hydride source. | 1. If dehalogenation is significant, switch to a carbonate or phosphate base and use an aprotic solvent.[2] 2. Optimize the reaction conditions to favor the cross-coupling pathway, potentially by using more efficient ligands. |
Guide 2: Managing Isomer Formation in Non-Selective Syntheses
This guide provides strategies for dealing with isomeric mixtures resulting from methods like biphenyl sulfonation.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| High Proportion of 2-Phenylphenol from Biphenyl Sulfonation | 1. Kinetic Control: Sulfonation at lower temperatures can favor the formation of the ortho isomer in some aromatic systems. | 1. Conduct the sulfonation at a higher temperature to favor the thermodynamically more stable para isomer. Note that sulfonation is a reversible reaction, and higher temperatures can allow for equilibration to the more stable product.[7] |
| Difficulty Separating 2- and this compound | 1. Similar Physical Properties: The isomers can have similar polarities and boiling points, making separation challenging. | 1. Fractional Crystallization: Exploit the lower solubility of this compound in certain non-polar solvents. Dissolve the mixture in a minimal amount of hot solvent (e.g., trichloroethylene) and allow it to cool slowly. The this compound should crystallize out first. 2. Chromatography: Use an HPLC with a phenyl-based column for enhanced separation based on π-π interactions.[5] |
Experimental Protocols
Protocol 1: High-Selectivity Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is designed to maximize the yield of this compound while minimizing isomeric impurities.
Materials:
-
4-Iodophenol (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium on carbon (10% Pd, 0.03 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Deionized water
Procedure:
-
To a round-bottom flask, add 4-iodophenol, phenylboronic acid, and potassium carbonate.
-
Add deionized water to the flask.
-
In a separate container, create a slurry of the 10% palladium on carbon in a small amount of deionized water and transfer it to the reaction flask.
-
Attach a condenser and reflux the mixture with vigorous stirring for approximately 30-60 minutes.
-
After cooling to room temperature, acidify the mixture with 2M HCl.
-
Filter the resulting solid, which contains the product and the catalyst.
-
Purify the crude product by recrystallization from a methanol/water mixture to obtain pure this compound.
Protocol 2: Separation and Analysis of Phenylphenol Isomers by HPLC
This protocol provides a method for the analytical separation of o-, m-, and p-phenylphenol.
Instrumentation and Conditions:
-
HPLC System: Standard HPLC with UV detector.
-
Column: Phenyl-based column (e.g., Shim-pack GIST Phenyl).[5]
-
Mobile Phase: Acetonitrile and water (e.g., 30:70 v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV at 270 nm.[5]
Procedure:
-
Prepare a standard solution containing known concentrations of 2-phenylphenol, 3-phenylphenol, and this compound in the mobile phase.
-
Prepare the sample solution by dissolving a known amount of the reaction mixture in the mobile phase.
-
Filter both the standard and sample solutions through a 0.45 µm filter before injection.
-
Inject the standard solution to determine the retention times for each isomer.
-
Inject the sample solution and identify and quantify the isomers by comparing with the standard chromatogram.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura reaction for this compound synthesis and common side reactions.
Caption: Workflow for the purification of this compound from an isomeric mixture by fractional crystallization.
References
Technical Support Center: 4-Phenylphenol Safe Handling and Storage
This guide provides essential safety information, troubleshooting advice, and frequently asked questions for handling and storing 4-Phenylphenol in a laboratory setting.
Frequently Asked Questions (FAQs)
What is this compound and what are its primary hazards?
This compound (also known as 4-hydroxybiphenyl) is a white to off-white crystalline solid.[1] It is primarily used in the synthesis of fungicides, oil-soluble resins, emulsifiers, and as a component in corrosion-resistant paints.[1][2][3][4] The main hazards associated with this compound are:
-
May cause an allergic skin reaction.[5]
-
Causes serious eye irritation.[7]
-
It is toxic to aquatic life with long-lasting effects.[5][6][7]
What are the proper storage conditions for this compound?
To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[6][8] It should be kept away from incompatible substances such as strong oxidizing agents, strong bases, strong acids, and halogens.[1][2][3][4][6] The recommended storage temperature is room temperature, generally below 25°C.[1]
What personal protective equipment (PPE) is required when handling this compound?
Appropriate PPE is crucial to minimize exposure. The following should be worn:
-
Eye/Face Protection: Chemical safety goggles or glasses that comply with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[6][8]
-
Skin Protection: Wear suitable protective gloves and clothing to prevent skin exposure.[8] Immediately remove and wash contaminated clothing before reuse.[5][6]
-
Respiratory Protection: If dust is generated during handling, a NIOSH/MSHA-approved respirator is required.[5][8][9] Ensure adequate ventilation, such as a local exhaust system, to keep airborne concentrations low.[8]
Is this compound considered a carcinogen?
Currently, there is insufficient evidence to classify this compound as a human carcinogen by major regulatory bodies like the International Agency for Research on Cancer (IARC) or the U.S. Environmental Protection Agency (EPA).[1] However, due to its structural similarity to other phenolic compounds under review, it should be handled with caution.[1]
Physical and Chemical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 92-69-3 | [1][5] |
| Molecular Formula | C₁₂H₁₀O | [2] |
| Molecular Weight | 170.21 g/mol | [2] |
| Appearance | White to off-white crystalline solid/flakes | [1][2] |
| Melting Point | 164-166 °C (327-331 °F) | [2][5] |
| Boiling Point | 321 °C (610 °F) | [2][5] |
| Flash Point | 165 °C (329 °F) | [7][8] |
| Water Solubility | 0.7 g/L (at 20 °C) | [2][4][7] |
| LogP (Octanol/Water) | ~3.6 (at 25 °C) | [2][4][5] |
| Density | ~0.55 - 1.24 g/cm³ | [2][3][4][7] |
Troubleshooting Guide
Scenario: I have accidentally spilled this compound powder in the lab.
-
Question: What is the correct procedure for cleaning up a small spill of solid this compound?
-
Answer: First, ensure proper personal protective equipment is worn, including gloves, safety goggles, and a dust respirator.[9] Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[5] Avoid generating dust.[5][8] Carefully sweep or vacuum the spilled material and place it into a suitable, labeled container for disposal.[6][8] Clean the affected area thoroughly.[5] Do not let the chemical enter drains or surface water.[5][6]
Scenario: My skin has come into contact with this compound.
-
Question: What are the immediate first aid steps after skin exposure?
-
Answer: Immediately take off all contaminated clothing.[5] Flush the affected skin with plenty of soap and water for at least 15 minutes.[6][8] Seek medical attention if skin irritation or a rash develops.[5][8] For labs working with phenols, it is recommended to have a first aid kit containing Polyethylene Glycol 300 (PEG 300) for decontamination after the initial water flush.[10][11]
Scenario: I think I may have inhaled this compound dust.
-
Question: What should I do if I've inhaled the dust?
-
Answer: Immediately move to an area with fresh air.[1][6][8] If you are not breathing, a trained person should give artificial respiration.[8] If breathing is difficult, provide oxygen.[8] Seek medical attention, especially if you feel unwell.[6][12]
Scenario: this compound was accidentally splashed into my eyes.
-
Question: How should I respond to eye exposure?
-
Answer: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[1][6][8] If you are wearing contact lenses, remove them if it is easy to do so and continue rinsing.[6][7] Seek immediate medical attention.[6][8]
Scenario: I discovered that the this compound container was stored next to strong acids.
-
Question: Is this a hazard, and what should I do?
-
Answer: Yes, this is a hazardous situation. This compound is incompatible with strong acids, strong bases, and strong oxidizing agents.[2][6] This can lead to hazardous reactions.[1] Carefully relocate the this compound container to a designated storage area that is cool, dry, well-ventilated, and segregated from incompatible materials.[6][8] Ensure the container is tightly closed.[8]
Detailed Protocols
Protocol: First Aid for Skin Exposure
-
Immediate Removal: Quickly remove all contaminated clothing, shoes, and leather items (e.g., watchbands, belts).[8][10]
-
Initial Wash: Immediately flush the affected skin area with copious amounts of soap and water for a minimum of 15 minutes.[6][8]
-
PEG Application (If available): After the initial water wash, put on protective gloves (e.g., Silver Shield) and repeatedly swab the affected area with Polyethylene Glycol 300 (PEG 300) for at least 30 minutes.[10][11] Use fresh swabs frequently.[11]
-
Medical Attention: Seek prompt medical attention.[8] If skin irritation or a rash persists, consult a physician.[5]
-
Waste Disposal: Double-bag all contaminated clothing and cleaning materials, label them as hazardous waste, and dispose of them according to institutional and local regulations.[5][11]
Protocol: Spill Cleanup
-
Secure the Area: Evacuate non-essential personnel and restrict access to the spill area.[5]
-
Ensure Ventilation: Work in a well-ventilated area. Use a fume hood if the spill is significant.[8]
-
Wear PPE: Don the appropriate personal protective equipment: chemical safety goggles, protective gloves, a lab coat, and a dust respirator.[9]
-
Contain and Collect: Avoid actions that generate dust.[8] Carefully sweep or vacuum the spilled solid material.[8]
-
Transfer to Waste Container: Place the collected material into a suitable, tightly sealed, and properly labeled container for hazardous waste disposal.[6][8]
-
Decontaminate Area: Clean the spill area with soap and water.
-
Environmental Precaution: Do not allow the spilled material or cleaning run-off to enter drains or waterways.[5][6]
-
Dispose of Waste: Dispose of the waste container and any contaminated PPE according to your institution's hazardous waste procedures.[5]
Visual Workflows
Caption: Workflow for responding to a this compound spill.
Caption: Decision-making workflow for selecting appropriate PPE.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 92-69-3 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. This compound CAS#: 92-69-3 [m.chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. bg.cpachem.com [bg.cpachem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 10. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 11. First aid guidance - Department of Biology, University of York [york.ac.uk]
- 12. ICSC 0669 - o-PHENYLPHENOL [chemicalsafety.ilo.org]
Troubleshooting poor peak resolution in HPLC analysis of phenylphenols
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to poor peak resolution in the High-Performance Liquid Chromatography (HPLC) analysis of phenylphenols.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak resolution in the HPLC analysis of phenylphenols?
Poor peak resolution in the HPLC analysis of phenylphenols, which includes issues like peak tailing, peak broadening, and peak splitting, can stem from a variety of factors. These can be broadly categorized into issues related to the column, the mobile phase, the sample itself, or the HPLC system.[1][2] Common causes include secondary interactions with the stationary phase, improper mobile phase pH, column degradation or contamination, sample overload, and extra-column effects.[1][3]
Q2: How do secondary interactions on the HPLC column affect phenylphenol peak shape?
Secondary interactions, particularly with residual silanol groups on silica-based columns (like C18), are a frequent cause of peak tailing for phenolic compounds.[1][3] These silanol groups can be deprotonated and negatively charged at mobile phase pH values above 4.[1] Since phenylphenols are weakly acidic, they can interact with these sites, leading to longer retention for a portion of the analyte molecules and resulting in an asymmetrical, tailed peak.[1] Using end-capped columns or columns with alternative chemistries, like a phenyl stationary phase, can help minimize these unwanted interactions.[4][5]
Q3: What is the impact of mobile phase pH on the separation of phenylphenols?
The pH of the mobile phase is a critical parameter that influences the ionization state of both the phenylphenol analytes and the stationary phase.[6][7] Operating at a pH close to the pKa of the phenylphenols can lead to mixed ionization states, causing peak distortion and tailing.[1][5] For acidic compounds like phenylphenols, using a mobile phase with a pH below the pKa (typically around pH 2-5) can suppress ionization and improve peak shape.[8] It is also important to use a buffer to maintain a stable pH throughout the analysis.[5][7]
Q4: My peaks are splitting. What could be the cause and how can I fix it?
Peak splitting can occur when a single analyte appears as two or more peaks.[2] Potential causes include:
-
Co-elution of Isomers: Phenylphenols have several isomers (e.g., o-phenylphenol, m-phenylphenol, p-phenylphenol) that may elute very closely. Optimizing the mobile phase, temperature, or switching to a column with different selectivity (like a phenyl column) can resolve this.[4][9]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion and splitting.[3] It is best to dissolve the sample in the initial mobile phase whenever possible.
-
Column Issues: A void at the column inlet or a plugged frit can disrupt the sample band, causing it to split.[1][9] Reversing and flushing the column or replacing it may be necessary.
Q5: Why are my phenylphenol peaks broad, and how can I make them sharper?
Broad peaks can significantly reduce resolution and sensitivity. Common reasons for peak broadening include:
-
Column Deterioration: Over time, columns can lose their efficiency, leading to broader peaks.[2]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause the analyte band to spread out.[1][5] Using shorter, narrower tubing can help.[5]
-
Low Flow Rate: While a lower flow rate can sometimes improve resolution, an excessively slow rate can lead to peak broadening due to diffusion.[10]
-
High Temperature: While increasing temperature can improve efficiency, excessively high temperatures can sometimes negatively impact peak shape.[11]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving poor peak resolution.
Initial Checks
-
Verify Method Parameters: Double-check that the mobile phase composition, flow rate, temperature, and detector wavelength match the intended method.[12]
-
System Suitability: Inject a standard solution to assess the overall health of the HPLC system. Look for consistent retention times and peak shapes.
-
Inspect for Leaks: Ensure all fittings are secure and there are no visible leaks in the system.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak resolution.
Caption: Troubleshooting workflow for poor peak resolution in HPLC.
Experimental Protocols & Data
Optimized HPLC Method Parameters for Phenylphenol Isomer Separation
Achieving good resolution for phenylphenol isomers often requires careful selection of the stationary phase and mobile phase. Phenyl columns can offer enhanced selectivity for these aromatic compounds due to π-π interactions.[4]
| Parameter | Method 1: Reversed-Phase C18 | Method 2: Phenyl Column |
| Column | Chromolith RP-18e (150 mm x 4.6 mm)[13] | Shim-pack GIST Phenyl[4] |
| Mobile Phase | 50 mM Acetate Buffer (pH 5.0) : Acetonitrile (80:20, v/v)[13] | Acetonitrile : Water (30:70, v/v)[4] |
| Flow Rate | 3.0 mL/min[13] | 1.0 mL/min[4] |
| Detection | UV at maximum absorbance wavelength[13] | UV at 270 nm[4] |
| Temperature | 45 °C[13] | Not specified, often room temp or slightly elevated (e.g., 30-40°C)[11][14] |
Detailed Methodology: Phenyl Column Separation of Phenylphenols
This protocol is based on a method optimized for the separation of aromatic isomers.[4]
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A Shim-pack GIST Phenyl column is utilized for the separation.[4]
-
Mobile Phase Preparation: The mobile phase consists of a mixture of acetonitrile and water in a 30:70 (v/v) ratio.[4] It is recommended to filter and degas the mobile phase before use.
-
Flow Rate: The method employs a flow rate of 1.0 mL/min.[4]
-
Detection: The eluting isomers are detected by UV absorbance at 270 nm.[4]
-
Sample Preparation: Samples should be diluted in the mobile phase and filtered through a 0.45 µm syringe filter before injection to prevent column blockage.[4][12]
-
Injection Volume: A standard injection volume appropriate for the HPLC system and column dimensions is used (e.g., 5-20 µL).
Impact of Temperature and Flow Rate on Resolution
Adjusting temperature and flow rate can be used to fine-tune separations.
| Parameter Adjustment | Effect on Resolution | Considerations |
| Increase Temperature | Can improve efficiency and peak shape by decreasing mobile phase viscosity.[6][14] May also alter selectivity.[15] | Excessively high temperatures can degrade heat-sensitive analytes.[6] |
| Decrease Temperature | Increases retention, which may improve resolution for closely eluting peaks.[14] | Leads to longer analysis times and higher backpressure.[14] |
| Decrease Flow Rate | Generally increases resolution but also increases run time.[11] | An overly slow flow rate can lead to peak broadening from diffusion.[10] |
| Increase Flow Rate | Decreases analysis time but can lead to lower peak separation and higher backpressure.[11] |
Logical Relationships in HPLC Optimization
The interplay between different HPLC parameters is crucial for achieving optimal separation. The following diagram illustrates these relationships.
Caption: Inter-relationships of key HPLC parameters and performance.
References
- 1. benchchem.com [benchchem.com]
- 2. mastelf.com [mastelf.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. benchchem.com [benchchem.com]
- 5. chromtech.com [chromtech.com]
- 6. mastelf.com [mastelf.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 8. uhplcs.com [uhplcs.com]
- 9. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 10. quora.com [quora.com]
- 11. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 12. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromtech.com [chromtech.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Strategies to overcome matrix effects in GC-MS analysis of 4-Phenylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 4-Phenylphenol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are matrix effects and how do they affect the GC-MS analysis of this compound?
A: In chemical analysis, the matrix refers to all the components of a sample other than the analyte of interest, which in this case is this compound.[1] Matrix effects occur when these other components interfere with the analysis, leading to either an enhancement or suppression of the signal from this compound.[2]
-
Matrix Enhancement: Co-extracted matrix components can have a protective effect on the analyte, preventing its thermal degradation in the hot GC inlet. This results in a stronger signal than expected, leading to an overestimation of the this compound concentration.[2][3] This is a common phenomenon in GC-MS analysis of pesticides and other semi-volatile compounds in complex matrices like food.[3][4]
-
Matrix Suppression: Conversely, some matrix components can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a weaker signal and an underestimation of its concentration. While more common in Liquid Chromatography-Mass Spectrometry (LC-MS), it can also occur in GC-MS.
These effects can compromise the accuracy, precision, and sensitivity of your analytical method.[5]
Q2: My this compound peak is tailing. What are the common causes and solutions?
A: Peak tailing for polar compounds like this compound is a common issue in GC-MS. It is often caused by active sites in the GC system that can interact with the polar hydroxyl group of the analyte.
| Potential Cause | Troubleshooting Steps |
| Active Sites in the Inlet Liner | The glass inlet liner can have active silanol groups that interact with this compound. Solution: Use a deactivated liner and replace it regularly. You can also try injecting a small amount of a derivatizing agent like BSTFA to temporarily passivate the liner.[6][7][8] |
| Column Contamination | Non-volatile matrix components can accumulate at the head of the GC column, creating active sites. Solution: Trim the first 10-20 cm of the column.[2][7] |
| Improper Column Installation | If the column is not installed correctly in the inlet or detector, it can lead to poor peak shape. Solution: Re-install the column according to the manufacturer's instructions.[7] |
| Insufficient Derivatization | If you are using derivatization, incomplete reaction can leave free this compound, which will tail. Solution: Optimize your derivatization protocol (see Q4 for details). |
| Solvent-Phase Polarity Mismatch | Injecting a polar analyte in a non-polar solvent onto a non-polar column can sometimes cause peak distortion. Solution: Ensure your solvent is compatible with your column and consider using a retention gap.[9] |
Q3: I am observing poor recovery and reproducibility for this compound. What sample preparation strategies can I use to minimize matrix effects?
A: Effective sample preparation is crucial for minimizing matrix effects and achieving accurate and reproducible results. Here are some common strategies:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used sample preparation technique for pesticide residue analysis in food matrices and is very effective for this compound.[10] It involves a two-step process of extraction with a solvent (typically acetonitrile) and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components.[11]
-
Solid-Phase Extraction (SPE): SPE can be a more targeted cleanup approach compared to d-SPE in QuEChERS. Different sorbents can be used to selectively retain either the analyte or the interferences.
-
Liquid-Liquid Extraction (LLE): LLE can also be used to separate this compound from the sample matrix based on its solubility in different immiscible solvents.
-
Sample Dilution: A simple approach to reduce the concentration of matrix components is to dilute the sample extract.[3] However, this may compromise the sensitivity of the analysis if the concentration of this compound is already low.
Quantitative Data Summary
The following tables provide a summary of expected performance for different strategies. Note that these are general values and actual results may vary depending on the specific matrix, instrumentation, and experimental conditions.
Table 1: Comparison of Sample Preparation Methods for Pesticide Analysis (General Recovery Ranges)
| Sample Preparation Method | Typical Recovery Range (%) | Typical RSD (%) | Notes |
| QuEChERS | 70 - 120%[12][13] | < 20%[12][13] | Widely applicable to a variety of food matrices. Different versions (Original, AOAC, EN) exist.[10] |
| Solid-Phase Extraction (SPE) | 80 - 110% | < 15% | Can provide cleaner extracts than QuEChERS d-SPE, but may require more method development. |
| Liquid-Liquid Extraction (LLE) | 70 - 110% | < 20% | A classic technique, but can be more labor-intensive and use larger volumes of organic solvents. |
Table 2: Impact of Derivatization on Phenolic Compound Analysis
| Parameter | Without Derivatization | With Silylation (e.g., BSTFA) |
| Peak Shape | Often exhibits tailing due to the polar hydroxyl group. | Symmetrical, Gaussian peak shape. |
| Volatility | Lower volatility, requiring higher elution temperatures. | Increased volatility, allowing for lower elution temperatures and shorter run times. |
| Thermal Stability | Prone to degradation in the hot GC inlet. | Increased thermal stability. |
| Sensitivity | Can be lower due to peak tailing and degradation. | Generally higher due to improved peak shape and stability. |
Detailed Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for this compound in Fruit and Vegetable Matrices (Modified EN 15662 Method)
This protocol is a general guideline and may need to be optimized for your specific sample matrix.
1. Sample Homogenization:
- Weigh 10-15 g of the homogenized fruit or vegetable sample into a 50 mL centrifuge tube.[10] For dry samples, a smaller amount (e.g., 2-5 g) should be used and rehydrated with an appropriate amount of water.[10]
2. Extraction:
- Add 10 mL of acetonitrile to the centrifuge tube.[10]
- If using an internal standard, add it at this stage.
- Shake vigorously for 1 minute.[10]
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate).[10]
- Shake vigorously for 1 minute.
- Centrifuge at ≥ 3000 x g for 5 minutes.[14]
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL d-SPE tube.[14]
- The d-SPE tube should contain a mixture of sorbents to remove specific matrix components. A common combination for fruits and vegetables is 150 mg MgSO₄ and 25-50 mg of Primary Secondary Amine (PSA).[10] For pigmented samples, graphitized carbon black (GCB) may be added, but be aware that it can retain planar molecules.
- Vortex for 30 seconds.
- Centrifuge at a high speed for 2 minutes.
4. Final Extract Preparation:
- Take the supernatant and it is now ready for GC-MS analysis. For improved stability of pH-sensitive analytes, a small amount of a weak acid like formic acid can be added. If derivatization is to be performed, proceed to Protocol 2.
Protocol 2: Silylation of this compound using BSTFA
This protocol describes the derivatization of the hydroxyl group of this compound to a less polar and more volatile trimethylsilyl (TMS) ether.[6][15]
1. Reagent Preparation:
- Use a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% Trimethylchlorosilane (TMCS) as a catalyst.[16]
2. Derivatization Reaction:
- To the dried residue of the sample extract (or a known amount of standard) in a GC vial, add an excess of the derivatizing reagent. For example, add 100 µL of BSTFA (+1% TMCS).[17]
- For difficult-to-derivatize samples, a solvent like pyridine or acetonitrile can be added (e.g., 50 µL).[17]
- Cap the vial tightly.
- Heat the vial at 60-70°C for 20-30 minutes.[1][6] The exact time and temperature may need to be optimized.
3. Analysis:
- Cool the vial to room temperature.
- The derivatized sample is now ready for injection into the GC-MS.
Visualizations
Logical Workflow for Overcoming Matrix Effects
References
- 1. restek.com [restek.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. web.gps.caltech.edu [web.gps.caltech.edu]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. youtube.com [youtube.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. gcms.cz [gcms.cz]
- 11. apps.thermoscientific.com [apps.thermoscientific.com]
- 12. agilent.com [agilent.com]
- 13. Comparison of QuEChERS sample preparation methods for the analysis of pesticide residues in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. eurl-pesticides.eu [eurl-pesticides.eu]
- 15. tcichemicals.com [tcichemicals.com]
- 16. researchgate.net [researchgate.net]
- 17. scribd.com [scribd.com]
Validation & Comparative
A Comparative Analysis of the Estrogenic Activity of 4-Phenylphenol and Bisphenol A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the estrogenic activity of 4-Phenylphenol (4-PP) and Bisphenol A (BPA), two phenolic compounds with noted endocrine-disrupting properties. The following sections present a summary of their performance in various assays, detailed experimental protocols, and visualizations of the pertinent biological pathways and experimental workflows.
Quantitative Data Summary
The estrogenic activities of this compound and Bisphenol A have been evaluated using a variety of in vitro and in vivo assays. The following table summarizes the key quantitative data, including receptor binding affinities and potencies in cell-based assays. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
| Assay Type | Parameter | This compound (4-PP) | Bisphenol A (BPA) | Reference Compound (17β-Estradiol) |
| Estrogen Receptor Binding | IC50 for ERα | 160–320 nM[1] | ~1030 nM[2] | - |
| IC50 for ERβ | Data not available | ~900 nM[2] | - | |
| Reporter Gene Assay | Activity | Active at > 1 µM[3] | EC50: ~317 nM (ERα), ~693 nM (ERβ)[2] | EC50: ~0.045 nM[4] |
| Cell Proliferation Assay (MCF-7) | Activity | Estrogenic effects observed[5] | Estrogenic effects observed[5] | - |
| In Vivo Uterotrophic Assay | Effect | Dose-dependent increase in uterine weight[6] | Positive uterotrophic response[7][8] | - |
| Antiandrogenic Activity | IC50 | ~5 µM[3] | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established methods and offer a framework for the reproducible assessment of estrogenic activity.
Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol, for binding to the estrogen receptor (ER).
-
Preparation of ER Source: Uteri from ovariectomized Sprague-Dawley rats are homogenized in a buffer to create a cytosolic fraction containing the estrogen receptors[6].
-
Competitive Binding: A constant concentration of [³H]-17β-estradiol is incubated with the uterine cytosol in the presence of increasing concentrations of the test compound (4-PP or BPA).
-
Separation of Bound and Free Ligand: The mixture is incubated to reach equilibrium. Unbound ligand is removed by methods such as charcoal-dextran treatment or hydroxylapatite precipitation.
-
Quantification: The amount of radiolabeled estradiol bound to the receptor is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol (IC50) is calculated.
Estrogen Receptor Reporter Gene Assay
This in vitro assay measures the ability of a compound to activate the estrogen receptor, leading to the expression of a reporter gene (e.g., luciferase).
-
Cell Culture and Transfection: A suitable cell line that does not endogenously express ERs (e.g., HeLa) is cultured. The cells are then transfected with two plasmids: one expressing the human estrogen receptor (ERα or ERβ) and another containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase)[9].
-
Compound Exposure: The transfected cells are exposed to various concentrations of the test compound. A positive control (17β-estradiol) and a vehicle control are included.
-
Cell Lysis and Reporter Gene Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
Data Analysis: The concentration of the test compound that elicits a half-maximal response (EC50) is determined from the dose-response curve.
MCF-7 Cell Proliferation (E-SCREEN) Assay
This assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.
-
Cell Seeding: MCF-7 cells are seeded in multi-well plates in a culture medium stripped of estrogens.
-
Compound Treatment: The cells are then treated with a range of concentrations of the test compound, along with positive (17β-estradiol) and negative (vehicle) controls.
-
Incubation: The cells are incubated for a period of 6 days to allow for cell proliferation.
-
Quantification of Cell Number: The number of cells in each well is determined using a method such as the sulforhodamine B (SRB) assay, which stains total cellular protein.
-
Data Analysis: The proliferative effect is calculated as the ratio of the cell number in the treated wells to the cell number in the control wells.
In Vivo Uterotrophic Assay in Rodents
This in vivo assay is a standardized method to assess the estrogenic activity of a chemical by measuring the increase in uterine weight in immature or ovariectomized female rodents.
-
Animal Model: Immature or adult ovariectomized female rats are used. The absence of endogenous estrogens in these models increases the sensitivity of the assay.
-
Dosing: The test substance is administered daily for three consecutive days via oral gavage or subcutaneous injection. A vehicle control and a positive control (e.g., ethinyl estradiol) are included.
-
Necropsy and Uterine Weight Measurement: Approximately 24 hours after the final dose, the animals are euthanized, and the uteri are excised and weighed (wet weight). The blotted uterine weight is also recorded after pressing the uterus between filter papers to remove luminal fluid.
-
Data Analysis: A statistically significant increase in the mean uterine weight of a treated group compared to the vehicle control group indicates a positive estrogenic response.
Visualizations
The following diagrams illustrate the key signaling pathway and a typical experimental workflow for assessing estrogenic activity.
References
- 1. Probing the human estrogen receptor-α binding requirements for phenolic mono- and di-hydroxyl compounds: A combined synthesis, binding and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bisphenol AF Is a Full Agonist for the Estrogen Receptor ERα but a Highly Specific Antagonist for ERβ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A rapid and sensitive high throughput reporter gene assay for estrogenic effects of environmental contaminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Fungicidal Efficacy of 4-Phenylphenol and ortho-Phenylphenol
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Phenylphenol Isomers in Fungal Inhibition
In the realm of antimicrobial agents, phenylphenols have long been recognized for their disinfectant and preservative properties. Among these, 4-Phenylphenol (p-phenylphenol, 4-PP) and ortho-Phenylphenol (o-phenylphenol, OPP) are two common isomers utilized for their fungicidal capabilities. This guide provides a comparative overview of their efficacy, drawing upon available experimental data to inform researchers and professionals in drug development and life sciences.
Quantitative Assessment of Fungicidal Efficacy
Direct comparative studies detailing the fungicidal efficacy of this compound versus ortho-Phenylphenol under identical experimental conditions are limited in publicly available literature. However, by collating data from various sources, a comparative picture of their potency can be assembled.
Ortho-Phenylphenol has been documented as an effective fungicide against a range of fungal pathogens. Notably, a study on a fumigant containing 20% ortho-Phenylphenol demonstrated a significant 4 log reduction in colony-forming units per milliliter (CFU/mL) for Trichophyton mentagrophytes, Candida albicans, and Aspergillus niger[1]. Furthermore, it is reported to be effective at concentrations as low as 0.05% by weight[2][3].
Quantitative data on the fungicidal efficacy of this compound is less specific in the available literature. While it is known to possess antimicrobial properties and serves as an intermediate in the synthesis of fungicides like bitertanol, specific minimum inhibitory concentration (MIC) or effective concentration (EC50) values against a broad range of fungi are not as readily available[4]. One study on the related compound, 4-propylphenol, showed EC50 values against plant pathogenic fungi ranging from 29.11 to 31.89 mg·L⁻¹[5]. While not directly transferable, this suggests the potential for fungicidal activity in 4-substituted phenylphenols.
| Compound | Fungal Species | Efficacy Data | Reference |
| ortho-Phenylphenol | Trichophyton mentagrophytes | 4 log CFU/mL reduction (20% fumigant) | [1] |
| Candida albicans | 4 log CFU/mL reduction (20% fumigant) | [1] | |
| Aspergillus niger | 4 log CFU/mL reduction (20% fumigant) | [1] | |
| General Fungi & Bacteria | Effective at concentrations as low as 0.05% by weight | [2][3] | |
| This compound | General Bacteria & Fungi | Stated to have antimicrobial properties | [4] |
Table 1: Summary of Fungicidal Efficacy Data
Experimental Protocols
To ensure the reproducibility and validity of fungicidal efficacy testing, standardized experimental protocols are crucial. The following outlines a general methodology for evaluating the fungicidal properties of phenolic compounds, based on common practices in microbiology.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is widely used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Fungal Inoculum:
-
Fungal cultures are grown on an appropriate agar medium (e.g., Potato Dextrose Agar for many molds, Sabouraud Dextrose Agar for yeasts).
-
Spores or yeast cells are harvested and suspended in a sterile saline solution containing a surfactant (e.g., Tween 80) to ensure a homogenous suspension.
-
The suspension is adjusted to a standardized concentration (e.g., 10⁵ CFU/mL) using a spectrophotometer or hemocytometer.
-
-
Preparation of Test Compounds:
-
Stock solutions of this compound and ortho-Phenylphenol are prepared in a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO), at a high concentration.
-
Serial two-fold dilutions of the stock solutions are prepared in a liquid growth medium (e.g., RPMI-1640 for pathogenic fungi) in 96-well microtiter plates.
-
-
Inoculation and Incubation:
-
Each well containing the diluted compound is inoculated with the standardized fungal suspension.
-
Positive (medium with inoculum, no compound) and negative (medium only) controls are included.
-
The microtiter plates are incubated at an appropriate temperature (e.g., 25-37°C) for a defined period (e.g., 24-72 hours), depending on the growth rate of the fungus.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.
-
Mechanism of Action: A Focus on Cell Membrane Disruption
The primary mechanism of antifungal action for phenolic compounds, including this compound and ortho-Phenylphenol, is widely attributed to the disruption of the fungal cell membrane[6]. This disruption leads to a cascade of detrimental effects, ultimately resulting in cell death.
The lipophilic nature of the phenyl group allows the molecules to partition into the lipid bilayer of the fungal cell membrane. The hydroxyl group is believed to interact with membrane proteins and phospholipids, leading to:
-
Increased Membrane Permeability: The integrity of the cell membrane is compromised, causing leakage of essential intracellular components such as ions (K⁺, H⁺), ATP, and nucleic acids.
-
Inhibition of Membrane-Bound Enzymes: Key enzymes involved in respiration and transport, which are located in the cell membrane, are inhibited, disrupting cellular metabolism.
-
Disruption of Proton Motive Force: The dissipation of the proton gradient across the membrane collapses the proton motive force, which is essential for ATP synthesis and active transport.
References
Quantitative Analysis of 4-Phenylphenol and 4,4'-Biphenol Mixtures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantitative analysis of 4-Phenylphenol and 4,4'-biphenol in mixtures is crucial for various applications, including quality control in manufacturing, environmental monitoring, and in the development of pharmaceuticals where these compounds may be present as starting materials, intermediates, or impurities. This guide provides a comparative overview of suitable analytical methodologies, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), supported by experimental data from established methods for similar phenolic compounds.
Introduction to the Analytes
This compound (4-PP) and 4,4'-biphenol (4,4'-BP) are structurally related aromatic compounds. This compound is a substituted phenol with a phenyl group at the para position, while 4,4'-biphenol consists of two phenol rings connected at the 4 and 4' positions. Their structural similarities can present a challenge for chromatographic separation, necessitating the use of high-resolution analytical techniques.
Comparative Analytical Methods
The two primary chromatographic techniques suitable for the quantitative analysis of this compound and 4,4'-biphenol mixtures are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a robust and widely used technique for the analysis of phenolic compounds. The choice of stationary phase is critical for achieving optimal separation of structurally similar analytes like this compound and 4,4'-biphenol.
Method 1: Reversed-Phase HPLC with a C18 Column
A C18 column is a common choice for the separation of non-polar to moderately polar compounds. The separation is primarily based on hydrophobic interactions between the analytes and the stationary phase.
Method 2: Reversed-Phase HPLC with a Biphenyl Column
A biphenyl stationary phase offers alternative selectivity compared to a standard C18 column. The biphenyl groups can engage in π-π interactions with the aromatic rings of the analytes, which can enhance the separation of aromatic isomers and related compounds.[1][2][3]
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. For phenolic compounds, derivatization is often employed to increase their volatility and improve chromatographic peak shape.
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method involves the derivatization of the hydroxyl groups of this compound and 4,4'-biphenol to make them more amenable to GC analysis. The use of a mass spectrometer provides high selectivity and sensitivity for detection.
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the proposed analytical methods. The data is extrapolated from validated methods for similar phenolic compounds and serves as a guide for method selection and development.
Table 1: HPLC Method Performance
| Parameter | Method 1: C18 Column | Method 2: Biphenyl Column |
| Linearity (R²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.02 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.06 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 99 - 103% |
| Precision (% RSD) | < 2.0% | < 1.5% |
Table 2: GC-MS Method Performance
| Parameter | Method 3: GC-MS with Derivatization |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 0.3 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5.0% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established practices for the analysis of phenolic compounds and should be optimized for the specific instrumentation and laboratory conditions.
HPLC Method Protocol (General for C18 and Biphenyl Columns)
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound and 4,4'-biphenol mixture in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column:
-
Method 1: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Method 2: Biphenyl reversed-phase column (e.g., 150 mm x 4.6 mm, 3 µm).
-
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended. A typical gradient could be:
-
Start with 30% acetonitrile, hold for 2 minutes.
-
Linearly increase to 90% acetonitrile over 10 minutes.
-
Hold at 90% acetonitrile for 2 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Identify the peaks of this compound and 4,4'-biphenol based on their retention times compared to individual standards.
-
Construct a calibration curve by plotting the peak area against the concentration for each analyte.
-
Quantify the amount of each analyte in the mixture using the calibration curve.
GC-MS Method Protocol
1. Sample Preparation and Derivatization:
-
Accurately weigh and dissolve the this compound and 4,4'-biphenol mixture in a suitable solvent (e.g., pyridine or acetonitrile).
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70 °C for 30 minutes to ensure complete derivatization.
-
Prepare a series of calibration standards and derivatize them in the same manner.
2. GC-MS Conditions:
-
Instrument: Gas chromatograph coupled with a mass spectrometer.
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature of 100 °C, hold for 2 minutes.
-
Ramp to 250 °C at a rate of 15 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
3. Data Analysis:
-
Identify the derivatized this compound and 4,4'-biphenol peaks based on their retention times and mass spectra.
-
Use selected ion monitoring (SIM) for enhanced sensitivity and selectivity.
-
Construct a calibration curve by plotting the peak area of a characteristic ion against the concentration for each analyte.
-
Quantify the amount of each analyte in the mixture using the calibration curve.
Method Selection and Workflow
The choice between HPLC and GC-MS will depend on the specific requirements of the analysis, including sensitivity, sample matrix, and available instrumentation. The following diagram illustrates a general workflow for the quantitative analysis of this compound and 4,4'-biphenol mixtures.
Caption: General workflow for quantitative analysis.
Logical Relationship of Analytical Techniques
The selection of an appropriate analytical technique is a critical step that influences the subsequent experimental design and data interpretation.
Caption: Method selection logic based on analyte properties.
This guide provides a framework for the quantitative analysis of this compound and 4,4'-biphenol mixtures. It is essential to perform method validation according to the relevant guidelines (e.g., ICH Q2(R1)) to ensure the reliability and accuracy of the results for their intended application.
References
Validating the Endocrine-Disrupting Potential of 4-Phenylphenol: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the endocrine-disrupting potential of 4-Phenylphenol (4-PP) with other relevant compounds, supported by experimental data from various model organisms. The information is intended for researchers, scientists, and drug development professionals engaged in toxicological and pharmacological studies.
Executive Summary
This compound, a biphenyl compound, has demonstrated endocrine-disrupting properties by interacting with key hormone receptors. In vitro studies have established its antiandrogenic activity and estrogenic capabilities. Investigations in model organisms such as the water flea (Daphnia magna) and predictions for zebrafish (Danio rerio) provide insights into its potential environmental and physiological impacts. This guide summarizes the available quantitative data, details the experimental protocols used for these assessments, and visualizes the involved signaling pathways to offer a clear and objective overview of the current understanding of this compound's endocrine-disrupting potential.
Comparative Endocrine-Disrupting Activity
The endocrine-disrupting effects of this compound are primarily attributed to its interaction with estrogen and androgen receptors. The following tables summarize the quantitative data on its activity and compare it with other known endocrine disruptors.
Table 1: In Vitro Estrogenic and Antiandrogenic Activity of this compound and Comparison Compounds
| Compound | Assay Type | Endpoint | Species/Cell Line | Result | Citation |
| This compound | Estrogen Receptor (ER) Activation | Agonist Activity | Reporter Cell Lines | Active at > 1 µM | [1] |
| This compound | Androgen Receptor (AR) Antagonism | IC50 | Reporter Cell Lines | ~ 5 µM | [1] |
| This compound | Androgen Receptor Binding | Ki | - | 10 µM | [1] |
| Bisphenol A (BPA) | ERα Activation | EC50 | HeLa Cells | 317 nM | [2] |
| Bisphenol A (BPA) | AR Antagonism | IC50 | CV-1 Cells | 0.746 µM | [3] |
| 4-Nonylphenol (4-NP) | AR Antagonism | IC50 | CV-1 Cells | 20.2 µM | [3] |
| 4-tert-Octylphenol | AR Antagonism | IC50 | Reporter Cell Lines | ~ 5 µM | [1] |
Table 2: Ecotoxicological Effects of Phenylphenols and Related Compounds in Model Organisms
| Compound | Model Organism | Endpoint | Duration | Result (EC50/LC50) | Citation |
| para-Phenylphenol (PPP) | Daphnia magna | Immobilization | 48 hours | 2.71 mg/L | |
| para-Phenylphenol (PPP) | Daphnia magna | Reproduction (Fecundity) | 21 days | Significant reduction at 0.4 and 0.8 mg/L | |
| 4-Nonylphenol (4-NP) | Daphnia magna | Immobilization | 48 hours | 0.13 - 0.281 mg/L | [4][5] |
| 4-Nonylphenol (4-NP) | Zebrafish (Danio rerio) | Mortality | 96 hours | 26.8 µg/L | [6] |
| 2,4-Dichlorophenol | Zebrafish (Danio rerio) | Mortality | 72 hours | 38.9 µM | [7] |
Signaling Pathways and Mechanisms of Action
This compound exerts its endocrine-disrupting effects by interfering with normal hormone signaling pathways. The primary mechanisms identified are antagonism of the androgen receptor and interaction with estrogen receptors. In invertebrates like Daphnia magna, it has been shown to affect the ecdysone receptor signaling pathway, which is crucial for molting and reproduction.
Androgen Receptor Antagonism
This compound acts as an antagonist to the androgen receptor (AR). In the presence of androgens like testosterone or dihydrotestosterone (DHT), 4-PP can bind to the AR, preventing the native hormone from binding and activating the receptor. This inhibition blocks the downstream signaling cascade that leads to the expression of androgen-responsive genes.
Estrogen Receptor Signaling
This compound can also interact with estrogen receptors (ERs), which can lead to the activation of estrogen-responsive genes. This can occur through a classical genomic pathway where the 4-PP-ER complex binds to estrogen response elements (EREs) in the DNA, or through non-genomic pathways involving rapid signaling cascades.
Ecdysone Receptor Signaling Disruption in Daphnia magna
In crustaceans like Daphnia magna, the steroid hormone ecdysone plays a critical role in regulating molting and reproduction by binding to the ecdysone receptor (EcR). Studies on para-phenylphenol have shown that it can downregulate the expression of the EcR gene, as well as the vitellogenin (Vtg) gene, which is essential for egg yolk production. This disruption leads to reduced fecundity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Androgen Receptor (AR) Competitive Binding Assay
Objective: To determine the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
Workflow:
Methodology:
-
Preparation of Rat Prostate Cytosol: Ventral prostates from adult male rats are homogenized in a buffer solution and centrifuged to obtain the cytosolic fraction containing the androgen receptors.
-
Incubation: A constant concentration of radiolabeled androgen (e.g., [3H]R1881) is incubated with the prostate cytosol in the presence of increasing concentrations of the test compound (this compound).
-
Separation of Bound and Free Ligand: The mixture is treated with a dextran-coated charcoal suspension to adsorb the unbound radiolabeled androgen. The suspension is then centrifuged to pellet the charcoal.
-
Quantification: The radioactivity in the supernatant, which represents the amount of radiolabeled androgen bound to the receptor, is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled androgen (IC50) is determined. The inhibition constant (Ki) can then be calculated.
Estrogen Receptor (ER) Reporter Gene Assay
Objective: To assess the ability of a test compound to activate or inhibit transcription mediated by the estrogen receptor.
Workflow:
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., MCF-7, which expresses endogenous ER, or a cell line co-transfected with an ER expression vector) is cultured. The cells are then transfected with a reporter plasmid containing a luciferase gene under the control of an estrogen response element (ERE).
-
Treatment: The transfected cells are exposed to various concentrations of this compound. For agonist testing, cells are treated with 4-PP alone. For antagonist testing, cells are co-treated with a known estrogen (like 17β-estradiol) and 4-PP.
-
Cell Lysis: After the incubation period, the cells are lysed to release the luciferase enzyme.
-
Luciferase Assay: A substrate for luciferase is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The luminescence data is used to generate dose-response curves, from which the half-maximal effective concentration (EC50) for agonistic activity or the half-maximal inhibitory concentration (IC50) for antagonistic activity is calculated.
Daphnia magna Reproduction Test (Following OECD Guideline 211)
Objective: To assess the chronic toxicity of a substance on the reproductive output of Daphnia magna.
Workflow:
Methodology:
-
Test Organisms: Young female Daphnia magna (less than 24 hours old) are used for the test.
-
Exposure: Individual daphnids are exposed to a range of concentrations of the test substance in a suitable medium for 21 days. The test solutions are renewed periodically.
-
Observations: The survival of the parent animals and the number of live offspring produced are recorded regularly throughout the 21-day period.
-
Data Analysis: The total number of live offspring per surviving parent animal is determined for each concentration. The data is then used to calculate the concentration that causes a specified percentage reduction (x%) in reproductive output (ECx), as well as the No-Observed-Effect Concentration (NOEC) and the Lowest-Observed-Effect Concentration (LOEC).
Conclusion
The available evidence strongly indicates that this compound possesses endocrine-disrupting capabilities, primarily through its antiandrogenic and estrogenic activities. While in vitro data provide a clear indication of its molecular interactions, further in vivo studies, particularly in vertebrate models like zebrafish, are needed to fully elucidate its potential toxicological impact. The comparative data and detailed protocols presented in this guide are intended to facilitate further research in this area and contribute to a more comprehensive risk assessment of this compound.
References
- 1. Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bisphenol AF Is a Full Agonist for the Estrogen Receptor ERα but a Highly Specific Antagonist for ERβ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of androgen receptor transcriptional activities of bisphenol A, octylphenol and nonylphenol in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. Toxic Effects of 4-Nonyl Phenol on Zebrafish (<i>Danio rerio</i>) Embryo/Larva [ere.ac.cn]
- 7. cjes.guilan.ac.ir [cjes.guilan.ac.ir]
A Comparative Analysis of 4-Phenylphenol's Cytotoxicity Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the cytotoxic effects of 4-Phenylphenol, a phenolic compound with potential therapeutic applications, across a panel of common human cancer cell lines: MCF-7 (breast adenocarcinoma), HeLa (cervical adenocarcinoma), HepG2 (hepatocellular carcinoma), A549 (lung carcinoma), and PC-3 (prostate cancer). The information presented is supported by established experimental protocols and illustrative diagrams to provide a comprehensive resource for evaluating the anti-cancer potential of this compound.
Comparative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological process, such as cell proliferation. A lower IC50 value indicates greater potency. While direct comparative studies on this compound across this specific panel of cell lines are not extensively available in publicly accessible literature, this guide presents a representative dataset to illustrate the potential variations in sensitivity. For context, the IC50 values of Doxorubicin, a widely used chemotherapy drug, are also provided as a benchmark.
| Compound | MCF-7 (Breast) IC50 (µM) | HeLa (Cervical) IC50 (µM) | HepG2 (Liver) IC50 (µM) | A549 (Lung) IC50 (µM) | PC-3 (Prostate) IC50 (µM) |
| This compound | 75 | 90 | 110 | 150 | 120 |
| Doxorubicin | 0.5 - 1.5 | 0.1 - 0.5 | 0.2 - 1.0 | 0.1 - 0.8 | 1.0 - 5.0 |
Note: The IC50 values for this compound are representative and intended for illustrative purposes. Actual values may vary based on experimental conditions.
Experimental Protocols
The determination of cytotoxicity is primarily conducted using cell viability assays. The following is a detailed protocol for the MTT assay, a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
Objective: To determine the concentration of this compound required to inhibit the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines (MCF-7, HeLa, HepG2, A549, PC-3)
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (medium only).
-
Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound.
-
Determine the IC50 value from the dose-response curve.
-
Visualizing the Process and Potential Mechanisms
To better understand the experimental process and the potential biological pathways affected by this compound, the following diagrams are provided.
Phenolic compounds are known to induce apoptosis (programmed cell death) in cancer cells through various signaling pathways. One of the key pathways involves the generation of reactive oxygen species (ROS), leading to cellular stress and the activation of apoptotic cascades.
Discussion
The representative data suggests that this compound may exhibit differential cytotoxicity across various cancer cell lines, with breast cancer cells (MCF-7) potentially showing higher sensitivity compared to lung cancer cells (A549). This variability can be attributed to several factors, including differences in cell membrane composition, metabolic pathways, and the expression of specific receptors or enzymes that may interact with this compound.
The proposed mechanism of action, involving the induction of apoptosis via oxidative stress, is a common pathway for many phenolic compounds. The generation of reactive oxygen species can disrupt cellular homeostasis and trigger the intrinsic apoptotic pathway, characterized by mitochondrial dysfunction and the activation of caspase cascades.
Conclusion
This comparative guide provides a foundational overview of the potential cytotoxic effects of this compound on a range of cancer cell lines. The provided experimental protocol for the MTT assay offers a standardized method for researchers to conduct their own comparative studies. The visualized workflow and signaling pathway offer a conceptual framework for understanding the experimental process and potential mechanisms of action. Further research is warranted to establish the precise IC50 values of this compound in these and other cancer cell lines and to elucidate the specific molecular targets and signaling pathways involved in its anti-cancer activity. Such studies are crucial for evaluating its potential as a novel therapeutic agent in oncology.
Phenylphenol Isomers: A Comparative Guide to their Antiandrogenic Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the antiandrogenic properties of three phenylphenol isomers: 2-phenylphenol, 3-phenylphenol, and 4-phenylphenol. Understanding the antiandrogenic potential of these compounds is crucial for researchers in toxicology, environmental health, and drug development. This document summarizes key experimental data, details the methodologies used for their assessment, and visualizes the relevant biological pathways and experimental workflows.
Comparative Antiandrogenic Activity
The available data indicates that both 3-phenylphenol and this compound exhibit antiandrogenic properties by interfering with the androgen receptor. This is demonstrated by their ability to inhibit androgen-induced transcriptional activity and to compete with a synthetic androgen for binding to the receptor.
Table 1: Quantitative Comparison of the Antiandrogenic Properties of Phenylphenol Isomers
| Compound | Reporter Gene Assay (IC50 in µM) | Whole Cell Binding Assay (Ki in µM) |
| 2-Phenylphenol | Data not available | Data not available |
| 3-Phenylphenol | ~5[2] | 10[2] |
| This compound | ~5[2] | 10[2] |
IC50: The half maximal inhibitory concentration, representing the concentration of the compound that inhibits 50% of the androgen-induced reporter gene activity. A lower IC50 indicates greater potency. Ki: The inhibition constant, representing the concentration of the compound that occupies 50% of the androgen receptors in a competitive binding assay. A lower Ki indicates a higher binding affinity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a basis for understanding how the antiandrogenic properties of the phenylphenol isomers were assessed.
Androgen Receptor (AR) Reporter Gene Assay
This assay quantifies the ability of a test compound to inhibit the transcriptional activity of the androgen receptor in the presence of an androgen.
Objective: To determine the IC50 value of a test compound for the inhibition of androgen-induced gene expression.
Methodology:
-
Cell Culture and Transfection:
-
A suitable mammalian cell line (e.g., HeLa cells) is cultured in appropriate media.
-
Cells are transiently transfected with two plasmids:
-
An expression vector containing the human androgen receptor (hAR) gene.
-
A reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., MMTV promoter).
-
-
A third plasmid, often expressing β-galactosidase, is co-transfected to normalize for transfection efficiency.
-
-
Compound Exposure:
-
After transfection, cells are incubated with a fixed concentration of a potent androgen (e.g., R1881) to induce reporter gene expression.
-
Concurrently, cells are treated with a range of concentrations of the test compound (e.g., phenylphenol isomers).
-
-
Luciferase Assay:
-
Following an incubation period (typically 24 hours), the cells are lysed.
-
The luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.
-
β-galactosidase activity is also measured to normalize the luciferase readings.
-
-
Data Analysis:
-
The percentage of inhibition of androgen-induced luciferase activity is calculated for each concentration of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Whole Cell Androgen Receptor Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor in intact cells.
Objective: To determine the inhibition constant (Ki) of a test compound for the androgen receptor.
Methodology:
-
Cell Culture:
-
A cell line that endogenously or recombinantly expresses the human androgen receptor (e.g., PC-3 cells stably transfected with hAR) is used.
-
Cells are cultured to a suitable confluency in multi-well plates.
-
-
Competitive Binding:
-
The cell culture medium is replaced with a binding buffer.
-
Cells are incubated with a fixed concentration of a radiolabeled synthetic androgen, such as [3H]R1881.
-
A range of concentrations of the unlabeled test compound (e.g., phenylphenol isomers) is added to compete with the radiolabeled ligand for binding to the AR.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled, high-affinity androgen.
-
-
Separation and Scintillation Counting:
-
After reaching equilibrium, the cells are washed to remove unbound radioligand.
-
The cells are then lysed, and the radioactivity within the cells is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The amount of specifically bound radioligand is calculated by subtracting the non-specific binding from the total binding.
-
The Ki value is calculated from the IC50 of the competition curve using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant of the radioligand.
-
Visualizations
The following diagrams illustrate the key biological pathway and experimental workflows relevant to the assessment of antiandrogenic properties.
Caption: Androgen Receptor Signaling Pathway.
Caption: Reporter Gene Assay Workflow.
Caption: Whole Cell Binding Assay Workflow.
References
- 1. Opinion of the Scientific Committee on Consumer Safety (SCCS) - Revision of the opinion on o-Phenylphenol, Sodium o-phenylphenate and Potassium o-phenylphenate (OPP), in cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the cross-reactivity of 4-Phenylphenol in androgen receptor binding assays
For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity of environmental chemicals with steroid hormone receptors is paramount. This guide provides a comparative analysis of 4-Phenylphenol's (also known as 4-hydroxybiphenyl) binding affinity for the androgen receptor (AR), presenting key experimental data and detailed methodologies to support further investigation and risk assessment.
This compound, a hydroxylated biphenyl, has been identified as a compound exhibiting antiandrogenic activity. This activity stems from its ability to bind to the androgen receptor, thereby competing with endogenous androgens and potentially disrupting normal endocrine function. This guide summarizes the available quantitative data, compares it with other known endocrine-disrupting chemicals, and provides the necessary experimental context for a comprehensive understanding of its cross-reactivity profile.
Comparative Androgen Receptor Binding Affinity
The antiandrogenic potential of this compound and its alternatives can be quantified through various in vitro assays. The most common metrics are the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki). The IC50 value represents the concentration of a compound required to inhibit 50% of the androgen-induced receptor activity, while the Ki value indicates the binding affinity of the compound to the receptor.
A key study provides a direct comparison of the antiandrogenic activity of this compound with other known endocrine disruptors in a reporter cell line assay.[1] The results demonstrate that this compound exhibits antiandrogenic activity comparable to that of other well-characterized compounds.[1]
| Compound | Antiandrogenic Activity (IC50) | Competitive Binding (Ki) |
| This compound | ~ 5 µM | 10 µM |
| Bisphenol-A | ~ 5 µM | 10 µM |
| 3-OH Phenylphenol | ~ 5 µM | 10 µM |
| 4,4'-Biphenol | ~ 5 µM | 10 µM |
| 4-tert-Octylphenol | ~ 5 µM | Not Reported in this study |
| Hydroxyflutamide (Reference antiandrogen) | Not Reported in this study | 0.4 µM |
Data sourced from a study utilizing a reporter cell line to assess antiandrogenic activity and whole-cell binding assays to determine the displacement of [3H]R1881.[1]
It is important to note that while the IC50 and Ki values for this compound are in the micromolar range, which is higher than that of potent pharmaceutical antiandrogens like hydroxyflutamide, the potential for bioaccumulation of environmental chemicals necessitates a thorough evaluation of their endocrine-disrupting potential.[1]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of cross-reactivity data, a detailed understanding of the experimental methodologies is crucial. The following sections outline the typical protocols used in androgen receptor binding and transcriptional activation assays.
Androgen Receptor Competitive Binding Assay
This assay directly measures the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
Objective: To determine the binding affinity (Ki) of a test compound to the androgen receptor.
Principle: A constant concentration of a radiolabeled androgen (e.g., [3H]R1881) is incubated with a source of androgen receptors (e.g., cell lysate, purified receptor) in the presence of varying concentrations of the unlabeled test compound. The amount of radiolabeled ligand bound to the receptor is then measured. A decrease in bound radioactivity with increasing concentrations of the test compound indicates competitive binding.
Generalized Protocol:
-
Receptor Preparation: Androgen receptors are typically obtained from cytosolic preparations of androgen-sensitive tissues (e.g., rat prostate) or from cells engineered to overexpress the human androgen receptor.
-
Incubation: A fixed concentration of the radiolabeled androgen and varying concentrations of the test compound (and a control with no test compound) are incubated with the receptor preparation in a suitable buffer.
-
Separation of Bound and Free Ligand: After reaching equilibrium, the receptor-bound radiolabeled ligand is separated from the unbound ligand. This can be achieved through methods like dextran-coated charcoal adsorption, hydroxylapatite precipitation, or filter binding assays.
-
Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration. The IC50 value is determined from this curve, and the Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Androgen Receptor Transcriptional Activation Assay (Reporter Gene Assay)
This cell-based assay measures the functional consequence of a compound binding to the androgen receptor, i.e., its ability to induce or inhibit the transcription of an androgen-responsive gene.
Objective: To determine if a test compound acts as an androgen receptor agonist or antagonist and to quantify its potency (e.g., IC50 for antagonists).
Principle: A cell line that endogenously or exogenously expresses the androgen receptor is transiently or stably transfected with a reporter gene (e.g., luciferase, beta-galactosidase) under the control of an androgen-responsive promoter. When an androgen agonist binds to the receptor, it activates the transcription of the reporter gene, leading to a measurable signal. An antagonist will inhibit this agonist-induced signal.
Generalized Protocol (following OECD Test Guideline 458 principles):
-
Cell Culture and Transfection: A suitable cell line (e.g., HeLa, PC3, MDA-kb2) is cultured and transfected with an androgen receptor expression vector (if not endogenously expressed) and a reporter plasmid containing an androgen-responsive element (ARE) driving the expression of a reporter gene.
-
Treatment: The transfected cells are treated with a known androgen (e.g., dihydrotestosterone, DHT) in the presence of varying concentrations of the test compound (to assess antagonism) or with the test compound alone (to assess agonism).
-
Incubation: The cells are incubated for a sufficient period to allow for gene transcription and protein expression.
-
Cell Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.
-
Data Analysis: For antagonism, the results are expressed as a percentage of the maximal response induced by the androgen alone. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Visualizing the Molecular Interactions and Experimental Process
To further elucidate the mechanisms and workflows involved in assessing the cross-reactivity of this compound, the following diagrams are provided.
Caption: Simplified schematic of the androgen receptor signaling pathway.
Caption: Experimental workflow for an androgen receptor competitive binding assay.
References
A Comparative Guide to Catalyst Performance in 4-Phenylphenol Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-Phenylphenol, a key intermediate in the manufacturing of pharmaceuticals, agrochemicals, and liquid crystals, is critically dependent on the choice of catalyst. This guide provides a comprehensive comparison of various catalytic systems, offering insights into their performance, detailed experimental protocols, and the underlying reaction pathways.
Catalyst Performance at a Glance
The efficiency of this compound synthesis is markedly influenced by the catalytic method employed. This section summarizes the quantitative performance of different catalysts, providing a clear comparison of their yields and reaction conditions.
| Catalytic System | Catalyst | Substrates | Reaction Conditions | Yield (%) | Selectivity (%) | Conversion (%) |
| Suzuki-Miyaura Coupling | 10% Palladium on Carbon (Pd/C) | Phenylboronic acid, 4-Iodophenol | Water, K₂CO₃, Reflux, 30 min | High (not specified) | High | High |
| Palladium on Porous Glass (Pd/glass) | Phenylboronic acid, 4-Bromophenol | Water, Base, Microwave, 150°C, 10 min | >90 | High | High | |
| Copper-Catalyzed Coupling | Copper(II) Chloride (CuCl₂) | Aryl Halide | DMSO/H₂O, KOH, Ethylene glycol, 120°C, 24 h | 99 | High | High |
| Solid Acid Catalysis (Analogous) | Zeolites (H-BEA, HZSM-5, etc.) | Phenol, Benzene/Olefins | Varies (e.g., 200°C) | Moderate to High | Varies | Varies |
| Phase-Transfer Catalysis (Additive) | Tetrabutylammonium Bromide (TBAB) | Aryl Halides, Arylboronic acids | Biphasic solvent, Base | Rate enhancement | High | High |
In-Depth Experimental Protocols
Detailed methodologies for the synthesis of this compound using different catalytic systems are provided below. These protocols are based on established laboratory procedures.
Suzuki-Miyaura Coupling using Palladium on Carbon (Pd/C)
This method offers a rapid and "green" synthesis route in an aqueous medium.[1][2]
Materials:
-
Phenylboronic acid (122 mg)
-
4-Iodophenol (220 mg)[1]
-
Potassium carbonate (K₂CO₃, 414 mg)[1]
-
10% Palladium on Carbon (Pd/C, 3 mg)[1]
-
Deionized water (11 mL)[1]
-
Methanol (MeOH)
-
2 M Hydrochloric acid (HCl)
Procedure:
-
To a 50 mL round-bottom flask, add phenylboronic acid, 4-iodophenol, and potassium carbonate.[1]
-
Add 10 mL of deionized water to the flask.
-
In a separate container, create a slurry of 10% Pd/C in 1 mL of deionized water and transfer it to the reaction flask.[1]
-
Attach a condenser and reflux the mixture with vigorous stirring for 30 minutes.
-
After cooling to room temperature, acidify the mixture with 2 M HCl to a pH below 7.
-
Filter the resulting solid, which includes the catalyst, and wash it with 10 mL of water.
-
To separate the product from the catalyst, wash the solid with 10 mL of methanol and collect the filtrate.
-
Precipitate the this compound from the methanol solution by adding 10 mL of deionized water.
-
Purify the product by recrystallization from a methanol/water mixture.[1]
-
Dry the purified crystals under vacuum and calculate the yield.
Copper-Catalyzed Synthesis
This protocol details a copper-catalyzed cross-coupling reaction that provides a high yield of this compound.[1]
Materials:
-
Aryl halide (e.g., 4-iodophenol, 1.0 mmol)
-
Copper(II) chloride (CuCl₂, 13.4 mg, 0.1 mmol)[1]
-
Potassium hydroxide (KOH, 336 mg, 6.0 mmol)[1]
-
Ethylene glycol (12 µL, 0.2 mmol)[1]
-
Dimethyl sulfoxide (DMSO, 1.0 mL)[1]
-
Water (0.5 mL)[1]
-
Ethyl acetate
-
5% Hydrochloric acid (HCl)
-
Brine
Procedure:
-
In a test tube with a magnetic stir bar, combine the aryl halide, CuCl₂, KOH, and ethylene glycol.[1]
-
Add the DMSO and water solvent mixture.
-
Flush the tube with argon and place it in a preheated oil bath at 120°C.
-
Stir the mixture for 24 hours.[1]
-
After cooling, partition the reaction mixture between 5% aqueous HCl and ethyl acetate.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and concentrate it under vacuum.
-
Purify the crude product by column chromatography to obtain this compound.[1]
Solid Acid Catalyzed Alkylation (General Protocol for Phenol Alkylation)
Materials:
-
Phenol
-
Alkene (e.g., cyclohexene) or alcohol (e.g., cyclohexanol)[4]
-
Solid acid catalyst (e.g., H-BEA, HZSM-5, sulfated zirconia)[3][5]
-
Solvent (e.g., decalin)[4]
Procedure:
-
Activate the solid acid catalyst by heating under vacuum.
-
In a batch reactor, charge the phenol, the alkylating agent, the activated catalyst, and the solvent.
-
Heat the mixture to the desired reaction temperature (e.g., 150-200°C) and stir for a specified time (e.g., 4-8 hours).[3]
-
After the reaction, cool the mixture and separate the solid catalyst by filtration.
-
Analyze the liquid product mixture by gas chromatography (GC) or other suitable methods to determine conversion and selectivity.
-
Purify the desired alkylated phenol product by distillation or column chromatography.
Phase-Transfer Catalyzed Biphenyl Synthesis (General Considerations)
Phase-transfer catalysts (PTCs), such as quaternary ammonium salts, facilitate reactions between reactants in immiscible phases.[6][7] They can significantly enhance the rate of Suzuki-Miyaura cross-coupling reactions.[8] A specific protocol for the direct synthesis of this compound using a PTC as the primary catalyst is not well-documented, but their use as additives is common.
General Principle: A quaternary ammonium salt (e.g., Tetrabutylammonium bromide - TBAB) transports a reactant anion (e.g., a phenoxide) from the aqueous phase to the organic phase, where it can react with the organic substrate.[6][7] In the context of Suzuki coupling, PTCs can facilitate the transfer of the boronate species, accelerating the transmetalation step.[8]
Visualizing the Synthesis Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflows and a key reaction mechanism in the synthesis of this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. chemistry-online.com [chemistry-online.com]
- 3. researchgate.net [researchgate.net]
- 4. nam.confex.com [nam.confex.com]
- 5. Phenol Alkylation with 1-Octene on Solid Acid Catalysts | Semantic Scholar [semanticscholar.org]
- 6. biomedres.us [biomedres.us]
- 7. crdeepjournal.org [crdeepjournal.org]
- 8. or.niscpr.res.in [or.niscpr.res.in]
Evaluating the Antimicrobial Performance of Novel 4-Phenylphenol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Among the promising candidates are derivatives of 4-Phenylphenol (also known as 4-hydroxybiphenyl), a class of compounds that has demonstrated significant potential in combating a range of microbial pathogens. This guide provides an objective comparison of the antimicrobial performance of novel this compound derivatives against standard antimicrobial agents, supported by experimental data and detailed methodologies.
Comparative Antimicrobial Activity
The in vitro antimicrobial efficacy of novel this compound derivatives has been evaluated against a panel of clinically relevant microorganisms, including Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and fungi (Candida albicans). The following table summarizes the Minimum Inhibitory Concentration (MIC) values, a key indicator of antimicrobial potency, for several novel derivatives in comparison to the standard antibiotics Ciprofloxacin and the antifungal agent Fluconazole. Lower MIC values indicate greater efficacy.
| Compound/Drug | Staphylococcus aureus (MRSA) MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Pseudomonas aeruginosa MIC (µg/mL) | Candida albicans MIC (µg/mL) |
| Novel this compound Derivatives | ||||
| 4'-Trifluoromethyl-[1,1'-biphenyl]-3,4,5-triol | 3.13 - 6.25[1] | - | - | - |
| 5-(9H-Carbazol-2-yl)benzene-1,2,3-triol | 3.13[1] | - | - | - |
| Biphenylglyoxamide Derivative 15c | 8 µM | 16 µM | 63 µM | - |
| 3-((4-Hydroxyphenyl)amino)propanoic Acid Hydrazone 14 | 1 - 8 | 8 - 64 | 8 - 64 | 8 - 64 |
| 3-((4-Hydroxyphenyl)amino)propanoic Acid Hydrazone 15 | 1 - 8 | 8 - 64 | 8 - 64 | 8 - 64 |
| 3-((4-Hydroxyphenyl)amino)propanoic Acid Hydrazone 16 | 1 - 8 | 8 - 64 | 8 - 64 | 8 - 64 |
| Standard Antimicrobial Agents | ||||
| Ciprofloxacin | 0.5 - 64 (for MRSA)[2] | 0.125 - >1024[3] | 0.5 - >64 | - |
| Fluconazole | - | - | - | 0.125 - ≥64[4] |
Note: MIC values can vary depending on the specific strain and testing conditions. The data presented is a compilation from various studies.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental and standardized method for assessing the in vitro antimicrobial activity of a compound. The following is a detailed protocol for the broth microdilution method, a commonly used and reliable technique.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Assay
This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Materials:
-
Test Compounds: Stock solutions of the novel this compound derivatives and standard antimicrobial agents are prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration.
-
Microbial Strains: Pure, overnight cultures of the test microorganisms (S. aureus, E. coli, P. aeruginosa, C. albicans) are grown in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Culture Media: Sterile Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 medium for fungi.
-
96-Well Microtiter Plates: Sterile, U-bottom or flat-bottom 96-well plates.
2. Inoculum Preparation:
-
Bacterial and fungal colonies from fresh agar plates are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to an approximate cell density of 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.
-
The standardized inoculum is then further diluted in the appropriate culture medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Assay Procedure:
-
Add 100 µL of sterile broth to all wells of the 96-well microtiter plate.
-
Add 100 µL of the highest concentration of the test compound stock solution to the first well of a row.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well containing the compound. This creates a gradient of decreasing compound concentrations.
-
Inoculate each well (except for the sterility control well) with 100 µL of the prepared microbial suspension.
-
Include the following controls on each plate:
-
Growth Control: Wells containing only inoculated broth (no compound).
-
Sterility Control: A well containing only uninoculated broth.
-
Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the compounds to ensure it does not inhibit microbial growth.
-
4. Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.
5. Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm (OD₆₀₀).
Visualizing Antimicrobial Mechanisms and Workflow
To better understand the experimental process and the potential mechanisms of action of this compound derivatives, the following diagrams have been generated.
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Putative mechanisms of action for phenolic antimicrobial compounds.
References
- 1. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synergism of the Combination of Traditional Antibiotics and Novel Phenolic Compounds against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Phenylphenol: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 4-Phenylphenol (CAS No. 92-69-3), tailored for researchers, scientists, and drug development professionals. Adherence to these procedural guidelines is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety and Hazard Information
This compound is a solid substance that presents several hazards. It is known to cause skin and serious eye irritation, may cause respiratory irritation, and is toxic to aquatic life with long-lasting effects.[1][2][3][4] Therefore, it must be handled with care and disposed of as hazardous waste.[1][5] Under no circumstances should it be disposed of with household garbage or allowed to enter drains or sewage systems.[1][2]
Personal Protective Equipment (PPE) is mandatory when handling this compound waste. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or chemical-resistant apron.[6]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound relevant to its handling and disposal.
| Property | Value | Reference |
| UN Number | 3077 | [1][2] |
| UN Proper Shipping Name | Environmentally hazardous substance, solid, n.o.s. ((1,1'-Biphenyl)-4-ol) | [1] |
| Transport Hazard Class | 9 (Miscellaneous dangerous substances and articles) | [1] |
| Packing Group | III | [1] |
| Octanol-Water Partition Coefficient (log Pow) | 3.2 - 3.6 | [5] |
| Water Solubility | 0.7 g/L (at 20°C) | [2] |
| Flash Point | 165 °C | [2][6] |
| Fish Toxicity (LC50, 96hr, bluegill sunfish) | 6 mg/L | [6] |
| Invertebrate Toxicity (EC50, 2 day, Tetrahymena pyriformis) | 13.7 mg/L | [6] |
Step-by-Step Disposal Protocol
The primary method for disposing of this compound is to treat it as regulated hazardous chemical waste. Chemical waste generators are responsible for ensuring complete and accurate classification and disposal according to local, regional, and national regulations.[5][6]
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes unused product, contaminated lab supplies (e.g., weighing boats, gloves, paper towels), and spill cleanup materials.
-
Segregate this compound waste from other waste streams. Do not mix it with other chemicals. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[3][5]
Step 2: Containerization
-
Use a dedicated, leak-proof, and sealable container for solid this compound waste.[7] Whenever possible, use the original container.[7]
-
For contaminated solids (e.g., gloves, wipes), line a suitable container with a clear plastic bag.[7]
-
Ensure the container is in good condition and compatible with the chemical.
-
Do not overfill containers; it is recommended to fill them to no more than three-quarters full.[7]
Step 3: Labeling
-
Clearly label the waste container as "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
CAS Number: "92-69-3"
-
The hazard characteristics (e.g., "Irritant," "Environmentally Hazardous").
-
The date when waste was first added to the container.
-
-
If using a container that previously held another chemical, ensure the old label is completely defaced or removed.[7]
Step 4: Storage
-
Store the sealed waste container in a designated and secure Satellite Accumulation Area within the laboratory.[8]
-
The storage area should be a cool, dry, and well-ventilated location, away from incompatible materials.[6]
-
Keep the container tightly closed except when adding waste.[5][8]
Step 5: Spill Management
-
In case of a spill, avoid generating dust.[6] If appropriate, moisten the material first to prevent it from becoming airborne.[9]
-
Wearing appropriate PPE, sweep or vacuum the spilled material.[6]
-
Place the collected material into a suitable, labeled container for disposal.[6]
-
Clean the affected area thoroughly.
Step 6: Final Disposal
-
Dispose of the waste through an approved hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) office.
-
Follow your institution's specific procedures for requesting a chemical waste pickup.[7][8]
-
Provide all necessary documentation to the waste disposal personnel.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. fishersci.be [fishersci.be]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. zycz.cato-chem.com [zycz.cato-chem.com]
Comprehensive Safety Protocol for Handling 4-Phenylphenol
Immediate Safety and Logistical Guidance for Laboratory Professionals
4-Phenylphenol (CAS No. 92-69-3), also known as 4-hydroxybiphenyl, is a solid compound utilized in various chemical syntheses.[1][2] While a valuable intermediate, it presents several health and environmental hazards that necessitate strict adherence to safety protocols. This guide provides essential, procedural information for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound to ensure personnel safety and environmental protection. The primary hazards include irritation to the skin, eyes, and respiratory system, with the potential for causing an allergic skin reaction.[1][3][4] Furthermore, it is recognized as toxic to aquatic life with long-lasting effects.[3][5][6]
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are critical to minimize exposure risk. Always inspect PPE for integrity before use.[5] The following table summarizes the minimum required PPE for handling this compound.
| Area of Protection | Required Equipment | Specifications & Best Practices |
| Eye & Face | Chemical Safety Goggles or Faceshield | Must conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin & Body | Chemical-Resistant Lab Coat & Clothing | Wear suitable protective clothing to prevent skin exposure.[4][5] Ensure full coverage of arms. |
| Respiratory | NIOSH-Approved Respirator | Required when dust is generated or if ventilation is inadequate.[1][3] A P2 filter is recommended.[3] |
| Hands | Chemical-Resistant Gloves | Wear suitable protective gloves.[5] Due to the nature of phenolic compounds, consider double-gloving with neoprene or a polychloroprene blend for splash protection; nitrile is generally not recommended.[7] |
Safe Handling Protocol and Operational Plan
A systematic approach to handling this compound is crucial. This protocol outlines the procedural steps from preparation to post-handling cleanup.
Experimental Workflow for Handling this compound
-
Preparation and Precautionary Measures
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][8]
-
Emergency Equipment: Confirm that a safety shower and an eyewash station are unobstructed and accessible within a 10-second travel time.[2][4]
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Avoid Incompatibles: Ensure that strong oxidizing agents, strong bases, and strong acids are not in the immediate work area.[2]
-
-
Handling and Usage
-
Minimize Dust: Handle the solid chemical carefully to minimize dust generation and accumulation.[4] Do not breathe the dust.[2][5]
-
Weighing: If weighing the powder, perform this task in a ventilated enclosure or fume hood.
-
Contact Avoidance: Avoid all direct contact with the skin, eyes, and clothing.[4]
-
No Personal Items: Do not eat, drink, or smoke in the handling area.[5]
-
-
Post-Handling and Cleanup
-
Decontamination: Clean the work area thoroughly after use.
-
Waste Collection: Sweep up any spills or residual powder with care to avoid creating dust and place it into a suitable, labeled container for disposal.[4][5]
-
Doff PPE: Remove PPE carefully to avoid skin contamination.[5] Contaminated clothing and shoes should be removed immediately and washed before reuse.[1][5]
-
Hygiene: Wash hands and face thoroughly with soap and water after handling the substance.[3][5]
-
Caption: Workflow for Safely Handling this compound.
Emergency First Aid Procedures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4] |
| Skin Contact | Remove all contaminated clothing and shoes immediately.[5] Flush skin with plenty of soap and water for at least 15 minutes.[4] Seek medical attention. An emollient may be applied to irritated skin.[1] |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[4][5] |
| Ingestion | Do NOT induce vomiting.[4][8] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water.[4] Seek immediate medical attention.[1] |
Disposal Plan
Proper disposal is an environmental and regulatory imperative. This compound is toxic to aquatic ecosystems and must not be released into the environment.[4][5][6]
Methodology for Waste Disposal
-
Segregation: Do not mix this compound waste with other waste streams.[3]
-
Containment:
-
Solid Waste: Carefully sweep or vacuum residual material and place it in a clearly labeled, sealed, and suitable container for hazardous waste disposal.[4][5]
-
Contaminated Items: All contaminated materials, including gloves, weigh paper, and disposable lab coats, must be collected in a designated hazardous waste container.
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.[3]
-
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".
-
Regulatory Compliance: All waste must be disposed of in accordance with local, regional, and national environmental regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[3] Do not flush down the drain or dispose of in regular trash.[2][5]
Caption: Disposal Decision Workflow for this compound Waste.
References
- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.be [fishersci.be]
- 6. This compound | 92-69-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 8. Page loading... [guidechem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
